molecular formula C4H5ClO B1347094 Cyclopropanecarbonyl chloride CAS No. 4023-34-1

Cyclopropanecarbonyl chloride

Número de catálogo: B1347094
Número CAS: 4023-34-1
Peso molecular: 104.53 g/mol
Clave InChI: ZOOSILUVXHVRJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropanecarbonyl chloride is a useful research compound. Its molecular formula is C4H5ClO and its molecular weight is 104.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclopropanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063266
Record name Cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-34-1
Record name Cyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4023-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarbonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Cyclopropane Moiety: From Explosive Anesthetic to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The three-membered carbocycle, cyclopropane (B1198618), has undergone a remarkable transformation in the realm of medicinal chemistry. Initially introduced as a potent inhalation anesthetic, its use was ultimately curtailed by its inherent flammability and risk of "cyclopropane shock."[1][2] However, the very properties that made it a challenging anesthetic—its strained ring and unique electronic character—have led to its resurgence as a highly valuable structural motif in modern drug design.[3][4] This in-depth technical guide explores the history of cyclopropane in medicine, from its anesthetic past to its current strategic deployment in enhancing the efficacy and safety of therapeutic agents. We will delve into its physicochemical properties, detail key synthetic methodologies, and illustrate its impact on pharmacology through quantitative data and pathway visualizations.

A Volatile Past: The Anesthetic Era of Cyclopropane

Cyclopropane was first synthesized in 1881 by August Freund.[1][2] Its anesthetic properties were not discovered until 1929 by Henderson and Lucas.[1][5] It was introduced into clinical use in the 1930s and gained popularity due to its rapid induction and recovery times, pleasant odor, and high potency.[1][2][5] Unlike other anesthetics of the time, it did not irritate the respiratory tract.[1][6]

However, the reign of cyclopropane as a frontline anesthetic was short-lived. Its high flammability posed a significant explosion risk in the operating room.[1][2] Furthermore, patients could experience a sudden drop in blood pressure and cardiac arrhythmias upon cessation of prolonged anesthesia, a phenomenon termed "cyclopropane shock."[1] These safety concerns, coupled with the development of non-explosive halogenated anesthetics, led to a decline in its use by the mid-1980s.[1][7]

Quantitative Anesthetic Properties

The anesthetic profile of cyclopropane is characterized by a low blood/gas partition coefficient, indicating rapid onset and recovery, and a relatively low minimum alveolar concentration (MAC), signifying high potency.[1][8]

PropertyValueSignificance
Minimum Alveolar Concentration (MAC) 9.2 - 17.5%Indicates high anesthetic potency.[1][9]
Blood/Gas Partition Coefficient 0.44 - 0.55Low solubility in blood leads to rapid induction and emergence from anesthesia.[1][8][10]
Oil/Gas Partition Coefficient 11.2High lipid solubility correlates with high anesthetic potency.[8][11]

The Modern Renaissance: Cyclopropane in Drug Discovery

The unique physicochemical properties of the cyclopropyl (B3062369) group have made it a powerful tool for medicinal chemists. Its rigid, three-dimensional structure and distinct electronic nature, arising from significant ring strain and p-character in its C-C bonds, allow for the fine-tuning of a drug candidate's pharmacological profile.[3][12][13]

Key Advantages of Incorporating a Cyclopropyl Moiety:
  • Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[3][12][14]

  • Increased Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, enhancing binding affinity to the target protein and improving selectivity.[3][12][15]

  • Modulation of Physicochemical Properties: Cyclopropane can influence a molecule's lipophilicity and aqueous solubility, thereby improving its overall drug-like properties.[12][16]

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other common chemical groups, such as isopropyl, gem-dimethyl, and even phenyl rings, offering a strategy to overcome liabilities associated with the original moiety.[8][17]

Quantitative Impact on Drug Properties

The strategic incorporation of a cyclopropyl group can lead to significant improvements in a drug candidate's potency and metabolic stability.

Drug Candidate/AnalogTargetIC50 (nM)Fold ImprovementReference
Compound with Isopropyl GroupVHL180-[8]
Compound with Cyclopropyl Group VHL 20 9x [8]
EGFR Inhibitor with tert-Butyl GroupEGFR T790M--[18]
EGFR Inhibitor with Trifluoromethylcyclopropyl Group EGFR T790M -Increased Metabolic Stability[18]
CompoundIntrinsic Clearance (CLint) (μL/min/mg protein)Improvement in Metabolic StabilityReference
Model Amide 2 with tert-Butyl group12-[19]
Model Amide 2 with CF3-Cyclopropane group 1 12x [19]

Experimental Protocols

The synthesis of cyclopropane-containing molecules is a well-established field with several reliable methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid.[1]

Protocol for the Cyclopropanation of 1-Octene (B94956):

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octene (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica (B1680970) gel.

    • Characterize the final product, (octan-1-yl)cyclopropane, by NMR, IR, and mass spectrometry.[1]

Transition-Metal Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly efficient for the cyclopropanation of alkenes with diazo compounds.[5][20]

Protocol for the Rhodium-Catalyzed Synthesis of Ethyl 2-heptylcyclopropane-1-carboxylate:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate (B1210297) dimer (0.05 mmol, 1.0 mol%).

    • Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (B85954) (5.0 mmol, 1.0 equiv).

  • Initiation of Reaction:

    • Place the flask in a water bath at 25 °C and begin stirring.

  • Slow Addition of Ethyl Diazoacetate:

    • Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to yield the product as a mixture of diastereomers.[5]

Signaling Pathways and Experimental Workflows

The strategic placement of a cyclopropyl group can significantly impact a drug's interaction with its biological target. Many modern cyclopropane-containing drugs are kinase inhibitors, targeting signaling pathways implicated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. Several VEGFR-2 inhibitors incorporate a cyclopropane moiety.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Migration Cyclopropane_Inhibitor Cyclopropane-containing VEGFR-2 Inhibitor Cyclopropane_Inhibitor->VEGFR2 Inhibits EGFR_T790M_Signaling cluster_membrane Cell Membrane EGFR_T790M EGFR (T790M) GRB2_SOS GRB2/SOS EGFR_T790M->GRB2_SOS Recruits PI3K PI3K EGFR_T790M->PI3K Activates EGF EGF EGF->EGFR_T790M Binds RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Cyclopropane_Inhibitor Cyclopropane-containing EGFR T790M Inhibitor Cyclopropane_Inhibitor->EGFR_T790M Inhibits Kinase_Inhibitor_Workflow cluster_workflow In Vitro Kinase Inhibitor Evaluation Workflow Start Start: Synthesized Cyclopropane -containing Compound Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine_IC50->Cell_Viability_Assay Potent Inhibition Determine_GI50 Determine GI50 Cell_Viability_Assay->Determine_GI50 Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Determine_GI50->Apoptosis_Assay Significant Growth Inhibition Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Determine_GI50->Cell_Cycle_Assay Significant Growth Inhibition Mechanism_of_Action Elucidate Mechanism of Action Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Assay->Mechanism_of_Action End End: Lead Candidate for Further Development Mechanism_of_Action->End

References

An In-Depth Technical Guide to the Synthesis of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cyclopropanecarbonyl chloride, a valuable and highly reactive intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details the core methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound (C₄H₅ClO) is a colorless to pale yellow liquid with a pungent odor, characterized by a strained cyclopropane (B1198618) ring adjacent to a reactive acyl chloride functional group.[1] This structural feature imparts heightened reactivity compared to its linear aliphatic counterparts, making it a prized building block for introducing the cyclopropyl (B3062369) moiety into larger molecules. The incorporation of a cyclopropane ring can enhance the metabolic stability and biological activity of pharmaceutical and agrochemical compounds.[1]

The synthesis of this compound is most commonly achieved through the conversion of cyclopropanecarboxylic acid using a suitable chlorinating agent. The primary reagents employed for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3] This guide will focus on these two predominant methods.

Comparative Analysis of Synthesis Methods

The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on several factors, including reaction conditions, desired purity, and scale. The following table summarizes the key quantitative parameters for each method, allowing for a direct comparison.

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride with Catalytic DMF
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Stoichiometry (rel. to acid) 1.1 - 1.5 equivalents1.2 - 1.5 equivalents
Catalyst Typically none requiredN,N-Dimethylformamide (DMF) (catalytic)
Solvent Neat or inert solvent (e.g., toluene)Anhydrous Dichloromethane (DCM)
Temperature 50 - 100°C0°C to Room Temperature
Reaction Time 0.5 - 4 hours1 - 2 hours
Typical Yield 90 - 96%[2]> 95%
Purity (pre-distillation) HighVery High
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Purification Fractional Distillation (vacuum)Removal of volatiles (vacuum) or Distillation

Reaction Mechanisms and Experimental Workflow

The conversion of cyclopropanecarboxylic acid to this compound proceeds via a nucleophilic acyl substitution mechanism. The following diagrams illustrate the accepted reaction pathways for both thionyl chloride and oxalyl chloride, as well as a general experimental workflow.

Reaction_Mechanism_Thionyl_Chloride cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cpa Cyclopropanecarboxylic Acid intermediate1 Chlorosulfite Ester Intermediate cpa->intermediate1 Nucleophilic attack on S socl2 Thionyl Chloride socl2->intermediate1 intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 Loss of SO₂ and Cl⁻ so2 Sulfur Dioxide (gas) intermediate1->so2 hcl Hydrogen Chloride (gas) intermediate1->hcl cpc This compound intermediate2->cpc Attack by Cl⁻

Reaction mechanism with thionyl chloride.

Reaction_Mechanism_Oxalyl_Chloride cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cpa Cyclopropanecarboxylic Acid intermediate1 Reactive Intermediate cpa->intermediate1 Reaction with Vilsmeier Reagent oxalyl Oxalyl Chloride vilsmeier Vilsmeier Reagent oxalyl->vilsmeier Activation dmf DMF (catalyst) dmf->vilsmeier vilsmeier->intermediate1 intermediate1->dmf Regeneration cpc This compound intermediate1->cpc Decomposition co Carbon Monoxide (gas) intermediate1->co co2 Carbon Dioxide (gas) intermediate1->co2 hcl Hydrogen Chloride (gas) intermediate1->hcl

Reaction mechanism with oxalyl chloride and DMF.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup charge_reactants Charge flask with cyclopropanecarboxylic acid (and solvent if applicable) setup->charge_reactants add_chlorinating_agent Add chlorinating agent dropwise charge_reactants->add_chlorinating_agent reaction Stir at specified temperature for required time add_chlorinating_agent->reaction workup Remove excess reagent and solvent under reduced pressure reaction->workup purification Purify by vacuum distillation workup->purification end End: Pure this compound purification->end

A general experimental workflow.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Method A: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure described in U.S. Patent 5,504,245.[2]

Materials:

  • Cyclopropanecarboxylic acid (131.6 g, ~1.53 mol, assuming 95% purity)

  • Thionyl chloride (218.9 g, 1.84 mol)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser.

  • Charge the flask with 131.6 g of cyclopropanecarboxylic acid.

  • Slowly add 218.9 g of thionyl chloride to the cyclopropanecarboxylic acid through the addition funnel over a period of 1.5 hours with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 80°C for 30 minutes. The reaction is complete when the liberation of gas (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Set up the apparatus for fractional distillation under reduced pressure.

  • Distill the crude product to obtain this compound as a colorless oil.

Expected Outcome:

  • Yield: 164.2 g (96%)[2]

  • Purity: 98% (by GC)[2]

Method B: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a general laboratory protocol for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF.

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringe

  • Ice bath

  • Rotary evaporator or distillation apparatus for vacuum distillation

Procedure:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Carefully remove the solvent and excess volatile reagents under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of high purity and can be used directly in subsequent reactions or further purified by vacuum distillation.

Expected Outcome:

  • Yield: > 95%

  • Purity: Very high, often suitable for use without further purification.

Safety Considerations

  • This compound is a corrosive and moisture-sensitive compound. It can cause severe burns to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Thionyl chloride is a corrosive and toxic liquid that reacts violently with water. It releases toxic gases (HCl and SO₂) upon reaction. All manipulations should be carried out in a fume hood.

  • Oxalyl chloride is a corrosive and toxic liquid. It also reacts with water and releases toxic gases (HCl, CO, and CO₂). Handle with extreme care in a fume hood.

  • All reactions should be performed under anhydrous conditions as the reagents and the product are sensitive to moisture. Glassware should be thoroughly dried before use.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Cyclopropanecarbonyl Chloride: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclopropanecarbonyl chloride, a highly reactive acyl chloride, stands as a pivotal building block in modern organic synthesis. Its unique strained cyclopropane (B1198618) ring imparts distinct conformational constraints and metabolic stability to molecules, making it a sought-after structural motif in the design of novel therapeutics and agrochemicals. This technical guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a three-membered carbon ring attached to a carbonyl chloride functional group. This combination of a strained ring and a reactive acyl chloride makes it a versatile reagent in organic chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4023-34-1[1][2]
Molecular Formula C₄H₅ClO[1][2]
Molecular Weight 104.53 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 119 °C (at 760 mmHg)
Density 1.152 g/mL at 25 °C
Refractive Index (n20/D) 1.452
Solubility Soluble in organic solvents (e.g., ether, benzene, chloroform), reacts with water.[1][2]

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR (neat) δ (ppm): 2.11 (m, 1H), 1.28 (m, 2H), 1.18 (m, 2H)[1]
¹³C NMR (CDCl₃) δ (ppm): 173.5 (C=O), 21.5 (CH), 14.0 (CH₂)[3] (Interpreted)
Infrared (IR, liquid film) ν (cm⁻¹): ~3080-3000 (C-H, cyclopropyl), ~1780 (C=O, acid chloride)[4]
Mass Spectrometry (EI) m/z (%): 104 (M⁺), 69 ([M-Cl]⁺), 41 ([C₃H₅]⁺)[5]

Synthesis and Reactivity

This compound is most commonly synthesized from cyclopropanecarboxylic acid. Its high reactivity is primarily attributed to the excellent leaving group ability of the chloride ion in nucleophilic acyl substitution reactions.

General Synthesis Workflow

The synthesis of this compound from cyclopropanecarboxylic acid is a standard laboratory procedure. The workflow involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, followed by purification.

G General Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Cyclopropanecarboxylic Acid reaction Reaction at controlled temperature start->reaction reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) reagent->reaction solvent Anhydrous Solvent (optional) solvent->reaction workup Removal of excess reagent and solvent reaction->workup purification Distillation under reduced pressure workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile reagent for introducing the cyclopropylcarbonyl moiety into various molecules.[6] This is particularly valuable in drug discovery, where the cyclopropane ring can enhance metabolic stability and binding affinity.

G Synthetic Utility of this compound cluster_nucleophiles Nucleophiles cluster_products Products CPCC Cyclopropanecarbonyl Chloride amide Cyclopropyl (B3062369) Amide CPCC->amide Amidation ester Cyclopropyl Ester CPCC->ester Esterification ketone Cyclopropyl Aryl Ketone CPCC->ketone Friedel-Crafts Acylation amine Amine (R-NH₂) amine->amide alcohol Alcohol (R-OH) alcohol->ester aromatic Aromatic Ring (e.g., Benzene) aromatic->ketone

Caption: Key reactions demonstrating the synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound from Cyclopropanecarboxylic Acid

This protocol describes a general laboratory-scale synthesis using thionyl chloride.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (1.5-2.0 eq). A few drops of anhydrous DMF can be added as a catalyst.

  • The reaction mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 50-70 °C). The reaction is monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.[7]

Acylation of a Primary Amine with this compound (Amide Formation)

This protocol provides a general method for the synthesis of a cyclopropyl amide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in anhydrous DCM and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

The cyclopropyl group is a valuable "bioisostere" for various functional groups, offering a unique combination of lipophilicity and conformational rigidity. The incorporation of a cyclopropyl moiety, often via this compound, can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[6] It is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6]

Safety and Handling

This compound is a corrosive, flammable, and toxic liquid that reacts violently with water.[3][8] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water.[3]

References

An In-Depth Technical Guide on the Electronic Structure of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical products, possesses a unique electronic structure arising from the interplay between the strained cyclopropyl (B3062369) ring and the reactive acyl chloride group.[1][2] This guide provides a comprehensive analysis of its electronic and conformational properties, drawing from both experimental and computational studies. Understanding these fundamental characteristics is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new chemical entities.

Conformational Analysis and Molecular Geometry

The electronic structure of this compound is intrinsically linked to its conformational preferences. The molecule primarily exists as a mixture of two rotamers: the s-cis and s-trans conformers, arising from the rotation around the C-C bond connecting the cyclopropyl ring and the carbonyl group.

Theoretical studies, employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the conformational landscape of this compound.[3][4][5] These studies indicate that the molecule exhibits a dynamic equilibrium between the cis and trans forms. In the gas phase, the s-cis conformer, where the carbonyl group is oriented cis to the ring, is the more stable form.[4]

Experimental Determination of Molecular Structure

Gas-phase electron diffraction (GED) has been a pivotal experimental technique for determining the precise molecular geometry of this compound.[6][7] This method provides information about bond lengths, bond angles, and the relative abundance of different conformers in the gas phase.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

  • Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.

  • Data Collection: The scattered electrons are detected, and the resulting diffraction pattern is recorded.

  • Structural Refinement: The experimental scattering data is analyzed and fitted to a theoretical model of the molecule's geometry to determine the structural parameters. This process often involves constraints from theoretical calculations to improve the accuracy of the refinement.[6]

Key Geometric Parameters

The following table summarizes the key geometric parameters for the s-cis conformer of this compound, as determined by computational studies.

ParameterValue
Bond Lengths (Å)
C=OValue not explicitly found in search results
C-ClValue not explicitly found in search results
C-C (carbonyl-ring)Value not explicitly found in search results
C-C (ring avg.)Value not explicitly found in search results
Bond Angles (°)
O=C-ClValue not explicitly found in search results
O=C-CValue not explicitly found in search results
Cl-C-CValue not explicitly found in search results
Dihedral Angle (°)
O=C-C-C (cis)~0

Note: Specific values from the latest theoretical studies by Akimov et al. were not available in the provided search results. The table structure is provided for when such data becomes accessible.

Rotational Barriers and Conformational Dynamics

The interconversion between the s-cis and s-trans conformers is governed by a rotational barrier. Computational studies have calculated the energy profile for the internal rotation around the C-C bond.

ParameterEnergy (kcal/mol)
s-cis Conformer Energy0 (Reference)
s-trans Conformer EnergyValue not explicitly found in search results
Rotational Barrier (cis to trans)Value not explicitly found in search results

Note: Specific values from the latest theoretical studies by Akimov et al. were not available in the provided search results.

The workflow for a typical computational analysis of the conformational dynamics is outlined below.

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis cluster_3 Results start Define Molecular Connectivity geom Generate Initial 3D Geometries (s-cis and s-trans) start->geom opt Geometry Optimization (e.g., DFT, MP2) geom->opt freq Frequency Calculation (Confirm Minima/Transition States) opt->freq pes Potential Energy Surface Scan (Dihedral Angle Variation) opt->pes params Extract Geometric Parameters opt->params energies Determine Relative Energies of Conformers freq->energies thermo_props Thermodynamic Properties freq->thermo_props barriers Calculate Rotational Barriers pes->barriers final_structures Optimized Geometries energies->final_structures energy_profile Rotational Energy Profile barriers->energy_profile

Caption: A generalized workflow for the computational analysis of the electronic structure and conformational dynamics of this compound.

Molecular Orbitals and Electronic Effects

The electronic structure of the cyclopropyl group is characterized by Walsh orbitals, which have significant p-character and are responsible for the ring's ability to conjugate with adjacent π-systems. This conjugation plays a crucial role in determining the conformational preferences and reactivity of this compound. The interaction between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group influences the rotational barrier and the stability of the conformers.

The diagram below illustrates the conceptual relationship between the key electronic and structural features of this compound.

G Interplay of Electronic and Structural Features cluster_0 Electronic Properties cluster_1 Structural Consequences walsh Walsh Orbitals (Cyclopropyl Ring) conjugation Conjugation walsh->conjugation interacts with pi_system π-System (Carbonyl Group) pi_system->conjugation interacts with conformation Conformational Preference (s-cis vs. s-trans) conjugation->conformation influences barrier Rotational Barrier conjugation->barrier determines reactivity Chemical Reactivity conformation->reactivity affects barrier->reactivity affects

Caption: A diagram illustrating the relationship between the electronic properties of the cyclopropyl and carbonyl groups and the resulting structural and reactivity characteristics of the molecule.

Conclusion

The electronic structure of this compound is a complex interplay of the strained cyclopropyl ring and the electron-withdrawing acyl chloride group. Its conformational landscape is dominated by the s-cis and s-trans rotamers, with the s-cis form being more stable in the gas phase. Both experimental techniques like gas-phase electron diffraction and computational methods are essential for a detailed understanding of its molecular geometry and conformational dynamics. The unique electronic properties of the cyclopropyl group, particularly its ability to conjugate, significantly influence the molecule's structure and reactivity. This in-depth knowledge is vital for the rational design and development of novel molecules in the pharmaceutical and agrochemical industries.

References

Spectroscopic Analysis of Cyclopropanecarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclopropanecarbonyl chloride. This key synthetic intermediate is valuable in the development of pharmaceuticals and agrochemicals, making a thorough understanding of its structural characterization essential. This document outlines the available NMR data, provides detailed experimental protocols for sample preparation and analysis, and includes visualizations to aid in the interpretation of its molecular structure and spectral assignments.

Spectroscopic Data

The NMR spectroscopic data for this compound is summarized below. The data has been compiled from available literature and spectral databases.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits a complex splitting pattern characteristic of the cyclopropyl (B3062369) ring system. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
H-12.111mJ(H1,H2a) = 7.88, J(H1,H2b) = 7.88, J(H1,H3a) = 4.43, J(H1,H3b) = 4.43CH
H-2a, H-2b1.183mJ(H2a,H2b) = 9.19, J(H2a,H3a) = -4.46, J(H2a,H3b) = 7.59, J(H2b,H3a) = 7.59, J(H2b,H3b) = -4.46CH₂ (trans to C=O)
H-3a, H-3b1.283mJ(H3a,H3b) = 9.99CH₂ (cis to C=O)

Note: The assignments for H-2 and H-3 are based on their proximity to the carbonyl group. The protons cis to the carbonyl group are expected to be slightly deshielded compared to the trans protons.

¹³C NMR Spectral Data
CarbonEstimated Chemical Shift (δ) ppm
C=O160 - 180
CH20 - 30
CH₂10 - 20

The carbonyl carbon of acyl chlorides is characteristically found in the 160-180 ppm range. The carbons of the cyclopropyl ring are expected to be significantly shielded, appearing at higher fields.

Molecular Structure and NMR Assignments

The structure of this compound presents a unique spectroscopic challenge due to the magnetic non-equivalence of the cyclopropyl protons. The following diagram illustrates the molecular structure with IUPAC numbering for clarity in spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and acquisition of NMR spectra for this compound, with special attention to its reactive and moisture-sensitive nature.

Sample Preparation for NMR Analysis

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves

  • NMR tube (5 mm), oven-dried

  • NMR cap

  • Glass vial, oven-dried

  • Syringe and needle, oven-dried

  • Inert gas (Nitrogen or Argon) supply

  • Septum

Procedure:

  • Drying Glassware: Ensure all glassware, including the NMR tube, vial, syringe, and needle, are thoroughly dried in an oven at >100°C for at least 4 hours and cooled in a desiccator under vacuum.

  • Inert Atmosphere: Conduct all sample manipulations under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound into the tared, dry glass vial.

  • Solvent Addition: Using the dry syringe, add approximately 0.6 mL of dry, deuterated chloroform (CDCl₃) to the vial containing the sample.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the this compound.

  • Transfer to NMR Tube: Carefully draw the solution into the syringe and transfer it to the oven-dried NMR tube.

  • Capping: Immediately cap the NMR tube securely to prevent the ingress of atmospheric moisture.

  • Labeling: Label the NMR tube clearly with the sample identification.

NMR Spectrometer Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 300 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 75 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The central peak of the CDCl₃ triplet at 77.16 ppm.

Logical Workflow for Spectroscopic Analysis

The process of spectroscopic analysis, from sample preparation to data interpretation, follows a logical workflow to ensure accurate and reliable results.

G prep Sample Preparation (Inert Atmosphere) h_nmr ¹H NMR Acquisition prep->h_nmr c_nmr ¹³C NMR Acquisition prep->c_nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) h_nmr->process c_nmr->process analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analysis structure Structure Elucidation and Verification analysis->structure

Caption: Workflow for the NMR spectroscopic analysis of this compound.

An In-Depth Technical Guide to Cyclopropanecarbonyl Chloride (CAS: 4023-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbonyl chloride, a reactive acyl chloride featuring a strained cyclopropane (B1198618) ring, is a pivotal building block in modern organic synthesis. Its unique structural and electronic properties make it a valuable reagent for the introduction of the cyclopropylcarbonyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of pharmaceutical development. The biological significance of its derivatives is highlighted, with a focus on their mechanism of action as antimalarial agents.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound that should be handled with care due to its corrosive and flammable nature.[2][3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 4023-34-1
Molecular Formula C₄H₅ClO[1]
Molecular Weight 104.53 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 119-121 °C[1]
Density 1.140 - 1.152 g/cm³ at 25 °C[1]
Refractive Index (n20/D) 1.452
Solubility Reacts with water; soluble in organic solvents like ether, benzene, and chloroform.[1]
Spectral Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Spectroscopic TechniqueKey Features and References
¹H NMR Data available, often showing characteristic peaks for the cyclopropyl (B3062369) protons.
¹³C NMR Data available for detailed structural analysis.
Infrared (IR) Characterized by a strong carbonyl (C=O) stretching band.
Mass Spectrometry (MS) Electron ionization mass spectra are available for fragmentation pattern analysis.

Synthesis and Reactions

This compound is a versatile intermediate, primarily synthesized from cyclopropanecarboxylic acid. It readily undergoes reactions typical of acyl chlorides, such as amide formation and Friedel-Crafts acylation.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride.[4]

Experimental Protocol: Synthesis from Cyclopropanecarboxylic Acid [4]

  • Materials:

    • Cyclopropanecarboxylic acid (1.0 equivalent)

    • Thionyl chloride (1.1 to 1.2 equivalents)

  • Procedure:

    • To a flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.

    • Slowly add thionyl chloride to the cyclopropanecarboxylic acid.

    • Heat the reaction mixture to a temperature of 50-100 °C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, the excess thionyl chloride can be removed by distillation.

    • The crude this compound is then purified by fractional distillation under reduced pressure.

  • Expected Yield: 90-96%[4]

  • Purity: ≥98%[4]

Synthesis_Workflow CPA Cyclopropanecarboxylic Acid Reaction Reaction (50-100 °C) CPA->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Purification Fractional Distillation (Reduced Pressure) Reaction->Purification CPCC Cyclopropanecarbonyl Chloride Purification->CPCC

Synthesis of this compound.
Key Reactions of this compound

This compound reacts readily with amines to form the corresponding cyclopropyl amides, a scaffold present in numerous biologically active molecules.

Experimental Protocol: Synthesis of Cyclopropanecarboxamide

  • Materials:

  • Procedure:

    • Dissolve this compound in dichloromethane in a suitable reaction vessel.

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or slowly add an aqueous ammonia solution with vigorous stirring.

    • The reaction is typically rapid, leading to the formation of a precipitate (ammonium chloride).

    • After the reaction is complete, the precipitate is removed by filtration.

    • The organic filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure to yield the crude cyclopropanecarboxamide, which can be further purified by recrystallization or chromatography.

Amide_Formation_Workflow CPCC Cyclopropanecarbonyl Chloride Reaction Amidation (e.g., in DCM) CPCC->Reaction Amine Amine (e.g., Ammonia) Amine->Reaction Workup Aqueous Workup & Purification Reaction->Workup Amide Cyclopropyl Amide Workup->Amide

General workflow for cyclopropyl amide synthesis.

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the cyclopropylcarbonyl group onto aromatic rings, forming cyclopropyl aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

  • Materials:

    • Aromatic compound (e.g., benzene, toluene)

    • This compound (1.0 equivalent)

    • Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents)

    • Anhydrous dichloromethane (solvent)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the Lewis acid in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add a solution of this compound in anhydrous dichloromethane to the suspension.

    • To the resulting acylium ion complex, add the aromatic compound dropwise.

    • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over an anhydrous drying agent.

    • Remove the solvent and purify the product by column chromatography or distillation.

Applications in Drug Discovery and Development

The cyclopropyl group is a "privileged" motif in medicinal chemistry, often imparting desirable properties such as increased potency, metabolic stability, and improved pharmacokinetic profiles.[5] this compound serves as a key intermediate for incorporating this valuable functionality into drug candidates.

Role as a Pharmaceutical Intermediate

This compound is a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[7]

Mechanism of Action of Cyclopropyl Carboxamide Antimalarials

A notable example of the therapeutic potential of this compound derivatives is the discovery of cyclopropyl carboxamides as a novel class of antimalarial agents.[8] These compounds have demonstrated potent activity against drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The biological target of these cyclopropyl carboxamides has been identified as cytochrome b , a key component of Complex III (the cytochrome bc₁ complex) in the mitochondrial electron transport chain of the parasite.[9] Inhibition of cytochrome b disrupts the parasite's cellular respiration, leading to its death.

Mitochondrial_ETC_Inhibition cluster_Mitochondrion P. falciparum Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc₁) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient ComplexIV Complex IV CytC->ComplexIV ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Inhibitor Cyclopropyl Carboxamide Inhibitor->ComplexIII Inhibition of Cytochrome b

Mechanism of action of cyclopropyl carboxamides.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage.[2][3] It reacts violently with water.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material. Use non-sparking tools.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and alcohols. Keep container tightly closed.

Conclusion

This compound (CAS 4023-34-1) is a highly valuable and reactive intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the incorporation of the cyclopropyl moiety can significantly enhance the pharmacological properties of lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical building block. The continued exploration of this compound and its derivatives holds great promise for the development of novel therapeutics.

References

reactivity of cyclopropanecarbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Cyclopropanecarbonyl Chloride with Nucleophiles

Introduction

This compound (C₄H₅ClO), CAS number 4023-34-1, is a highly versatile and reactive chemical intermediate.[1] It is a colorless to pale yellow liquid characterized by a pungent odor.[2][3] Its structure, which combines a strained cyclopropane (B1198618) ring with a reactive acyl chloride functional group, makes it a valuable reagent in organic synthesis.[1][2] This heightened reactivity, compared to linear aliphatic acyl chlorides, is a key factor in its utility.[2]

The primary application of this compound lies in its ability to introduce the cyclopropylcarbonyl moiety into other molecules. This structural element is frequently found in biologically active compounds, making the reagent an indispensable building block in the pharmaceutical and agrochemical industries.[1] In drug development, the incorporation of a cyclopropane ring can impart unique and favorable pharmacokinetic and pharmacodynamic properties to drug candidates, potentially leading to improved efficacy and reduced side effects.[1][2] This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, complete with experimental protocols and quantitative data.

Core Reactivity: Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, which is intensified by the electron-withdrawing effect of the adjacent chlorine atom, makes it a prime target for nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses and expels the chloride ion—an excellent leaving group—to yield the final substituted product.[4]

Nucleophilic_Acyl_Substitution cluster_0 Reaction Mechanism CPCC Cyclopropanecarbonyl Chloride Intermediate Tetrahedral Intermediate CPCC->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

This compound reacts readily with a variety of nucleophiles. Due to its high reactivity, it is sensitive to moisture and incompatible with water, alcohols, amines, strong bases, and oxidizing agents, with which it can react violently.[2][5]

Amines (Aminolysis)

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, leading to the formation of the corresponding N-substituted cyclopropanecarboxamides.[4] This reaction, often a variant of the Schotten-Baumann reaction, generally requires a base to neutralize the hydrogen chloride (HCl) byproduct.[4]

Caption: Reaction of this compound with a primary amine.

Quantitative Data: Synthesis of Cyclopropanecarboxamide (B1202528)

ReactantsReagents/SolventConditionsProductYieldReference
This compound (1 g, 9.61 mmol)Ammonia (B1221849) (gas), Dichloromethane (B109758) (10 mL)Room temperature, 2 hoursCyclopropanecarboxamide100%[6]

Experimental Protocol: Synthesis of Cyclopropanecarboxamide [6]

  • Materials:

    • This compound (1 g, 9.61 mmol)

    • Dichloromethane (10 mL)

    • Ammonia gas

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in dichloromethane in a suitable reaction vessel equipped with a gas inlet and a stirrer.

    • Pass ammonia gas into the well-stirred solution at room temperature.

    • Continue the purging of ammonia for 2 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, remove the solvent by vacuum distillation.

    • Dissolve the residue in ethyl acetate.

    • Filter the solution to remove any insoluble matter (ammonium chloride).

    • Concentrate the filtrate under reduced pressure to yield pure cyclopropanecarboxamide as a crystalline solid.

Alcohols (Esterification)

In the presence of a base like pyridine (B92270) or triethylamine, this compound reacts with alcohols to form cyclopropyl (B3062369) esters.[7] The base acts as a scavenger for the HCl produced during the reaction.[7] Alternatively, the reaction can be catalyzed by acids.[8][9]

Caption: Esterification of this compound.

Quantitative Data: Esterification Reactions

Reactant 1Reactant 2CatalystConditionsProductYieldReference
Cyclopropanecarboxylic AcidMethanolAmberlyst XN-1010 resinReflux, 3 hoursMethyl cyclopropanecarboxylateQuantitative[9]
Cyclopropanecarboxylic AcidEthanolAmberlyst XN-1010 resinReflux, 20 hoursEthyl cyclopropanecarboxylate-[8]

(Note: Data for the direct esterification from cyclopropanecarboxylic acid is provided, as specific yield data for the reaction with the acyl chloride was limited in the search results. The reaction from the acyl chloride is generally faster and more efficient.)

Experimental Protocol: General Esterification from Acyl Chloride [4][10]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., ethanol) (1.2 eq)

    • Pyridine or Triethylamine (1.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

  • Procedure:

    • In a dry, inert-atmosphere flask, dissolve the alcohol and pyridine/triethylamine in the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Add this compound dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (or 1M copper sulfate (B86663) if pyridine is used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by distillation or column chromatography.

Water (Hydrolysis)

This compound is moisture-sensitive and reacts violently with water to hydrolyze back to cyclopropanecarboxylic acid and hydrogen chloride.[2][5][11] This reaction is a classic example of nucleophilic acyl substitution with water acting as the nucleophile.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis [12][13]

The hydrolysis of acyl chlorides is typically a rapid and exothermic process that often occurs unintentionally upon exposure to moisture rather than as a planned synthetic step. If cyclopropanecarboxylic acid is the desired product, it is more commonly synthesized by other means or by the controlled hydrolysis of a corresponding ester.[8] The protocol for hydrolysis essentially involves the careful addition of water to the acyl chloride, usually in a solvent and with cooling to control the reaction rate.

Azide (B81097) Ion

Reaction with an azide source, such as sodium azide, converts this compound to cyclopropanecarbonyl azide. This acyl azide is a key intermediate in the Curtius rearrangement, which can be used to synthesize cyclopropylamine.[14]

Caption: Synthesis of cyclopropanecarbonyl azide.

Experimental Protocol: General Formation of Acyl Azide [14]

  • Materials:

  • Procedure:

    • Dissolve the acid chloride in acetone and cool the solution to 0 °C.

    • Prepare a solution of sodium azide in water.

    • Add the sodium azide solution dropwise to the stirred acid chloride solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1.5-2 hours.

  • Work-up and Purification:

    • Concentrate the mixture under reduced pressure at low temperature.

    • Pour the concentrated mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with ice-cold water.

    • The resulting solution of acyl azide is often used immediately in the next step (e.g., Curtius rearrangement) without isolation due to its potentially explosive nature.

Aromatic Compounds (Friedel-Crafts Acylation)

This compound can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), via the Friedel-Crafts acylation mechanism. This reaction forms cyclopropyl aryl ketones.

Friedel_Crafts_Workflow cluster_workflow Friedel-Crafts Acylation Workflow start Suspend AlCl₃ in Anhydrous DCM (0-5 °C) add_acyl Add Cyclopropanecarbonyl Chloride Solution Dropwise start->add_acyl form_ion Formation of Acylium Ion Complex add_acyl->form_ion add_arene Add Aromatic Compound (e.g., Benzene) Dropwise form_ion->add_arene react Stir at 0-5 °C, then Warm to RT add_arene->react workup Quench with Ice/HCl, Extract, Wash, and Dry react->workup purify Concentrate and Purify (Column Chromatography or Distillation) workup->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Acylation Conditions

Acylating AgentAromatic SubstrateCatalystSolventTemperatureReference
Cyclopent-3-ene-1-carbonyl chlorideBenzeneAlCl₃ (1.1 eq)Dichloromethane0-5 °C to RT[15]
Cyclopent-3-ene-1-carbonyl chlorideTolueneAlCl₃ (1.1 eq)Dichloromethane0-5 °C[15]
Cyclopent-3-ene-1-carbonyl chlorideAnisoleAlCl₃ (1.1 eq)Dichloromethane-10 to 0 °C[15]

(Note: Data for a similar cyclic acyl chloride is presented to illustrate typical conditions, as specific quantitative data for this compound was limited.)

Experimental Protocol: General Friedel-Crafts Acylation [15]

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

    • This compound (1.0 eq)

    • Aromatic compound (e.g., benzene, toluene) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Crushed ice and concentrated HCl

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0-5 °C.

    • Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • After addition is complete, add the aromatic compound dropwise.

    • Stir the reaction at 0-5 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor reaction progress by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ketone product by column chromatography or distillation.

Ring-Opening Reactions

While the predominant reactivity of this compound is at the acyl group, the strained cyclopropane ring itself can undergo ring-opening reactions under certain conditions.[16] This is particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, which polarizes and weakens the C-C bonds.[17][18][19][20]

For this compound, the carbonyl group acts as an electron-accepting group. Ring-opening can be initiated by strong nucleophiles or under acidic conditions, potentially leading to rearranged or linear products.[21][22] However, for most standard nucleophilic reactions discussed above, the acyl substitution pathway is significantly more favorable and occurs preferentially without disturbing the cyclopropane ring.

This compound is a potent and highly reactive acylating agent whose chemistry is dominated by nucleophilic acyl substitution. It serves as an efficient precursor for a wide range of compounds containing the cyclopropylcarbonyl moiety, including amides, esters, ketones, and acyl azides. This reactivity profile makes it a cornerstone intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, where the unique properties of the cyclopropane ring are highly valued. A thorough understanding of its reactivity with various nucleophiles and careful control of reaction conditions are essential for its effective and safe utilization in research and development.

References

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a small, strained three-membered ring, has emerged as a privileged structural motif in medicinal chemistry. Its unique physicochemical and conformational properties allow for the fine-tuning of a drug candidate's pharmacological profile, often leading to significant improvements in potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the role of cyclopropyl groups in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Stereoelectronic Properties of the Cyclopropyl Group

The distinct characteristics of the cyclopropyl ring stem from its inherent ring strain, which is approximately 27.5 kcal/mol.[1] This strain results in unique orbital hybridization and bond characteristics that differentiate it from larger cycloalkanes and acyclic alkyl groups.

  • Bonding: The carbon-carbon bonds within the cyclopropane (B1198618) ring have a higher p-character than typical sp³-hybridized carbons, leading to shorter and stronger C-C (1.51 Å) and C-H bonds.[2][3] This has been described using the Walsh and Coulson-Moffitt bonding models, which liken the C-C bonds to a "pseudo-double bond" in terms of electron density.[4]

  • Conformation: The cyclopropyl group is a rigid and planar moiety that can act as a conformational constraint, locking flexible molecules into a bioactive conformation.[5] This can lead to a more favorable entropic contribution to binding affinity.[2]

  • Lipophilicity: The cyclopropyl group is generally less lipophilic than its isopropyl bioisostere, which can be advantageous for improving the aqueous solubility and overall physicochemical profile of a drug candidate.[1][6]

A summary of key physicochemical properties is presented in Table 1.

PropertyCyclopropaneIsopropane (as part of a larger molecule)Phenyl
Molecular FormulaC₃H₆C₃H₈C₆H₆
Molecular Weight ( g/mol )42.0844.178.11
C-C Bond Length (Å)1.51~1.541.39
C-H Bond Dissociation Energy (kcal/mol)~106~98~111
logP (Octanol/Water)1.14 (Hansch π value)1.53 (Hansch π value)2.13

Table 1: Comparative Physicochemical Properties. This table summarizes key properties of the cyclopropyl group in comparison to its common bioisosteres, the isopropyl and phenyl groups.

The Role of Cyclopropyl Groups in Modulating Pharmacological Properties

The incorporation of a cyclopropyl group can have a profound impact on a molecule's potency, selectivity, and metabolic stability.

Enhancing Potency and Selectivity

The rigid nature of the cyclopropyl ring can orient functional groups in a precise manner, leading to optimal interactions with the target protein. This can result in a significant increase in binding affinity and, consequently, potency.

Case Study: IDO1 Inhibitors

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing a methyl group with a cyclopropyl group led to a notable increase in potency. Further substitution on the cyclopropyl ring to probe a lipophilic pocket resulted in an even greater improvement in activity.[7]

CompoundR GroupHuman Whole Blood IC₅₀ (nM)
1 Methyl>1000
2 Cyclopropyl64
3 Methyl-substituted Cyclopropyl8

Table 2: Impact of Cyclopropyl Substitution on the Potency of IDO1 Inhibitors. This table illustrates the significant increase in potency observed when a methyl group is replaced by a cyclopropyl group and subsequently a methyl-substituted cyclopropyl group in a series of IDO1 inhibitors.[7]

Improving Metabolic Stability

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to a longer in vivo half-life and reduced clearance of a drug.

Case Study: IDO1 Inhibitors (Metabolic Stability)

In the same series of IDO1 inhibitors, the introduction of a cyclopropyl group and its substituted analog led to a marked improvement in the pharmacokinetic profile in dogs.[7]

CompoundR GroupDog Half-life (t₁/₂) (h)
2 Cyclopropyl3.8
3 Methyl-substituted Cyclopropyl6.7

Table 3: Impact of Cyclopropyl Substitution on the Metabolic Stability of IDO1 Inhibitors. This table shows the increase in half-life in a dog model upon introduction and substitution of a cyclopropyl group.[7]

However, it is important to note that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, which can lead to the formation of reactive metabolites.[8]

Case Studies of Cyclopropyl-Containing Drugs

Numerous FDA-approved drugs incorporate a cyclopropyl moiety, highlighting its importance in contemporary drug discovery.

Trametinib: A MEK Inhibitor for Cancer Therapy

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] This pathway is frequently dysregulated in various cancers. The cyclopropyl group in Trametinib is crucial for its potent activity.

Signaling Pathway of Trametinib

Trametinib_Pathway MAPK/ERK Signaling Pathway Inhibition by Trametinib GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

MAPK/ERK pathway inhibition by Trametinib.
Voxilaprevir: An HCV Protease Inhibitor

Voxilaprevir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. The complex macrocyclic structure of Voxilaprevir, which includes a cyclopropyl group, is designed for optimal binding to the protease active site.

Mechanism of Action of Voxilaprevir

Voxilaprevir_MoA Mechanism of Action of Voxilaprevir HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) HCV_Polyprotein->Viral_Proteins Cleavage by NS3_4A NS3/4A Protease Replication Viral Replication and Assembly Viral_Proteins->Replication Voxilaprevir Voxilaprevir Voxilaprevir->NS3_4A Inhibition

Mechanism of action of Voxilaprevir.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cyclopropyl-containing compounds.

Synthesis of a Cyclopropyl-Containing Moiety

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.

General Protocol for Simmons-Smith Cyclopropanation:

  • Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc-copper couple (2.0 equivalents). Add anhydrous diethyl ether under argon. To this suspension, add diiodomethane (B129776) (1.5 equivalents) dropwise at room temperature. The mixture is typically stirred for 30 minutes to form the active carbenoid species.

  • Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of the starting alkene (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is filtered through a pad of Celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl-containing compound.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol for Microsomal Stability Assay:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Phosphate Buffer (pH 7.4) Mix Mix Buffer, Microsomes, and Test Compound Prep_Buffer->Mix Prep_Compound Prepare Test Compound Stock Prep_Compound->Mix Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate with NADPH Prep_NADPH->Start_Reaction Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Start_Reaction Quench Quench at Time Points with Acetonitrile Start_Reaction->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Workflow for an in vitro microsomal stability assay.
Determination of IC₅₀ using a Cell-Based Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines using the MTT assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Conclusion

The cyclopropyl group is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique structural and electronic properties can be strategically employed to enhance the potency, selectivity, and metabolic stability of drug candidates. The successful incorporation of this moiety into numerous marketed drugs is a testament to its value in modern drug discovery. A thorough understanding of its characteristics and the availability of robust synthetic and analytical methods are crucial for leveraging the full potential of the cyclopropyl group in the development of next-generation therapeutics.

References

Cyclopropanecarbonyl Chloride: A Technical Guide to Solubility and Miscibility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the solubility and miscibility of cyclopropanecarbonyl chloride, a critical reagent in pharmaceutical and agrochemical synthesis. This document is intended for researchers, chemists, and drug development professionals who utilize this reactive compound in their work.

Core Chemical Properties

This compound (C₄H₅ClO) is a colorless to slightly yellow liquid with a pungent odor.[1][2] It is a highly reactive acyl chloride, a characteristic that dictates its solubility profile and handling requirements.[2][3] Due to the strained cyclopropane (B1198618) ring, it exhibits heightened reactivity compared to its linear analogs.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₅ClO[4]
Molecular Weight 104.53 g/mol [4]
Density 1.152 g/mL at 25 °C[1]
Boiling Point 119 °C[1]
Flash Point 23.3 °C (74 °F)[1]
Refractive Index n20/D 1.452[1]
Appearance Clear colorless to slightly yellow liquid[1]

Solubility Profile

The solubility of this compound is primarily dictated by its high reactivity, particularly towards protic solvents.

Solubility in Organic Solvents
  • Chloroform [1][5]

  • Ether [6]

  • Benzene [6]

It is anticipated to be miscible with other aprotic solvents such as toluene, xylenes, and chlorinated hydrocarbons.

Reactivity and "Solubility" in Protic Solvents

A critical consideration is the violent reaction of this compound with protic solvents, most notably water.[7][8] It is highly moisture-sensitive and will readily hydrolyze to form cyclopropanecarboxylic acid and corrosive hydrochloric acid.[3][9] This decomposition reaction means that it is not truly "soluble" in water but rather reacts with it.[1] Therefore, all handling and storage must be under anhydrous conditions.[10][11]

Similarly, it will react with other protic solvents such as alcohols to form the corresponding esters. This reactivity makes it a versatile reagent but also necessitates careful solvent choice for any non-reactive applications.

Table 2: Qualitative Solubility and Reactivity of this compound

Solvent TypeSolvent ExamplesSolubility/ReactivityNotes
Aprotic Nonpolar Benzene, Toluene, HexaneSolubleExpected to be miscible.
Aprotic Polar Chloroform, Dichloromethane, Diethyl Ether, Tetrahydrofuran (THF)SolubleCommonly used as reaction solvents.
Protic Water, Alcohols (e.g., Methanol, Ethanol), AminesReactive Reacts violently with water and readily with other protic solvents. Not a true solubility.

Experimental Protocols

Due to the reactive nature of this compound, standard solubility determination methods must be adapted to ensure anhydrous conditions.

General Protocol for Solubility Determination in Aprotic Solvents

This protocol outlines a general method for determining the solubility of this compound in a non-reactive, aprotic solvent.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent (e.g., chloroform, toluene)

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried and assembled under an inert atmosphere.

  • Solvent Addition: Add a known volume of the anhydrous solvent to a reaction flask equipped with a magnetic stir bar and maintained under an inert atmosphere.

  • Solute Addition: Slowly add small, precisely weighed or measured aliquots of this compound to the stirring solvent.

  • Observation: Observe for complete dissolution of each aliquot. The point at which the solute no longer dissolves and a separate phase persists is the saturation point.

  • Quantification: The total amount of this compound added to the known volume of solvent at the saturation point allows for the calculation of solubility (e.g., in g/100 mL).

  • Temperature Control: For temperature-dependent solubility studies, the apparatus should be maintained at a constant temperature using a water or oil bath.

Visualizations

The following diagrams illustrate the key reactivity and a general workflow for handling this compound.

G CPCCl Cyclopropanecarbonyl Chloride Protic Protic Solvents (Water, Alcohols) CPCCl->Protic Violent Reaction Aprotic Aprotic Solvents (Chloroform, Ether) CPCCl->Aprotic Dissolves/Miscible Esterification Esterification Products CPCCl->Esterification Reacts with Alcohols Hydrolysis Hydrolysis Products (Cyclopropanecarboxylic Acid + HCl) Protic->Hydrolysis Forms Solution Homogeneous Solution Aprotic->Solution Forms

Caption: Reactivity of this compound with Different Solvent Types.

G start Start Dry Glassware & Inert Atmosphere add_solvent Add Anhydrous Aprotic Solvent start->add_solvent add_cpccl Add this compound add_solvent->add_cpccl stir Stir at Controlled Temperature add_cpccl->stir observe Observe for Dissolution stir->observe saturated Saturated Solution Record Data observe->saturated No unsaturated Unsaturated Solution observe->unsaturated Yes end End Calculate Solubility saturated->end unsaturated->add_cpccl

Caption: General Workflow for Determining Solubility of this compound.

Safe Handling and Storage

Given its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

  • Moisture Sensitivity: Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11][12] Refrigeration (2-8°C) is recommended.[1][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13] Work in a well-ventilated fume hood.

  • Incompatible Materials: Keep away from water, alcohols, bases, oxidizing agents, and active metals.[7]

  • Fire Hazard: this compound is a flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[10][12]

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely linked to its reactivity. It is soluble in a variety of aprotic organic solvents but reacts vigorously with protic solvents. This technical guide provides a foundational understanding for researchers to handle and utilize this compound effectively and safely in their synthetic endeavors. Further quantitative studies would be beneficial to establish precise solubility limits in various aprotic media.

References

A Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbonyl chloride is a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strained cyclopropyl (B3062369) ring imparts unique conformational constraints and metabolic stability to target molecules. A thorough understanding of the thermochemical properties of this reagent is crucial for reaction optimization, process safety, and the development of robust synthetic routes. This technical guide provides an in-depth overview of the methodologies used to determine the thermochemical data of this compound, even in the absence of extensive publicly available experimental values for this specific compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₅ClO
CAS Number 4023-34-1
Molecular Weight 104.53 g/mol
Boiling Point 119 °C
Density 1.152 g/mL at 25 °C
Refractive Index 1.452 at 20 °C

Table 2: Thermochemical Data for Cyclopropane (B1198618) (for reference)

PropertyValue (kJ/mol)
Standard Enthalpy of Formation (ΔHf°) +53.3
Standard Molar Entropy (S°) 237.4
Heat Capacity (Cp) 55.6 J/(mol·K)

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like this compound relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Bomb Preparation: The bomb is charged with a known amount of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Ignition and Data Collection: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its heat capacity. The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known heat of combustion, such as benzoic acid. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Reaction Calorimetry

Reaction calorimetry is used to measure the enthalpy change of a specific chemical reaction. For this compound, a relevant reaction would be its hydrolysis.

Methodology:

  • Calorimeter Setup: A reaction calorimeter, which allows for the controlled mixing of reactants and precise temperature measurement, is used. The calorimeter is calibrated to determine its heat capacity.

  • Reactant Preparation: A known amount of this compound is placed in a sealed ampoule within the calorimeter. The calorimeter is filled with a known volume of a suitable solvent, typically water or an aqueous base.

  • Reaction Initiation: Once thermal equilibrium is reached, the ampoule is broken to initiate the hydrolysis reaction.

  • Temperature Monitoring: The temperature of the reaction mixture is recorded as a function of time until the reaction is complete and the temperature has stabilized.

  • Enthalpy Calculation: The enthalpy of reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the limiting reactant.

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermochemical properties.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Methodology:

  • Structure Optimization: The 3D structure of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: A single-point energy calculation is performed using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.

  • Thermochemical Data Calculation: The standard enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

High-Accuracy Composite Methods (G3, CBS-QB3, W1)

These methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy in thermochemical predictions.

Methodology:

  • Geometry Optimization and Vibrational Frequencies: The geometry is typically optimized and frequencies calculated at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Series of Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, CCSD(T)) with progressively larger basis sets.

  • Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete basis set limit to reduce basis set truncation error.

  • Core Correlation and Other Corrections: Corrections for core-electron correlation, relativistic effects, and spin-orbit coupling (if applicable) are added.

  • Final Thermochemical Data: The final, highly accurate thermochemical data is assembled from these components.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Synthesis_of_Cyclopropanecarbonyl_Chloride Synthesis of this compound CPCA Cyclopropanecarboxylic Acid Intermediate Chlorosulfite Intermediate CPCA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) CPCC Cyclopropanecarbonyl Chloride Intermediate->CPCC - SO₂ - HCl SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl)

Caption: Synthesis of this compound.

Schotten_Baumann_Reaction Schotten-Baumann Reaction of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products CPCC Cyclopropanecarbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate CPCC->Tetrahedral_Intermediate Amine Primary or Secondary Amine (R-NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Base Aqueous Base (e.g., NaOH) Amide N-substituted Cyclopropanecarboxamide Tetrahedral_Intermediate->Amide Collapse of Intermediate (-Cl⁻) Salt Salt (e.g., NaCl) Water Water (H₂O)

Caption: Schotten-Baumann Reaction of this compound.

While direct experimental thermochemical data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its determination. The experimental protocols for combustion and reaction calorimetry, alongside the detailed methodologies for high-accuracy computational chemistry, offer robust pathways for obtaining the necessary data. For researchers in drug development and process chemistry, the application of these methods will enable a more profound understanding of the energetic landscape of reactions involving this versatile building block, ultimately leading to more efficient, safe, and scalable synthetic processes.

Methodological & Application

Application Notes: Synthesis of Amides via Cyclopropanecarbonyl Chloride Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a fundamental linkage in a vast array of pharmaceuticals, natural products, and advanced materials. The synthesis of amides is, therefore, a critical transformation in organic and medicinal chemistry. One of the most robust and widely utilized methods for amide bond formation is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. This protocol focuses on the use of cyclopropanecarbonyl chloride, a valuable reagent that introduces the cyclopropyl (B3062369) moiety into molecules. The cyclopropane (B1198618) ring is a desirable structural motif in drug discovery, known for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. These application notes provide a detailed protocol for the synthesis of a diverse range of amides using this compound, complete with quantitative data for representative examples, a detailed experimental procedure, and visual guides to the reaction mechanism and workflow.

Core Concepts and Applications

This compound is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic.[1] This reactivity allows for the efficient synthesis of amides under mild conditions when reacted with primary and secondary amines.[2] The resulting cyclopropylamides are prevalent in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functionalities, such as phenyl rings or double bonds, often leading to improved pharmacokinetic properties. For instance, the incorporation of a cyclopropyl group can block sites of metabolism, leading to increased drug half-life.

Reaction Mechanism

The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanecarbonyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Tetrahedral_Intermediate Amide Cyclopropyl Amide Tetrahedral_Intermediate->Amide Collapse of Intermediate & Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) Tetrahedral_Intermediate->HCl Base_HCl Protonated Base (e.g., Et₃NH⁺Cl⁻) HCl->Base_HCl Base Base (e.g., Et₃N) Base->Base_HCl Neutralization

Caption: General mechanism for amide synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various amides using this compound. It is important to note that reaction conditions such as temperature, solvent, and reaction time can influence the yield. The data presented here are illustrative examples from the literature and may not represent a direct comparative study.

Amine SubstrateProductYield (%)Reference
AmmoniaCyclopropanecarboxamide100%
Benzylamine and PhenylamineN-benzyl-N-phenylcyclopropanecarboxamide>80%N/A
Piperazine1-(Cyclopropylcarbonyl)piperazine97%N/A

Note: While specific literature citations for the yields of N-benzyl-N-phenylcyclopropanecarboxamide and 1-(Cyclopropylcarbonyl)piperazine were not found in the immediate search, these are representative yields for such reactions under optimized conditions.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-substituted cyclopropanecarboxamides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate dry vial, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude amide can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis dissolve_amine Dissolve amine in anhydrous DCM add_base Add triethylamine dissolve_amine->add_base cool_mixture Cool to 0 °C add_base->cool_mixture add_acyl_chloride Add acyl chloride solution dropwise to amine mixture cool_mixture->add_acyl_chloride dissolve_acyl_chloride Dissolve cyclopropanecarbonyl chloride in anhydrous DCM dissolve_acyl_chloride->add_acyl_chloride stir_reaction Stir at room temperature for 1-4 hours add_acyl_chloride->stir_reaction quench Quench with water stir_reaction->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for amide synthesis.

Safety Precautions

  • This compound is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it with care in a fume hood.

By following this detailed protocol, researchers can efficiently synthesize a variety of cyclopropyl amides, which are valuable building blocks for the development of new pharmaceuticals and other advanced materials.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of aryl ketones.[1] These ketones are valuable intermediates in the production of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic compounds using cyclopropanecarbonyl chloride as the acylating agent. The introduction of a cyclopropyl (B3062369) moiety can significantly influence the pharmacological properties of a molecule, making this procedure particularly relevant for drug development professionals.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the this compound to form a highly electrophilic acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring to yield the corresponding cyclopropyl aryl ketone. A key advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which effectively prevents multiple acylations.[1] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.

Reaction Principle

The general transformation for the Friedel-Crafts acylation with this compound is as follows:

Data Presentation

The following table summarizes the expected products and representative reaction conditions for the Friedel-Crafts acylation of various aromatic compounds with this compound. Please note that the yields and reaction times are illustrative and may require optimization for specific laboratory conditions and scales.

Aromatic SubstrateProductCatalyst (Equivalents)SolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Benzene (B151609)Cyclopropyl(phenyl)methanoneAlCl₃ (1.1)Dichloromethane (B109758)0 to RT2 - 485 - 95
Toluene (B28343)Cyclopropyl(p-tolyl)methanone (major)AlCl₃ (1.1)Dichloromethane0 - 52 - 380 - 90
Anisole (B1667542)Cyclopropyl(4-methoxyphenyl)methanone (major)AlCl₃ (1.1)Dichloromethane-10 to 01 - 275 - 85

Mandatory Visualizations

Friedel-Crafts Acylation Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Acylium_ion_complex Activated Complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_ion_complex Acylium_ion Cyclopropyl Acylium Ion (Electrophile) Acylium_ion_complex->Acylium_ion Cleavage AlCl4 [AlCl₄]⁻ Acylium_ion_complex->AlCl4 Sigma_complex Arenium Ion Intermediate (Sigma Complex) Acylium_ion->Sigma_complex Product_complex Product-Lewis Acid Complex AlCl4->Product_complex removes H⁺ Arene Aromatic Ring (Nucleophile) Arene->Sigma_complex + Acylium Ion Sigma_complex->Product_complex - H⁺ Final_Product Cyclopropyl Aryl Ketone Product_complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

G Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Charge Flask with Anhydrous AlCl₃ and Solvent Setup->Reagents Cooling Cool Suspension to 0-5 °C Reagents->Cooling Acyl_Chloride_Addition Add Cyclopropanecarbonyl Chloride Solution Dropwise Cooling->Acyl_Chloride_Addition Arene_Addition Add Aromatic Substrate Dropwise Acyl_Chloride_Addition->Arene_Addition Reaction Stir at Controlled Temperature Arene_Addition->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Quenching Pour Reaction Mixture into Ice/HCl Monitoring->Quenching Reaction Complete Extraction Separate Organic Layer and Extract Aqueous Layer Quenching->Extraction Washing Wash Organic Layer with NaHCO₃ and Brine Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ or MgSO₄ Washing->Drying Filtration Filter and Concentrate Solvent Drying->Filtration Purification Purify by Column Chromatography or Distillation Filtration->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.

  • Reagent Handling: this compound is a lachrymator and is corrosive. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Protocol 1: Synthesis of Cyclopropyl(phenyl)methanone

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Aromatic Substrate Addition: After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure cyclopropyl(phenyl)methanone.

Protocol 2: Synthesis of Cyclopropyl(p-tolyl)methanone

Materials:

  • Same as Protocol 1, with anhydrous toluene replacing benzene.

Procedure:

  • Follow the same setup and initial steps as in Protocol 1.

  • After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene due to the activating effect of the methyl group.

  • Monitor the reaction progress by TLC.

  • Follow the same work-up and purification procedure as in Protocol 1. The major product is expected to be the para-isomer, cyclopropyl(p-tolyl)methanone, due to steric hindrance at the ortho positions.

Protocol 3: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

Materials:

  • Same as Protocol 1, with anhydrous anisole replacing benzene.

Procedure:

  • Follow the same setup and initial steps as in Protocol 1.

  • Due to the high reactivity of anisole, the reaction can be conducted at a lower temperature. Add a solution of anhydrous anisole (1.2 equivalents) in anhydrous dichloromethane dropwise to the acylium ion complex at -10 to 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Follow the same work-up and purification procedure as in Protocol 1. The major product is expected to be the para-isomer, cyclopropyl(4-methoxyphenyl)methanone, due to steric hindrance at the ortho positions.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalyst (moisture contamination)Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored AlCl₃.
Insufficient catalystA stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[1]
Deactivated aromatic substrateFriedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene).[1]
Formation of multiple productsIncorrect reaction temperatureMaintain the recommended low temperature, especially during the addition of reagents, to control regioselectivity.
Isomerization (less common in acylation)Ensure the formation of the stable acylium ion by using a strong Lewis acid.
Difficult work-up (emulsions)Complex formation with aluminum saltsAdd the reaction mixture slowly to the ice/HCl mixture with vigorous stirring. Brine washes can help break emulsions.

Conclusion

The Friedel-Crafts acylation with this compound is a robust and reliable method for the synthesis of cyclopropyl aryl ketones. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired products can be achieved. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate the valuable cyclopropyl moiety into aromatic scaffolds, paving the way for the discovery of novel chemical entities with potentially enhanced biological activities. Further optimization of the reaction parameters for specific substrates and scales is encouraged to achieve the best possible outcomes.

References

Application of Cyclopropanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropanecarbonyl chloride is a highly reactive and versatile reagent extensively utilized in the synthesis of pharmaceutical intermediates. Its utility lies in its ability to introduce the cyclopropylcarbonyl moiety into molecules, a structural feature known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The strained cyclopropane (B1198618) ring can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for oncology and diabetes therapy.

Synthesis of an Intermediate for the Oncology Drug Volasertib

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell cycle progression. Overexpression of Plk1 is observed in many human cancers, making it an attractive target for cancer therapy. A key intermediate in the synthesis of Volasertib is 1-(cyclopropylmethyl)piperazine. This compound is a crucial starting material for the efficient synthesis of this intermediate.

Reaction Scheme

The synthesis proceeds in a three-step sequence involving acylation of a protected piperazine (B1678402), followed by reduction and deprotection.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection N-Boc-piperazine N-Boc-piperazine Intermediate_A tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate N-Boc-piperazine->Intermediate_A Triethylamine or Pyridine, Dichloromethane (B109758), 0-10 °C Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Intermediate_A Intermediate_A_2 tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Intermediate_B tert-butyl 4-(cyclopropylmethyl) piperazine-1-carboxylate Intermediate_A_2->Intermediate_B Sodium borohydride (B1222165), Boron trifluoride-diethyl etherate, THF, 0-25 °C Intermediate_B_2 tert-butyl 4-(cyclopropylmethyl) piperazine-1-carboxylate Final_Product 1-(cyclopropylmethyl)piperazine (Volasertib Intermediate) Intermediate_B_2->Final_Product Concentrated HCl, Isopropanol, then NaOH or KOH

Figure 1: Synthesis workflow for a Volasertib intermediate.

Quantitative Data Summary
StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)PurityReference
1. AcylationN-Boc-piperazine, this compoundTriethylamine or Pyridine, Dichloromethane0-103--[1]
2. Reductiontert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateSodium borohydride, Boron trifluoride-diethyl etherate, Tetrahydrofuran0-252-489-94-[1]
3. Deprotectiontert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylateConcentrated HCl, Isopropanol, NaOH or KOH40-602-4--[1]
Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate [1]

  • Materials:

    • N-Boc-piperazine (1.82 kg, 9.77 mol)

    • Pyridine (1.16 kg, 14.66 mol)

    • Dichloromethane (5.46 kg)

    • This compound (1.12 kg, 10.75 mol)

  • Procedure:

    • To a 20L four-neck flask equipped with a mechanical stirrer and a thermometer, add N-Boc-piperazine, pyridine, and dichloromethane.

    • Cool the mixture to 0 °C.

    • Slowly add this compound, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to proceed for 3 hours at 10-20 °C.

    • Upon completion, add water for extraction to obtain the organic phase.

    • Concentrate the organic phase to remove the solvent and obtain the solid product.

Step 2: Synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate [1]

  • Materials:

    • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (from Step 1)

    • Tetrahydrofuran

    • Sodium borohydride

    • Boron trifluoride-diethyl etherate

    • Ice water

    • Methyl tert-butyl ether

    • Saturated sodium chloride solution

  • Procedure:

    • Dissolve the solid from Step 1 in tetrahydrofuran.

    • Add sodium borohydride to the solution.

    • Dropwise add boron trifluoride-diethyl etherate at a temperature of 0-10 °C.

    • After the addition, allow the reaction to proceed for 4 hours at 10-25 °C.

    • Quench the reaction by slowly pouring the reaction solution into ice water.

    • Extract the product with methyl tert-butyl ether.

    • Combine the organic phases and wash with saturated sodium chloride solution.

    • Concentrate the organic phase to remove the solvent and obtain the pale yellow solid product. The reported yield is 89-94%.[1]

Step 3: Synthesis of 1-(cyclopropylmethyl)piperazine [1]

  • Materials:

    • tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (from Step 2)

    • Isopropanol or Methanol

    • Concentrated hydrochloric acid

    • Sodium hydroxide (B78521) or Potassium hydroxide aqueous solution

  • Procedure:

    • Add the solid from Step 2 to an alcohol solvent (isopropanol or methanol).

    • Dropwise add concentrated hydrochloric acid and allow the reaction to proceed at 40-60 °C for 2-4 hours.

    • After the reaction is complete, alkalify the solution with a sodium hydroxide or potassium hydroxide aqueous solution to a pH of 10-11.

    • Extract the product and concentrate to obtain 1-(cyclopropylmethyl)piperazine.

Synthesis of Intermediates for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretins, thereby enhancing insulin (B600854) secretion. Cyclopropyl groups are often incorporated into the structure of DPP-IV inhibitors to improve their potency and pharmacokinetic profile. This compound is a key reagent for introducing this beneficial moiety.

General Reaction Scheme: Acylation of Amine Precursors

A common step in the synthesis of many DPP-IV inhibitors involves the acylation of a piperazine or a similar amine-containing heterocyclic scaffold with this compound.

G Amine_Scaffold Amine-containing Scaffold (e.g., Piperazine derivative) Acylated_Intermediate Cyclopropyl-amide Intermediate (DPP-IV Inhibitor Precursor) Amine_Scaffold->Acylated_Intermediate Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0 °C to RT Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Acylated_Intermediate

Figure 2: General acylation of an amine scaffold.

Experimental Protocol: General Procedure for Acylation of an Amine with this compound

This protocol provides a general methodology for the acylation of a primary or secondary amine with this compound, a common transformation in the synthesis of cyclopropyl-containing pharmaceutical intermediates.

  • Materials:

    • Amine substrate (1.0 eq)

    • This compound (1.1-1.3 eq)

    • Triethylamine or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in anhydrous DCM or THF.

    • Add the base (triethylamine or DIEA) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add this compound dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude amide by flash column chromatography on silica (B1680970) gel if necessary.

This compound serves as an indispensable building block in the synthesis of a variety of pharmaceutical intermediates. The protocols outlined above for the preparation of a key intermediate for the oncology drug Volasertib and the general method for the synthesis of precursors for DPP-IV inhibitors highlight its importance. The introduction of the cyclopropylcarbonyl moiety through reactions with this versatile reagent allows for the development of drug candidates with improved therapeutic profiles. The provided experimental details and quantitative data offer a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.

References

A Step-by-Step Guide to the Reactions of Cyclopropanecarbonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride is a highly versatile reagent in organic synthesis, prized for its ability to introduce the compact and strained cyclopropyl (B3062369) moiety into a diverse range of molecular scaffolds. This functionality is of significant interest in medicinal chemistry and drug development, as the cyclopropyl group can impart unique conformational constraints, improve metabolic stability, and enhance biological activity. This document provides detailed application notes and experimental protocols for the key reactions of this compound, including amide formation, esterification, and Friedel-Crafts acylation.

Overview of this compound Reactivity

This compound is a colorless to pale yellow liquid characterized by the strained three-membered ring adjacent to the reactive acyl chloride group.[1] This inherent ring strain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Consequently, it readily participates in a variety of acylation reactions. As a reactive and moisture-sensitive compound, it must be handled with appropriate safety precautions in a dry environment.[2]

Amide Bond Formation: Synthesis of Cyclopropanecarboxamides

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of cyclopropanecarboxamides. This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the stable amide bond.[3]

Experimental Protocol: Synthesis of N-Aryl Cyclopropanecarboxamide

This protocol describes the synthesis of N-phenylcyclopropanecarboxamide from aniline (B41778) and this compound.

Materials:

  • This compound

  • Aniline

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data for Amide Formation
AmineProductSolventYield (%)Reference
AnilineN-phenylcyclopropanecarboxamidePhosphate Buffer70[1]
AmmoniaCyclopropanecarboxamideWaterHigh[4]
EthylamineN-ethylcyclopropanecarboxamideWater-[5]

Esterification: Synthesis of Cyclopropyl Esters

This compound readily reacts with alcohols and phenols to form the corresponding cyclopropyl esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[6] The mechanism is analogous to amide formation, involving nucleophilic attack of the hydroxyl group on the carbonyl carbon.

Experimental Protocol: Synthesis of Phenyl Cyclopropanecarboxylate

This protocol outlines the esterification of phenol (B47542) with this compound.

Materials:

  • This compound

  • Phenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 3-5 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with 1 M NaOH solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by vacuum distillation or column chromatography.

Quantitative Data for Esterification
Alcohol/PhenolProductCatalyst/BaseYield (%)Reference
PhenolPhenyl cyclopropanecarboxylatePyridineGood to Quantitative[6]
Substituted PhenolsSubstituted phenyl cyclopropanecarboxylatesTetrabutylammonium chlorideAlmost Quantitative[6]
Benzyl AlcoholBenzyl cyclopropanecarboxylatePyridine-[7]

Friedel-Crafts Acylation: Synthesis of Cyclopropyl Ketones

The Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to aryl cyclopropyl ketones. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Experimental Protocol: Synthesis of Cyclopropyl Phenyl Ketone

This protocol details the Friedel-Crafts acylation of benzene (B151609) with this compound.

Materials:

  • This compound

  • Benzene, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous

  • Ice-cold water

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser (with a calcium chloride guard tube), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM or CS₂.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

  • To this mixture, add anhydrous benzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the complex decomposes.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic extracts and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent.

  • The crude cyclopropyl phenyl ketone can be purified by vacuum distillation.

Quantitative Data for Friedel-Crafts Acylation
Aromatic SubstrateProductCatalystYield (%)Reference
BenzeneCyclopropyl phenyl ketoneAlCl₃Good
AnisoleCyclopropyl (4-methoxyphenyl) ketoneAlCl₃Good
TolueneCyclopropyl tolyl ketoneAlCl₃--

Visualizations

Reaction Mechanisms and Workflows

Reaction_Mechanisms cluster_amide Amide Formation cluster_ester Esterification cluster_fc Friedel-Crafts Acylation Amine R-NH₂ Tetrahedral_A Tetrahedral Intermediate Amine->Tetrahedral_A CPCCl_A Cyclopropanecarbonyl Chloride CPCCl_A->Tetrahedral_A + R-NH₂ Amide Cyclopropyl Amide Tetrahedral_A->Amide - Cl⁻ HCl_A HCl Tetrahedral_A->HCl_A - H⁺ Alcohol R-OH Tetrahedral_E Tetrahedral Intermediate Alcohol->Tetrahedral_E CPCCl_E Cyclopropanecarbonyl Chloride CPCCl_E->Tetrahedral_E + R-OH Ester Cyclopropyl Ester Tetrahedral_E->Ester - Cl⁻ HCl_E HCl Tetrahedral_E->HCl_E - H⁺ Arene Ar-H Sigma Sigma Complex Arene->Sigma CPCCl_FC Cyclopropanecarbonyl Chloride Acylium Acylium Ion CPCCl_FC->Acylium + AlCl₃ Acylium->Sigma + Ar-H Ketone Aryl Cyclopropyl Ketone Sigma->Ketone - H⁺ HCl_FC HCl Sigma->HCl_FC AlCl3 AlCl₃ AlCl3->Acylium

Caption: General mechanisms for key reactions of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, 0 °C) start->setup addition Slow Addition of This compound setup->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Workup & Extraction (Wash with acid/base/brine) quench->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification end Pure Product purification->end

Caption: A typical experimental workflow for reactions involving this compound.

Logical_Relationships cluster_nucleophiles Nucleophiles cluster_products Products CPCCl Cyclopropanecarbonyl Chloride Amide Cyclopropyl Amides CPCCl->Amide Amide Formation Ester Cyclopropyl Esters CPCCl->Ester Esterification Ketone Aryl Cyclopropyl Ketones CPCCl->Ketone Friedel-Crafts Acylation Amine Amines (R-NH₂) Amine->Amide Alcohol Alcohols (R-OH) Alcohol->Ester Arene Aromatic Rings (Ar-H) Arene->Ketone

Caption: Logical relationships between this compound and its reaction products.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbonyl chloride is a highly reactive and valuable intermediate in organic synthesis, prized for its role in introducing the cyclopropane (B1198618) moiety into molecular frameworks.[1] This strained ring system is a key structural feature in numerous pharmaceuticals and agrochemicals, imparting unique conformational constraints and metabolic stability. The heightened reactivity of this compound, compared to its linear aliphatic counterparts, makes it an efficient acylating agent for a variety of nucleophiles.[1] These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound from cyclopropanecarboxylic acid using thionyl chloride, a common and effective method.[1][2][3]

Chemical Properties and Safety Information

This compound (C₄H₅ClO) is a colorless to pale yellow liquid with a pungent, irritating odor.[1][4] It is a volatile and moisture-sensitive compound that readily hydrolyzes upon contact with water or atmospheric humidity to produce corrosive hydrogen chloride gas.[1][2] Due to its reactivity, it is classified as corrosive and can cause severe burns to the skin, eyes, and respiratory system.[1] It is also flammable.[1]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.[1]

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1]

  • Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, moisture-proof container.[1]

  • Incompatible with water, alcohols, amines, strong bases, and oxidizing agents.[1]

Reaction Principle

The synthesis of this compound from cyclopropanecarboxylic acid is a nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) is a common chlorinating agent used for this transformation.[5][6][7] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.[5][6] This is followed by the departure of a chloride ion, which then acts as a nucleophile, attacking the carbonyl carbon. The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, to yield the final acyl chloride.[8] The use of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from cyclopropanecarboxylic acid and thionyl chloride.

ParameterValueReference
Starting MaterialCyclopropanecarboxylic acid[1][2][3]
Chlorinating AgentThionyl chloride (SOCl₂)[1][2][3]
Molar Ratio (SOCl₂:Acid)1.1:1 to 1.2:1[3][9]
Reaction Temperature50-100 °C (typically ~60-80 °C)[1][3][9][10]
Reaction Time30 minutes to 4 hours[1][3][10]
Catalyst (optional)Dimethylformamide (DMF)[1][2]
Product Purity (post-distillation)≥ 98%[3][9]
Yield90-96%[3][9]

Experimental Protocol

This protocol describes the synthesis of this compound from cyclopropanecarboxylic acid and thionyl chloride.

Materials and Equipment:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Inert atmosphere (nitrogen or argon) setup (optional but recommended)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

  • Charging the Flask: Charge the flask with cyclopropanecarboxylic acid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.2 molar equivalents) to the stirred cyclopropanecarboxylic acid through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C.[1][3] Maintain this temperature and continue stirring for 30 minutes to 4 hours, or until the evolution of gas (HCl and SO₂) ceases.[3][10] The reaction is complete when the liberation of gas has stopped.[3][9]

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[1]

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain a colorless to pale yellow liquid.[3][9] The boiling point of this compound is approximately 119 °C at atmospheric pressure.[10][11]

Visualizations

Reaction Pathway

Reaction_Pathway CPCA Cyclopropanecarboxylic Acid Intermediate Chlorosulfite Ester Intermediate CPCA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) CPCC This compound Intermediate->CPCC - SO₂ - HCl Byproducts SO₂ + HCl Experimental_Workflow Start Start: Assemble Dry Glassware Charge_Reactants Charge Flask with Cyclopropanecarboxylic Acid Start->Charge_Reactants Add_SOCl2 Slowly Add Thionyl Chloride Charge_Reactants->Add_SOCl2 Heat_React Heat Reaction Mixture (60-80 °C) Add_SOCl2->Heat_React Monitor_Reaction Monitor for Cessation of Gas Evolution Heat_React->Monitor_Reaction Remove_Excess Distill off Excess Thionyl Chloride Monitor_Reaction->Remove_Excess Purify Fractional Distillation of Product Remove_Excess->Purify End End: Purified this compound Purify->End

References

Application Notes & Protocols: Nucleophilic Acyl Substitution Reactions of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride is a valuable reactive building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries.[1] Its high reactivity stems from the electrophilic carbonyl carbon, enhanced by the electron-withdrawing effect of the chlorine atom, making it an excellent substrate for nucleophilic acyl substitution.[2] This document provides a detailed overview of the reaction conditions, protocols, and expected outcomes for the reaction of this compound with common nucleophiles.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with nucleophiles proceeds through a characteristic two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.[3][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[2][4]

This mechanism is fundamental to the reactivity of all acyl chlorides.[6][7] Due to their high reactivity, these reactions are often rapid and exothermic.[2][7]

Caption: General mechanism of nucleophilic acyl substitution.[2]

Summary of Reaction Conditions

The choice of nucleophile dictates the specific conditions required for optimal reaction outcomes. The following table summarizes typical conditions for the reaction of this compound with primary amines, alcohols, and thiols. Yields are generally high but depend on the nucleophile's reactivity and steric hindrance.[3]

Nucleophile (Nu-H)ProductSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary/Secondary Amine AmideAnhydrous DCM, THF[3]Triethylamine (B128534), Pyridine (B92270) (1.1-1.5 eq)[8]0 to RT[8]1 - 16[3]70 - 95[3]
Alcohol EsterAnhydrous DCM, EtherPyridine (optional, catalytic)[9]0 to RT2 - 675 - 98
Thiol ThioesterAnhydrous DCM, THFTriethylamine, Pyridine (1.1-1.5 eq)[2]0 to RT2 - 860 - 90

Detailed Experimental Protocols

Safety Precaution: this compound is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[1][10] It is also moisture-sensitive and reacts violently with water.[1] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[11] Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

This protocol describes a general procedure for the acylation of a primary or secondary amine, often referred to as the Schotten-Baumann reaction.[3][12] A base is required to neutralize the hydrogen chloride (HCl) byproduct.[8]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the selected amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add triethylamine (1.5 eq) to the stirring solution. Cool the flask to 0 °C in an ice bath.[3]

  • Addition of Acyl Chloride: In a separate dry vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 1-16 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.[3]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[3]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2] The crude amide can be further purified by column chromatography or recrystallization.[3]

Aminolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine (1 eq) in Anhydrous DCM add_base Add Triethylamine (1.5 eq) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_acyl Add this compound (1 eq in DCM) dropwise cool->add_acyl warm_stir Warm to RT, Stir 1-16h (Monitor by TLC) add_acyl->warm_stir quench Quench with Water warm_stir->quench wash Wash with NaHCO₃ / Brine quench->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Caption: Workflow for the synthesis of N-substituted amides.

The reaction with alcohols is typically straightforward and may not require a strong base, although a catalytic amount of a base like pyridine can increase the reaction rate.[9][13]

Materials:

  • This compound (1.1 eq)

  • Alcohol (Primary or Secondary) (1.0 eq)

  • Pyridine (optional, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Dilute aqueous HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM. If desired, add a catalytic amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.[2]

  • Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the stirred solution.[2]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.[2]

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography or distillation.[2]

Thiols are excellent nucleophiles and react with this compound to form thioesters.[2][14] Similar to aminolysis, a base is typically required to deprotonate the thiol and neutralize the HCl byproduct.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.0 eq) in THF dropwise to the cooled thiol/base mixture.

  • Reaction Progression: After addition, allow the mixture to stir at room temperature for 2-8 hours, monitoring by TLC.

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude thioester can be purified by column chromatography.

References

Application Notes and Protocols for the Preparation of Cyclopropyl Ketones from Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cyclopropyl (B3062369) ketones, valuable intermediates in medicinal chemistry and organic synthesis, starting from the readily available cyclopropanecarbonyl chloride. The protocols detailed below focus on two primary methodologies: the Friedel-Crafts acylation for the synthesis of aryl cyclopropyl ketones and the use of organocuprate reagents for the preparation of alkyl cyclopropyl ketones.

Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. It involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide, such as this compound, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.

Application Notes:

  • Substrate Scope: This method is most effective for aromatic compounds that are electron-rich or unactivated, such as benzene (B151609), toluene (B28343), and anisole. Aromatic rings with electron-donating groups are highly reactive and may undergo acylation under milder conditions. However, the reaction is generally not suitable for strongly deactivated aromatic systems.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this transformation. A stoichiometric amount is typically required as it complexes with the product ketone. For more sensitive substrates, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed.

  • Solvent: The choice of solvent is crucial. Dichloromethane (B109758) (CH₂Cl₂) is a common inert solvent. For less reactive aromatic compounds, the aromatic substrate itself can be used as the solvent if it is a liquid.

  • Regioselectivity: In the case of substituted benzenes, the position of acylation is directed by the existing substituent. For example, toluene will yield a mixture of ortho and para isomers, with the para isomer usually being the major product due to reduced steric hindrance.

Data Presentation: Friedel-Crafts Acylation of Various Arenes
Aromatic SubstrateProduct(s)CatalystSolventTemperature (°C)Yield (%)
BenzeneCyclopropyl phenyl ketoneAlCl₃Benzene15-2075-85
Toluenep-Tolyl cyclopropyl ketone & o-Tolyl cyclopropyl ketoneAlCl₃Toluene0 to RT~80 (mixture)
Anisole4-Methoxyphenyl cyclopropyl ketoneAlCl₃CH₂Cl₂-10 to 0High (unspecified)
Experimental Protocol: Synthesis of Cyclopropyl Phenyl Ketone

Materials:

  • This compound (1.0 eq)

  • Anhydrous aluminum chloride (1.1 eq)

  • Anhydrous benzene (can be used as solvent)

  • Dichloromethane (optional solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous benzene.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add this compound (1.0 eq), dissolved in a small amount of anhydrous benzene, dropwise to the cooled suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude cyclopropyl phenyl ketone by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of Alkyl Cyclopropyl Ketones using Organocuprate Reagents

The synthesis of alkyl cyclopropyl ketones from this compound requires the use of less reactive organometallic reagents to avoid the common side reaction of addition to the newly formed ketone, which leads to tertiary alcohols. Organocuprates, also known as Gilman reagents (R₂CuLi), are ideal for this transformation as they selectively react with acyl chlorides to afford ketones and are generally unreactive towards the ketone product at low temperatures.[1][2]

Application Notes:

  • Reagent Preparation: Gilman reagents are typically prepared in situ by reacting two equivalents of an organolithium reagent (RLi) with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.

  • Reactivity: The reactivity of Gilman reagents allows for the clean conversion of acyl chlorides to ketones. This method is compatible with a variety of functional groups that might be sensitive to more reactive organometallics like Grignard or organolithium reagents.

  • Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the organocuprate and to prevent side reactions.

Data Presentation: Synthesis of Alkyl Cyclopropyl Ketones with Gilman Reagents
Organocuprate ReagentAlkyl Group (R)ProductSolventTemperature (°C)Yield (%)
Lithium dimethylcuprate ((CH₃)₂CuLi)MethylCyclopropyl methyl ketoneDiethyl ether-78 to RTHigh (unspecified)
Lithium diethylcuprate ((CH₃CH₂)₂CuLi)EthylCyclopropyl ethyl ketoneDiethyl ether-78 to RTHigh (unspecified)
Lithium di-n-butylcuprate ((n-Bu)₂CuLi)n-Butyln-Butyl cyclopropyl ketoneTHF-78 to RTHigh (unspecified)
Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone

Materials:

  • Methyllithium (B1224462) (2.0 eq) in a suitable solvent (e.g., diethyl ether)

  • Copper(I) iodide (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Lithium Dimethylcuprate

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add copper(I) iodide (1.0 eq).

  • Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium (2.0 eq) to the stirred suspension. The initial precipitate of methylcopper will redissolve to form a clear solution of lithium dimethylcuprate.

Part B: Reaction with this compound

  • Cool the freshly prepared solution of lithium dimethylcuprate to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the Gilman reagent.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the cyclopropyl methyl ketone by distillation.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up Cyclopropanecarbonyl_chloride This compound Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Sigma_complex Arenium Ion Intermediate (σ-complex) Acylium_ion_complex->Sigma_complex Benzene Benzene Benzene->Sigma_complex Attack on Acylium Ion Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ Final_Product Cyclopropyl Phenyl Ketone Product_complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Gilman_Reagent_Synthesis_Workflow cluster_preparation Part A: Gilman Reagent Preparation cluster_reaction Part B: Acylation Reaction cluster_workup Part C: Work-up and Purification RLi 2 eq. Organolithium (RLi) Gilman_Reagent Lithium Diorganocuprate (R₂CuLi) RLi->Gilman_Reagent CuI 1 eq. Copper(I) Iodide (CuI) CuI->Gilman_Reagent Solvent1 Anhydrous Ether/THF, 0°C Solvent1->Gilman_Reagent Reaction_Mixture Reaction Gilman_Reagent->Reaction_Mixture Acid_Chloride 1 eq. This compound Acid_Chloride->Reaction_Mixture Solvent2 Anhydrous Ether/THF, -78°C Solvent2->Reaction_Mixture Quench Quench (aq. NH₄Cl) Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Final_Product Alkyl Cyclopropyl Ketone Purification->Final_Product

Caption: Workflow for Alkyl Cyclopropyl Ketone Synthesis.

References

Application Notes and Protocols for the Derivatization of Amines with Cyclopropanecarbonyl Chloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. However, their inherent polarity and, in many cases, low volatility can lead to poor chromatographic performance, such as peak tailing and low sensitivity, particularly in gas chromatography (GC).[1] Derivatization is a common strategy to overcome these analytical challenges by converting the amines into less polar, more volatile, and more thermally stable derivatives.[2]

This document details a method for the derivatization of primary and secondary amines with cyclopropanecarbonyl chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction involves the acylation of the amine's nucleophilic nitrogen atom by the electrophilic carbonyl carbon of this compound, forming a stable cyclopropanecarboxamide (B1202528). This derivatization increases the hydrophobicity and volatility of the amine, making it amenable to GC analysis with improved peak shape and sensitivity.

Reaction Principle

The derivatization reaction is a nucleophilic acyl substitution where the primary or secondary amine attacks the carbonyl carbon of this compound. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme:

  • Primary Amine: R-NH₂ + C₃H₅COCl → R-NH-CO-C₃H₅ + HCl

  • Secondary Amine: R₂-NH + C₃H₅COCl → R₂-N-CO-C₃H₅ + HCl

Tertiary amines, lacking a proton on the nitrogen atom, do not undergo this acylation reaction under typical conditions.[1][3]

Experimental Workflow

The overall workflow for the derivatization and analysis of amines using this compound is depicted below.

experimental_workflow Experimental Workflow for Amine Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Amine-containing Sample (e.g., plasma, urine, environmental extract) extraction Liquid-Liquid or Solid-Phase Extraction (to isolate amines and remove interferences) sample->extraction drying Evaporation to Dryness (under a stream of nitrogen) extraction->drying reconstitution Reconstitute in Aprotic Solvent (e.g., acetonitrile (B52724), ethyl acetate) drying->reconstitution reagents Add Base (e.g., Pyridine) and This compound reconstitution->reagents reaction Incubate at Controlled Temperature (e.g., 60°C for 30 min) reagents->reaction workup Aqueous Workup and Extraction (to remove excess reagents) reaction->workup gcms GC-MS Analysis workup->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for amine analysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the derivatization of a standard solution of a primary or secondary amine. The method should be optimized and validated for specific applications and matrices.

Materials and Reagents:

  • This compound (≥98% purity)

  • Amine standard(s)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Acetonitrile or Ethyl Acetate (B1210297) (GC grade)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Micro-reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of the amine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation: For aqueous samples, adjust the pH to >9 with a suitable base and perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). For solid samples, perform a suitable extraction to isolate the amine analytes.

  • Solvent Evaporation: Transfer 100 µL of the standard solution or sample extract to a micro-reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous acetonitrile (or ethyl acetate) and 10 µL of anhydrous pyridine.

    • Add 10 µL of a 10% (v/v) solution of this compound in anhydrous acetonitrile.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Reaction Quenching and Extraction:

    • Cool the vial to room temperature.

    • Add 200 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess reagent.

    • Add 500 µL of ethyl acetate and vortex vigorously for 1 minute to extract the derivatized amine.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Final Sample Preparation:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of cyclopropanecarboxamide derivatives. These should be optimized for the specific analytes and instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C; Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 40-450
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following table presents representative quantitative data that could be expected from a validated method using this derivatization procedure for the analysis of a model primary amine (e.g., amphetamine) and a model secondary amine (e.g., methamphetamine) in a biological matrix like urine.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Amphetamine10 - 1000> 0.9952.51092 ± 5
Methamphetamine10 - 1000> 0.9952.01095 ± 4

LOD: Limit of Detection; LOQ: Limit of Quantitation. Data are hypothetical and for illustrative purposes.

Logical Relationship of the Derivatization Reaction

The derivatization process follows a logical sequence of steps to convert the analyte into a form suitable for GC-MS analysis.

logical_relationship Logical Steps in Amine Derivatization Analyte Polar/Non-volatile Primary/Secondary Amine Reaction Acylation Reaction Analyte->Reaction Reagent Cyclopropanecarbonyl Chloride Reagent->Reaction Base Base Catalyst (e.g., Pyridine) Base->Reaction Product Non-polar/Volatile Cyclopropanecarboxamide Reaction->Product Analysis GC-MS Analysis Product->Analysis

Caption: Derivatization reaction logic.

Conclusion

Derivatization of primary and secondary amines with this compound is a viable strategy to enhance their analyzability by GC-MS. The resulting cyclopropanecarboxamides are more volatile and thermally stable, leading to improved chromatographic performance and sensitivity. The provided protocol offers a solid foundation for developing and validating robust analytical methods for a wide range of amine-containing compounds in various matrices. As with any analytical method, optimization of derivatization conditions and chromatographic parameters is essential to achieve the desired performance for specific applications.

References

Application Notes and Protocols: One-Pot Synthesis of Cyclopropyl Amides via In-Situ Generated Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique conformational properties and metabolic stability make it an attractive component in drug design. Consequently, efficient and robust methods for the synthesis of cyclopropyl-containing compounds, such as cyclopropyl amides, are of significant interest. This document details a one-pot protocol for the synthesis of cyclopropyl amides from the corresponding cyclopropanecarboxylic acids. This method circumvents the need to isolate the often-reactive and moisture-sensitive cyclopropanecarbonyl chloride intermediate, thereby streamlining the synthetic process, improving efficiency, and potentially increasing overall yields. The in-situ generation of the acyl chloride is typically achieved using reagents like oxalyl chloride or thionyl chloride, followed by the immediate introduction of an amine nucleophile to furnish the desired amide product.[1][2][3][4][5]

Featured Application: One-Pot Synthesis of 1-Arylcycloprop-2-ene-1-carboxamides

A notable application of this one-pot methodology is the synthesis of 1-arylcycloprop-2-ene-1-carboxamides.[1][3][6] This protocol involves the coupling of various amines with acyl chlorides that are generated in-situ from cyclopenylcarboxylic acids using oxalyl chloride.[1][6] This approach is particularly suitable for preparing sensitive products that possess a reactive, unsubstituted strained double bond.[1][6]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CycloAcid Cyclopropanecarboxylic Acid AcylChloride Cyclopropanecarbonyl Chloride (in-situ) CycloAcid->AcylChloride + Oxalyl Chloride Oxalyl Oxalyl Chloride (or similar reagent) Amine Amine (R-NH2) Amide Cyclopropyl Amide AcylChloride->Amide + Amine

Caption: General scheme of the one-pot amide synthesis.

Data Presentation

The following table summarizes the yields for the synthesis of various 1-phenylcycloprop-2-ene-1-carboxamides using the one-pot protocol.

EntryAmineProductYield (%)
1DiethylamineN,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide95
2Pyrrolidine1-phenyl-1-(pyrrolidin-1-ylcarbonyl)cycloprop-2-ene98
3Piperidine1-phenyl-1-(piperidin-1-ylcarbonyl)cycloprop-2-ene96
4Morpholine1-phenyl-1-(morpholinocarbonyl)cycloprop-2-ene97
5BenzylamineN-benzyl-1-phenylcycloprop-2-ene-1-carboxamide85
6AnilineN,1-diphenylcycloprop-2-ene-1-carboxamide72

Data extracted from a study on the synthesis of 1-arylcycloprop-2-ene-1-carboxamides.[1]

Experimental Protocols

General Protocol for the One-Pot Synthesis of 1-Arylcycloprop-2-ene-1-carboxamides

This protocol is adapted from a published procedure for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides.[1][6]

Materials:

  • 1-Arylcycloprop-2-ene-1-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Amine (1.5 equiv)

  • Triethylamine (B128534) (TEA) or other suitable base (2.0 equiv)[4]

  • Anhydrous solvent (e.g., DCM, THF)[4]

Procedure:

  • Acid Chloride Formation (In-situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-arylcycloprop-2-ene-1-carboxylic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 equiv) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Continue stirring for 1-2 hours, or until gas evolution (CO and CO2) ceases. The completion of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).[7]

  • Amidation:

    • In a separate flask, dissolve the amine (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared crude acyl chloride solution from step 1 to the stirred amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1-arylcycloprop-2-ene-1-carboxamide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Amidation cluster_workup Work-up & Purification start Dissolve Cyclopropanecarboxylic Acid in Anhydrous DCM cool1 Cool to 0 °C start->cool1 add_oxalyl Add Oxalyl Chloride Dropwise cool1->add_oxalyl stir1 Stir at 0 °C, then RT until Gas Evolution Ceases add_oxalyl->stir1 add_acyl Add Crude Acyl Chloride Solution to Amine Solution stir1->add_acyl In-situ Acyl Chloride prep_amine Prepare Solution of Amine and Base in Anhydrous DCM cool2 Cool Amine Solution to 0 °C prep_amine->cool2 cool2->add_acyl stir2 Stir and Warm to RT add_acyl->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Step-by-step experimental workflow diagram.

Safety Considerations

  • Oxalyl chloride and thionyl chloride are toxic and corrosive. They react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The in-situ generation of this compound produces gaseous byproducts (CO, CO2, HCl, SO2). Ensure adequate ventilation and proper gas scrubbing if necessary.

  • This compound itself is a reactive and moisture-sensitive compound.[2] Although it is not isolated in this one-pot procedure, this highlights the importance of using anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Managing Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of the highly reactive reagent, cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 4023-34-1) is a reactive acyl chloride featuring a cyclopropane (B1198618) ring attached to a carbonyl chloride group.[1][2] Its structure makes it a valuable reagent in organic synthesis for introducing the cyclopropylcarbonyl moiety into molecules.[2] This structural element is significant in biologically active compounds, making the reagent a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2][3][4]

Q2: What makes this compound so sensitive to moisture?

A2: Like other acyl chlorides, this compound is highly susceptible to nucleophilic attack by water.[5] It readily undergoes a violent hydrolysis reaction upon contact with moisture, including atmospheric humidity.[6][7][8] This reaction decomposes the compound into cyclopropanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][9]

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated area.[10] It is crucial to keep the container tightly sealed and protected from moisture.[10][11] Storage under an inert atmosphere, such as argon or nitrogen, is recommended.[3][10] For long-term storage, refrigeration at temperatures between 0-6°C is advised.[8]

Q4: What personal protective equipment (PPE) is necessary when handling this reagent?

A4: Due to its corrosive and toxic nature, comprehensive PPE is mandatory.[4] This includes wearing chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] All handling operations should be performed inside a certified chemical fume hood to avoid inhalation of its pungent and harmful vapors.[4]

Q5: What materials and solvents are incompatible with this compound?

A5: this compound is incompatible with a range of substances. It reacts violently with water and alcohols (alcoholysis) to form esters.[6][7][9] It is also incompatible with strong bases, amines, and strong oxidizing agents.[6][11] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Low or No Yield in Acylation Reaction

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Ensure the reagent was stored under anhydrous and inert conditions. If the bottle has been opened multiple times, the reagent may have hydrolyzed. Test the purity of the starting material (see Experimental Protocol 2).

    • Solution: Use a fresh bottle of high-purity this compound. When dispensing, use a syringe or cannula technique under an inert atmosphere to prevent moisture ingress.

  • Possible Cause 2: Presence of Moisture in the Reaction.

    • Troubleshooting Step: Review the experimental setup for sources of moisture.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere.[12] Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use.

  • Possible Cause 3: Inactive Nucleophile.

    • Troubleshooting Step: Verify the purity and reactivity of your substrate (e.g., alcohol or amine).

    • Solution: Purify the substrate if necessary. For less reactive nucleophiles, consider adding a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, which can otherwise form an unreactive salt with the nucleophile.[9]

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause 1: Side Reaction with HCl.

    • Troubleshooting Step: If your substrate or product contains acid-sensitive functional groups (like certain double bonds), the generated HCl can cause side reactions.[13]

    • Solution: Perform the reaction in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl as it forms.[9]

  • Possible Cause 2: Thermal Decomposition.

    • Troubleshooting Step: High reaction temperatures can lead to the degradation of the acyl chloride or the desired product.

    • Solution: Run the reaction at a lower temperature. Acylation reactions with this compound are often exothermic and may require initial cooling in an ice bath.

Issue 3: Reaction Fails to Go to Completion

  • Possible Cause 1: Insufficient Reagent.

    • Troubleshooting Step: The this compound may have partially degraded, leading to an incorrect stoichiometry.

    • Solution: Add a slight excess (1.1-1.2 equivalents) of this compound. Monitor the reaction progress using an appropriate analytical technique like TLC or in-situ IR (see Experimental Protocol 1).

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting Step: One or more reactants may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent in which all reactants are soluble. Refer to the compatibility table below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4023-34-1[14]
Molecular Formula C₄H₅ClO[14]
Molecular Weight 104.53 g/mol [14]
Appearance Colorless to light yellow liquid[2][8]
Odor Pungent[8]
Density ~1.150 g/cm³[2]
Boiling Point 119-120 °C[2]
Flash Point 23 °C (73 °F)[3]
Solubility Soluble in organic solvents; reacts violently with water.[1][3]

Table 2: Material and Solvent Compatibility

CategoryCompatibleIncompatible
Solvents Dichloromethane (anhydrous), Toluene (anhydrous), Diethyl ether (anhydrous), Tetrahydrofuran (anhydrous)Water, Alcohols (Methanol, Ethanol), Protic solvents
Reagents Anhydrous nucleophiles (amines, alcohols), Non-nucleophilic bases (pyridine, triethylamine)Strong oxidizing agents, Strong bases (e.g., NaOH, KOH), Water
Materials Glass, Stainless steel, TeflonPlastics that are not chemically resistant

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by In-Situ FT-IR Spectroscopy

This protocol allows for the real-time monitoring of this compound degradation upon exposure to moisture.

  • Setup: Use an in-situ FT-IR spectrometer equipped with a diamond ATR probe.

  • Background Spectrum: Record a background spectrum of the pure, anhydrous solvent (e.g., dichloromethane) that will be used.

  • Initial Spectrum: Dissolve a known concentration of fresh this compound in the anhydrous solvent under an inert atmosphere. Record the initial spectrum. Identify the characteristic carbonyl (C=O) stretching peak of the acyl chloride, typically around 1780-1815 cm⁻¹.

  • Initiate Hydrolysis: Introduce a controlled amount of water (e.g., a microliter) into the solution while stirring.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Analysis: Monitor the decrease in the absorbance of the acyl chloride carbonyl peak and the simultaneous increase in the absorbance of the carboxylic acid carbonyl peak (typically around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). This provides a kinetic profile of the hydrolysis reaction.

Protocol 2: Purity Assessment by Derivatization-Gas Chromatography (GC)

This method converts the acyl chloride into a more stable ester for reliable GC analysis.

  • Sample Preparation: In a dry vial under an inert atmosphere, add ~10 mg of the this compound sample.

  • Derivatization: Add 1 mL of anhydrous methanol (B129727) to the vial. The reaction is rapid. To ensure completion, you can add a drop of pyridine to scavenge the generated HCl. Cap the vial and let it stand for 15 minutes at room temperature. This converts the this compound to methyl cyclopropanecarboxylate. Any cyclopropanecarboxylic acid present as an impurity will also be converted to the methyl ester, but under these mild conditions, the conversion may be slower; for quantitative analysis of the acid impurity, a more robust esterification method would be needed. This protocol primarily assesses the purity of the acyl chloride itself.

  • GC Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5 or DB-Wax) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 230 °C and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Injection: Inject 1 µL of the prepared sample solution.

  • Interpretation: The resulting chromatogram will show a peak for methyl cyclopropanecarboxylate. The presence of other peaks may indicate impurities. The purity of the original acyl chloride can be calculated based on the relative peak areas, assuming all components have a similar response factor in the FID.

Visualizations

Hydrolysis_Pathway cluster_intermediate Mechanism CPCC Cyclopropanecarbonyl Chloride Intermediate Tetrahedral Intermediate CPCC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate CPA Cyclopropanecarboxylic Acid Intermediate->CPA Elimination of Cl⁻ & Deprotonation HCl Hydrogen Chloride (HCl) Intermediate->HCl Experimental_Workflow start Start: Prepare Reaction prep_glassware Oven/Flame-Dry All Glassware start->prep_glassware setup Assemble Under Inert Gas (N₂ or Ar) prep_glassware->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_reagents Add Substrate & Base (if used) add_solvent->add_reagents add_cpcc Add this compound (Slowly, at 0°C) add_reagents->add_cpcc reaction Allow to Warm to RT Monitor Progress (TLC/IR) add_cpcc->reaction workup Reaction Quench reaction->workup extraction Aqueous Workup & Extraction workup->extraction purification Dry & Purify Product extraction->purification end End: Isolated Product purification->end Troubleshooting_Guide start Low Reaction Yield? check_moisture Were Anhydrous Conditions Used? start->check_moisture check_reagent Is CPCC Reagent Fresh? check_moisture->check_reagent Yes solution_dry Action: Redry all glassware and use fresh anhydrous solvents. check_moisture->solution_dry No solution_reagent Action: Use a new bottle/lot of CPCC. check_reagent->solution_reagent No check_stoichiometry Consider Stoichiometry & Nucleophile Reactivity check_reagent->check_stoichiometry Yes yes_moisture Yes no_moisture No yes_reagent Yes no_reagent No

References

preventing hydrolysis of cyclopropanecarbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanecarbonyl chloride. Our goal is to help you prevent its hydrolysis and overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (CPCC) is a highly reactive acylating agent used to introduce the cyclopropylcarbonyl moiety into molecules, a common structural feature in many pharmaceuticals and agrochemicals.[1] Its high reactivity stems from the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The strained cyclopropane (B1198618) ring adjacent to the carbonyl group also contributes to its heightened reactivity compared to linear acyl chlorides.

Q2: What are the main signs of this compound hydrolysis?

The primary sign of hydrolysis is the formation of cyclopropanecarboxylic acid. This can be observed through several methods:

  • IR Spectroscopy: Appearance or intensification of a broad O-H stretching band (typically around 3300-2500 cm⁻¹) and a shift in the carbonyl (C=O) peak.

  • NMR Spectroscopy: Appearance of a carboxylic acid proton signal (typically >10 ppm in ¹H NMR) and corresponding shifts in the cyclopropyl (B3062369) proton signals.

  • Physical Appearance: The reagent may appear cloudy or fuming upon exposure to atmospheric moisture due to the formation of HCl gas.[2]

Q3: How should I properly store this compound to prevent hydrolysis?

To ensure the longevity of your reagent, adhere to the following storage conditions:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

  • Low Temperature: Keep refrigerated between 2-8°C.

  • Moisture-Proof Container: Use a tightly sealed, moisture-proof container. Consider using a desiccator for extra protection.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reaction
Possible Cause Troubleshooting Step Explanation
Hydrolysis of this compound 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) using Schlenk line techniques. 2. Check Reagent Quality: If the this compound has been opened previously, its quality may be compromised. Consider purifying by distillation if an IR spectrum shows evidence of hydrolysis (O-H band).This compound readily reacts with water to form the unreactive cyclopropanecarboxylic acid, which will not participate in the acylation reaction.[2]
Inactive Nucleophile 1. Check pKa of Amine/Alcohol: If your nucleophile is an amine, ensure it is not used as its hydrochloride salt. If so, neutralize it with a suitable base and extract the free amine before the reaction. 2. Steric Hindrance: For hindered alcohols or amines, consider using a more forcing reaction condition (e.g., higher temperature, longer reaction time) or a coupling reagent.[3]The nucleophilicity of your substrate is crucial for the reaction to proceed. Protonated amines are not nucleophilic. Sterically hindered nucleophiles will react more slowly.[4]
Inappropriate Base 1. Use a Non-Nucleophilic Base: Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) can sometimes react with the acyl chloride. Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge. 2. Stoichiometry of Base: Use at least one equivalent of base to neutralize the HCl generated during the reaction. For amine hydrochlorides, two equivalents will be necessary.The base is meant to scavenge the HCl byproduct. If the base is also a strong nucleophile, it can compete with your intended nucleophile, leading to unwanted side products and reduced yield.[5]
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Explanation
Side Reactions of the Cyclopropane Ring 1. Control Reaction Temperature: Exothermic reactions can lead to higher temperatures that may promote ring-opening of the cyclopropyl group, especially under strongly acidic conditions (e.g., Friedel-Crafts acylation). Maintain cooling with an ice bath during the addition of reagents. 2. Choice of Lewis Acid: For Friedel-Crafts reactions, use the mildest effective Lewis acid to avoid unwanted side reactions.The cyclopropane ring, while generally stable, can undergo ring-opening under certain harsh conditions.[6]
Reaction with Solvent 1. Use Aprotic Solvents: Avoid using nucleophilic solvents like alcohols unless they are the intended reactant. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are generally good choices. Ensure they are thoroughly dried.If the solvent is nucleophilic, it can compete with your substrate for the acyl chloride, leading to the formation of esters or other byproducts.[7]
Polyacylation (in Friedel-Crafts Reactions) 1. Control Stoichiometry: Use a 1:1 stoichiometry of the aromatic substrate and this compound. 2. Reverse Addition: Add the aromatic substrate to the acyl chloride-Lewis acid complex.While the resulting cyclopropyl ketone is deactivating, preventing further acylation, localized high concentrations of the reactants can sometimes lead to diacylation, especially with highly activated aromatic rings.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine using triethylamine as a base.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Refer to the solvent drying table below.

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

    • Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add this compound (1.05 eq) dropwise to the stirred amine solution.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: Acyl chlorides can streak or hydrolyze on silica (B1680970) gel. To monitor the reaction, quench a small aliquot with methanol (B129727) and run the TLC on the resulting methyl ester.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with the organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol outlines the acylation of an aromatic compound using this compound and aluminum chloride (AlCl₃).

  • Preparation:

    • Ensure all glassware is rigorously dried.

    • Use anhydrous DCM as the solvent.

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and suspend it in anhydrous DCM.

    • Cool the suspension to 0°C.

  • Formation of Acylium Ion:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • Addition of Aromatic Compound:

    • Add the aromatic substrate (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture at 0°C.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by column chromatography or distillation.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents

SolventDrying AgentTimeWater Content (ppm)
Dichloromethane3Å Molecular Sieves24 h<10
CaH₂24 h~13
Tetrahydrofuran3Å Molecular Sieves48 h<10
Na/BenzophenoneReflux~43
Acetonitrile3Å Molecular Sieves72 h~30
CaH₂24 h~35

Data adapted from literature sources.

Visualizations

Hydrolysis_Prevention_Workflow cluster_pre_reaction Pre-Reaction Setup cluster_reaction Reaction Execution cluster_post_reaction Post-Reaction Reagent_Prep Prepare Reagents Inert_Atmosphere Inert Atmosphere (N2/Ar) Reagent_Prep->Inert_Atmosphere Anhydrous Reagents Glassware_Prep Dry Glassware Glassware_Prep->Inert_Atmosphere Moisture-free Solvent_Prep Dry Solvents Solvent_Prep->Inert_Atmosphere Anhydrous Solvents Controlled_Addition Controlled Reagent Addition (0°C) Inert_Atmosphere->Controlled_Addition Base_Selection Use Non-Nucleophilic Base Controlled_Addition->Base_Selection Reaction_Monitoring Monitor Progress (Quench-TLC) Base_Selection->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification Workup->Purification

Caption: Workflow for Preventing Hydrolysis in Acylation Reactions.

Troubleshooting_Logic Start Low/No Product Yield Check_Hydrolysis Check for Hydrolysis (IR, NMR) Start->Check_Hydrolysis Hydrolysis_Yes Improve Anhydrous Technique Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No No Evidence of Hydrolysis Check_Hydrolysis->Hydrolysis_No No Check_Nucleophile Evaluate Nucleophile Activity Hydrolysis_No->Check_Nucleophile Nucleophile_Inactive Activate/Modify Nucleophile Check_Nucleophile->Nucleophile_Inactive Inactive Nucleophile_Active Nucleophile is Active Check_Nucleophile->Nucleophile_Active Active Check_Base Assess Base Choice & Stoichiometry Nucleophile_Active->Check_Base Base_Issue Use Non-Nucleophilic Base / Adjust Stoichiometry Check_Base->Base_Issue Issue Found

Caption: Troubleshooting Logic for Low Yield Acylation Reactions.

References

Technical Support Center: Optimizing Reaction Yield in Cyclopropanecarbonyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of coupling reactions involving cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for achieving high yields in this compound couplings?

A1: The most critical factors are the exclusion of moisture, the choice of base and solvent, and controlling the reaction temperature. This compound is highly sensitive to moisture and will readily hydrolyze to cyclopropanecarboxylic acid, reducing the yield of the desired product.[1] The selection of a suitable base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1] Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and pyridine. The solvent should be anhydrous and inert, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being common choices.[2] Controlling the reaction temperature, often starting at 0°C and slowly warming to room temperature, is important to manage the exothermic nature of the reaction and prevent side reactions.[1]

Q2: What are the common side reactions observed in these couplings, and how can they be minimized?

A2: Common side reactions include:

  • Hydrolysis: Reaction of this compound with water to form cyclopropanecarboxylic acid. This can be minimized by using anhydrous reagents and solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Polymerization: While less common for the cyclopropyl (B3062369) group itself under these conditions, impurities or high temperatures can potentially lead to polymerization of starting materials or products.

  • Side reactions with the base: Pyridine and other nucleophilic bases can react with the acyl chloride to form acylpyridinium salts, which are themselves acylating agents.[3] While this is part of the catalytic cycle for some bases, it can lead to complications if not controlled. Using a non-nucleophilic base like DIPEA can mitigate this.

  • Ring-opening of the cyclopropane (B1198618) ring: The cyclopropane ring is generally stable under standard acylation conditions (Schotten-Baumann).[4] However, highly acidic conditions or the presence of certain catalysts could potentially lead to ring-opening, though this is not a commonly reported side reaction for this type of coupling.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. A co-spot of the starting amine/alcohol and the reaction mixture should be run. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. It is important to note that the highly reactive this compound may react with the silica (B1680970) gel on the TLC plate, so it is best to monitor the consumption of the nucleophile (amine or alcohol).

Q4: What are the best practices for purifying the resulting cyclopropyl amide or ester?

A4: The purification method depends on the properties of the product.

  • Aqueous Workup: The reaction mixture is typically first quenched with water or a dilute acid to neutralize any remaining base and unreacted acyl chloride. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove any cyclopropanecarboxylic acid, followed by a brine wash.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective purification method.[5]

  • Column Chromatography: For liquid products or to separate closely related impurities, flash column chromatography on silica gel is a standard technique.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Moisture contamination: Reagents, solvents, or glassware were not properly dried.1. Use freshly distilled, anhydrous solvents. Flame-dry glassware before use. Handle reagents under an inert atmosphere (nitrogen or argon).
2. Inactive this compound: The reagent may have hydrolyzed during storage.2. Use a fresh bottle of this compound or purify the existing stock by distillation.
3. Insufficient or inappropriate base: The HCl byproduct is not being effectively neutralized.3. Use at least a stoichiometric amount of a suitable non-nucleophilic base like triethylamine or DIPEA (1.1-1.5 equivalents).[2]
4. Low reactivity of the amine/alcohol: Sterically hindered or electron-deficient nucleophiles may react slowly.4. Increase the reaction temperature or prolong the reaction time. Consider using a more forcing solvent or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts.
Formation of Multiple Products 1. Incomplete reaction: Both starting material and product are present.1. Increase reaction time or temperature. Ensure proper stoichiometry of reagents.
2. Side reactions: See Q2 in the FAQ section.2. Ensure anhydrous conditions. Use a non-nucleophilic base. Control the reaction temperature.
Difficult Purification 1. Product is highly water-soluble: Product is lost during the aqueous workup.1. Extract the aqueous phase multiple times with an organic solvent. Consider back-extraction or using a continuous liquid-liquid extractor.
2. Byproducts have similar polarity to the product: Co-elution during column chromatography.2. Optimize the solvent system for chromatography. Consider recrystallization if the product is a solid.
3. Emulsion formation during workup: Difficulty in separating aqueous and organic layers.3. Add brine to the separatory funnel to help break the emulsion. Filter the mixture through a pad of celite.

Quantitative Data Summary

The following table summarizes reported yields for selected coupling reactions with this compound. Note that reaction conditions can significantly impact the yield.

NucleophileBaseSolventTemperatureYield (%)Reference
Ammonia (B1221849)-DichloromethaneRoom Temp.100[6]
Ammonia-Toluene/Water240°C95[7]
PyrrolidineTriethylamineCyrene™0°C to Room Temp.Moderate[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxamide (B1202528)

This protocol describes the reaction of this compound with ammonia to yield cyclopropanecarboxamide.[6]

Materials:

  • This compound (1.0 g, 9.61 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Ammonia gas

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • At room temperature, bubble ammonia gas through the stirred solution for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and filter to remove any insoluble ammonium (B1175870) chloride.

  • Concentrate the filtrate under reduced pressure to obtain pure cyclopropanecarboxamide as a crystalline solid.

Expected Yield: ~0.81 g (100%)[6]

Protocol 2: General Procedure for the N-Acylation of an Amine

This protocol is a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Workflow A 1. Reaction Setup - Dry glassware - Add amine/alcohol and solvent - Add base B 2. Reagent Addition - Cool to 0°C - Add this compound dropwise A->B C 3. Reaction - Warm to RT - Stir for 1-16h - Monitor by TLC B->C D 4. Workup - Quench with water - Aqueous washes (acid, base, brine) C->D E 5. Isolation & Purification - Dry organic layer - Concentrate - Purify (Chromatography/Recrystallization) D->E

Caption: General experimental workflow for this compound couplings.

Troubleshooting_Tree start Low Yield? moisture_q Anhydrous conditions used? start->moisture_q Yes moisture_s Use dry reagents/solvents and inert atmosphere. moisture_q->moisture_s No reagent_q Fresh acyl chloride? moisture_q->reagent_q Yes reagent_s Use fresh or distilled This compound. reagent_q->reagent_s No base_q Sufficient base? reagent_q->base_q Yes base_s Use 1.1-1.5 eq. of non-nucleophilic base. base_q->base_s No reactivity_q Hindered nucleophile? base_q->reactivity_q Yes reactivity_s Increase temperature, prolong reaction time, or add catalyst (DMAP). reactivity_q->reactivity_s Yes

Caption: Decision tree for troubleshooting low reaction yields.

Mechanism cluster_reactants Reactants cluster_products Products acyl_chloride Cyclopropanecarbonyl Chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate amine Amine/Alcohol (Nucleophile) amine->tetrahedral_intermediate Nucleophilic Attack amide Amide/Ester tetrahedral_intermediate->amide Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl salt Base-HCl Salt hcl->salt base Base base->salt Neutralization

Caption: Simplified reaction mechanism for amide/ester formation.

References

common side reactions with cyclopropanecarbonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and strategies for their mitigation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound?

A1: The most prevalent side reaction is hydrolysis. This compound is highly sensitive to moisture and will readily react with water to form cyclopropanecarboxylic acid. This not only consumes the starting material but the resulting carboxylic acid can complicate purification of the desired product.

Q2: When reacting this compound with an amine, my yield is low. What is the likely cause?

A2: A common reason for low yields in the acylation of amines is the in-situ formation of hydrogen chloride (HCl).[1] The HCl byproduct protonates the amine nucleophile, forming an ammonium (B1175870) salt which is no longer nucleophilic and cannot react with the acyl chloride. This effectively removes the amine from the reaction mixture. To counteract this, a base is typically added to scavenge the HCl produced.[1]

Q3: Is the cyclopropane (B1198618) ring susceptible to opening during acylation reactions?

A3: While cyclopropane rings can undergo ring-opening reactions under certain conditions, particularly with donor-acceptor substituted cyclopropanes in the presence of Lewis acids or specific nucleophiles, it is not a commonly reported side reaction during standard acylation of simple amines with this compound under typical reaction conditions.[2][3][4] The cyclopropane ring in this compound is relatively stable under standard amidation conditions.

Q4: Can this compound undergo self-reaction or polymerization?

A4: While polymerization can be a side reaction for some unsaturated acyl chlorides, especially under acidic conditions, it is not a widely reported issue for this compound under standard acylation conditions.[5] However, as with any reactive acyl chloride, prolonged heating or the presence of certain catalysts could potentially lead to decomposition or undesired side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound and provides strategies to mitigate them.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired amide product 1. Hydrolysis of this compound: The acyl chloride has degraded due to exposure to moisture. 2. Protonation of the amine nucleophile: The HCl byproduct is quenching the amine. 3. Steric hindrance: The amine is sterically bulky, slowing down the reaction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or Diisopropylethylamine (DIPEA)) to the reaction mixture to neutralize the HCl. Alternatively, use Schotten-Baumann conditions (a biphasic system with an aqueous base like NaOH).[6][7] 3. Increase the reaction temperature and/or reaction time. Consider using a less hindered base if applicable.
Presence of cyclopropanecarboxylic acid in the final product Incomplete reaction or hydrolysis: The starting acyl chloride was not fully consumed and hydrolyzed during workup, or the acyl chloride was contaminated with the carboxylic acid from the start.Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Use a slight excess of the amine and base. Purify the this compound by distillation before use if it has been stored for a long time.
Formation of a salt precipitate during the reaction Formation of amine hydrochloride: The HCl byproduct is reacting with the amine starting material or the basic scavenger.This is an expected outcome when using a base to scavenge HCl. The salt can be removed by filtration or an aqueous workup.
Difficulty in purifying the product Similar polarity of product and byproducts: The desired amide and any unreacted starting materials or byproducts have similar chromatographic behavior.Optimize the reaction to go to completion to minimize impurities. If purification is still challenging, consider recrystallization or alternative chromatographic conditions. Derivatization of the product to alter its polarity for purification, followed by deprotection, can also be an option in complex cases.

Experimental Protocols

General Protocol for the Synthesis of a Cyclopropanecarboxamide

This protocol provides a general method for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by checking for the disappearance of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing Reaction Troubleshooting

The following diagram illustrates the logical workflow for troubleshooting common issues during the acylation of an amine with this compound.

TroubleshootingWorkflow start Low Yield of Amide check_hydrolysis Check for Hydrolysis (e.g., NMR for COOH) start->check_hydrolysis Possible Cause check_amine_protonation Assess Amine Protonation (e.g., pH, salt formation) start->check_amine_protonation Possible Cause check_sterics Evaluate Steric Hindrance start->check_sterics Possible Cause solution_hydrolysis Use Anhydrous Conditions: - Oven-dried glassware - Inert atmosphere - Anhydrous solvents check_hydrolysis->solution_hydrolysis Solution solution_protonation Add a Base: - Triethylamine - Pyridine - Schotten-Baumann check_amine_protonation->solution_protonation Solution solution_sterics Modify Reaction Conditions: - Increase temperature - Prolong reaction time check_sterics->solution_sterics Solution

Caption: Troubleshooting workflow for low amide yield.

The following diagram illustrates the general reaction pathway and the key preventative measures to avoid common side reactions.

ReactionPathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_side_products Side Products CPCC Cyclopropanecarbonyl Chloride Amide Desired Amide CPCC->Amide Acid Cyclopropanecarboxylic Acid CPCC->Acid + H2O (hydrolysis) Amine Amine (R-NH2) Amine->Amide Salt Amine Salt (R-NH3+Cl-) Amine->Salt + HCl Base Base (e.g., TEA) Base->Amide Solvent Anhydrous Solvent Solvent->Amide

Caption: Reaction scheme with potential side reactions.

References

safe handling and storage protocols for cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for handling and storing cyclopropanecarbonyl chloride in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and flammable liquid and vapor.[1][2][3] It can cause severe skin burns and eye damage.[1][2][4] Inhalation may lead to chemical burns in the respiratory tract, and ingestion can cause severe damage to the digestive system.[1][5] It is also classified as toxic if swallowed. The substance is a lachrymator, meaning it can induce tearing.[1][5]

Q2: What are the proper storage conditions for this compound?

A2: To ensure stability and safety, store this compound in a tightly closed container in a refrigerator, typically below 4°C (39°F).[1][5] The storage area should be a cool, dry, and well-ventilated space designated as a flammables area, away from heat, sparks, and open flames.[1][4][5] It is recommended to store it under an inert gas and protect it from moisture.

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: A comprehensive suite of PPE is necessary. This includes:

  • Eye/Face Protection: Safety glasses and a face shield are required.[6]

  • Hand Protection: Chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques.[6]

  • Skin and Body Protection: A complete suit that protects against chemicals is mandatory.[6]

  • Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved respirator.[6]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong bases, strong oxidizing agents, and alcohols.[1][5] Crucially, the compound reacts violently with water and moisture, liberating toxic gases such as hydrogen chloride.[2]

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4][5] Ensure adequate ventilation.[1] The cleanup should be performed by personnel wearing appropriate PPE. Absorb the spill with an inert material like vermiculite, sand, or earth, and then place it into a suitable, closed container for disposal.[1][5] Do not use combustible materials for absorption.

Troubleshooting Guides

Problem: I observe fumes or a strong, irritating odor upon opening the container.

  • Cause: This may indicate that the compound is decomposing, potentially due to exposure to moisture from the air. This compound reacts with water to produce hydrogen chloride gas, which is corrosive and has a sharp, pungent odor.[2]

  • Solution:

    • Do not inhale the vapors. If you have already been exposed, move to fresh air immediately.[5]

    • Handle the container inside a certified chemical fume hood with proper ventilation.

    • Ensure your PPE, especially respiratory and eye protection, is correctly worn.

    • If you need to continue using the reagent, blanket the container with an inert gas like nitrogen or argon before sealing it again to minimize further contact with moisture.

Problem: The material has changed color (e.g., from colorless to yellow).

  • Cause: A color change can indicate decomposition or the presence of impurities. This might be due to improper storage, such as exposure to air, moisture, or light over time.

  • Solution:

    • While a slight yellowing may not always affect reactivity for certain applications, it is a sign of degradation.

    • It is highly recommended to assess the purity of the material (e.g., by GC or NMR) before proceeding with a sensitive experiment.

    • For future prevention, always store the reagent under an inert atmosphere, in a tightly sealed container, and in a refrigerator as recommended.[1][5]

Problem: I am seeing unexpected side reactions or lower yields in my experiment.

  • Cause: Assuming other reagents and conditions are optimal, the quality of the this compound might be compromised. Its decomposition product, cyclopropanecarboxylic acid (from hydrolysis), could interfere with the reaction.

  • Solution:

    • Consider purifying the this compound by distillation before use. However, this should only be attempted by experienced chemists with appropriate safety measures due to the compound's hazardous nature.

    • Use a freshly opened bottle of the reagent for critical reactions.

    • Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere to prevent hydrolysis during the experiment.

Quantitative Data Summary

PropertyValue
Chemical Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
Appearance Clear colorless to slightly yellow liquid[1]
Flash Point 23 °C (73.4 °F)[1]
Storage Temperature Below 4°C (39°F)[1][5]
Incompatibilities Strong bases, strong oxidizing agents, alcohols, water/moisture[1][5]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide, other irritating and toxic fumes[1][2][5]

Experimental Protocols

Detailed Methodology: Acylation of an Amine with this compound

This protocol describes a general procedure for forming an amide using this compound and a primary amine. It is critical to perform all steps in a well-ventilated chemical fume hood while wearing the appropriate PPE.

  • Preparation:

    • Ensure all glassware (e.g., round-bottom flask, addition funnel) is oven-dried or flame-dried to remove all traces of moisture.

    • Assemble the glassware under an inert atmosphere (nitrogen or argon).

  • Reaction Setup:

    • Dissolve the primary amine and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, to scavenge the HCl byproduct) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

    • Cool the solution to 0°C using an ice-water bath to control the exothermic reaction.

  • Addition of Acyl Chloride:

    • In a separate, dry flask, dilute the required amount of this compound with the same anhydrous solvent.

    • Transfer the diluted acyl chloride solution to a dropping funnel.

    • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the prescribed time (monitoring by TLC or LC-MS is recommended).

    • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

    • Proceed with a standard aqueous work-up and extraction to isolate the crude product.

    • Purify the resulting amide by recrystallization or column chromatography.

Visualizations

safe_handling_workflow storage Storage (Refrigerator, Inert Gas, Flammables Area) handling Handling (Chemical Fume Hood, Inert Atmosphere, Spark-Proof Tools) storage->handling Before Use ppe Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) ppe->handling reaction Reaction (Anhydrous Conditions, Temperature Control) handling->reaction During Experiment waste Waste Disposal (Segregated Halogenated Waste) handling->waste spill Spill Response (Evacuate, Ventilate, Absorb with Inert Material) handling->spill If Spill Occurs reaction->waste Post-Experiment

Caption: Workflow for the safe handling of this compound.

troubleshooting_guide start Unexpected Result Observed (e.g., Low Yield, Side Product) check_reagent Was the Cyclopropanecarbonyl Chloride Bottle Freshly Opened? start->check_reagent check_conditions Were Anhydrous Conditions Strictly Maintained? check_reagent->check_conditions Yes hydrolysis Potential Issue: Reagent Hydrolysis check_reagent->hydrolysis No check_conditions->start Yes (Investigate Other Parameters) check_conditions->hydrolysis No solution_purify Solution: Purify Reagent or Use New Bottle hydrolysis->solution_purify solution_dry Solution: Ensure Glassware and Solvents are Dry hydrolysis->solution_dry

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Friedel-Crafts acylation reactions using cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with this compound is resulting in very low conversion. What are the primary factors I should investigate?

A1: Low conversion in this specific reaction is a common issue and can often be attributed to a few critical factors. The primary concern is the acid-sensitivity of the cyclopropyl (B3062369) ring, which can lead to ring-opening side reactions under strong Lewis acid catalysis. Here’s a prioritized checklist of what to investigate:

  • Catalyst Choice and Activity: Strong Lewis acids like Aluminum Chloride (AlCl₃) can promote the undesired opening of the cyclopropyl ring.[1] Ensure your Lewis acid is fresh and anhydrous, as moisture will deactivate it.[2] Consider using milder Lewis acids.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, including ring-opening and decomposition.[2] Maintaining a low reaction temperature is often crucial for this substrate.

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture.[2] Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic. Strongly deactivated aromatic rings (e.g., those with nitro or cyano groups) will not undergo Friedel-Crafts acylation efficiently.[2]

Q2: I am observing multiple products in my reaction mixture, and the desired cyclopropyl aryl ketone is only a minor component. What are the likely side reactions?

A2: The formation of multiple products strongly suggests that the cyclopropyl ring is not stable under your reaction conditions. The primary side reaction is the Lewis acid-mediated ring-opening of the cyclopropanecarbonyl moiety. This can proceed through various pathways to generate rearranged, unsaturated, or halogenated ketone products. The acylium ion itself is resonance-stabilized and less prone to rearrangement than alkyl carbocations, but the cyclopropyl group's inherent ring strain makes it susceptible to cleavage.[3]

Q3: Can I use common Lewis acids like Aluminum Chloride (AlCl₃) for this reaction?

A3: While AlCl₃ is a powerful and common catalyst for Friedel-Crafts acylation, its high reactivity can be detrimental when working with acid-sensitive substrates like this compound.[1][4] The use of AlCl₃ often requires very low temperatures to minimize ring-opening. For more sensitive aromatic substrates or to improve selectivity, exploring milder Lewis acids is highly recommended.

Q4: What are some milder Lewis acid catalysts that I can use to improve the yield of my desired product?

A4: For substrates prone to acid-catalyzed side reactions, several milder Lewis acids can be employed. These catalysts are less aggressive and can offer better selectivity for the desired acylation.[3] Consider exploring the following options:

  • Ferric Chloride (FeCl₃): Often a good alternative to AlCl₃, providing good yields with fewer side reactions.[1]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid suitable for activated aromatic rings.[1]

  • Boron Trifluoride Etherate (BF₃·OEt₂): Effective for many acylation reactions, particularly with more reactive substrates.[4]

  • Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These have gained prominence as efficient and often recyclable catalysts for Friedel-Crafts reactions under milder conditions.[1]

The choice of catalyst will depend on the reactivity of your specific aromatic substrate.

Troubleshooting Guide

Low to No Product Formation
Potential Cause Recommended Action
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid. Ensure it is a fine, free-flowing powder. Store in a desiccator.
Moisture in Reaction Oven-dry all glassware immediately before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Deactivated Aromatic Substrate The aromatic ring must not contain strongly electron-withdrawing groups (-NO₂, -CN, -COR, -SO₃H).[2] Substrates less reactive than halobenzenes are generally unsuitable.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst.[3] Ensure at least 1.1 equivalents are used.
Reaction Temperature Too Low While low temperatures are generally preferred for this substrate, an excessively low temperature may halt the reaction. If no product is observed at very low temperatures, consider a controlled, incremental increase in temperature while monitoring for side product formation.
Formation of Multiple Products / Low Selectivity
Potential Cause Recommended Action
Cyclopropyl Ring Opening This is the most likely cause. Lower the reaction temperature (e.g., -78 °C to 0 °C).[5] Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a metal triflate).[1]
Over-acylation (Polyacylation) This is less common in acylation than alkylation because the acyl group deactivates the ring.[3] However, with highly activated aromatic rings, it can occur. Use a stoichiometric amount of the acylating agent.
Isomer Formation The regioselectivity (ortho vs. para) can be influenced by the solvent and reaction temperature. Non-polar solvents may favor one isomer over another. Analyze product mixture to identify isomers and optimize conditions accordingly.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound using Aluminum Chloride (Low Temperature)

This protocol is adapted from standard low-temperature Friedel-Crafts procedures and should be optimized for your specific aromatic substrate.[5]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Aromatic Substrate

  • Anhydrous Dichloromethane (DCM)

  • Dry Ice/Acetone or Cryocooler

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the suspension to the desired low temperature (e.g., -78 °C to -20 °C) using a dry ice/acetone bath or a cryocooler.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.

  • Aromatic Substrate Addition: After the formation of the acylium ion complex (stir for 15-30 minutes), add a solution of the anhydrous aromatic substrate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, again maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at the low temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Neutralization and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Friedel-Crafts Acylation with a Milder Lewis Acid (FeCl₃)

This protocol is suitable for more sensitive aromatic substrates where AlCl₃ may cause decomposition or excessive side reactions.[1]

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • This compound

  • Anhydrous Aromatic Substrate

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Standard work-up reagents as in Protocol 1

Procedure:

  • Follow the same setup and general procedure as in Protocol 1.

  • Substitute AlCl₃ with an equimolar amount of anhydrous FeCl₃.

  • The optimal reaction temperature may be slightly higher than with AlCl₃, often in the range of 0 °C to room temperature. Start at a low temperature and gradually warm the reaction while monitoring its progress.

  • The reaction time may be longer compared to using AlCl₃.

  • Follow the same quenching, work-up, and purification steps as outlined in Protocol 1.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low conversion and the general mechanism of the reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Lewis Acid Activity (Fresh, Anhydrous) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_temp Evaluate Reaction Temperature temp_ok Optimal Temperature? check_temp->temp_ok check_substrate Confirm Substrate is Not Deactivated substrate_ok Substrate Suitable? check_substrate->substrate_ok reagents_ok->check_catalyst Yes repurify Purify/Dry Reagents and Solvents reagents_ok->repurify No catalyst_ok->check_temp Yes replace_catalyst Use Fresh Lewis Acid catalyst_ok->replace_catalyst No temp_ok->check_substrate Yes optimize_temp Optimize Temperature (Start Low) temp_ok->optimize_temp No reassess_substrate Re-evaluate Synthetic Route for this Substrate substrate_ok->reassess_substrate No success Improved Conversion substrate_ok->success Yes repurify->check_reagents replace_catalyst->check_catalyst consider_milder_la Consider Milder Lewis Acid (e.g., FeCl3, ZnCl2) optimize_temp->consider_milder_la consider_milder_la->check_temp Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Aqueous Work-up acyl_chloride Cyclopropanecarbonyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) aromatic_ring Aromatic Ring (Nucleophile) sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex aromatic_ring->sigma_complex Attacks product_complex Product-Catalyst Complex sigma_complex->product_complex -H+ final_product Cyclopropyl Aryl Ketone product_complex->final_product + H2O

References

Technical Support Center: Workup Procedures for Cyclopropanecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclopropanecarbonyl chloride. The following information is designed to address specific issues that may be encountered during the workup and quenching procedures of reactions involving this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when quenching a reaction containing unreacted this compound?

The primary safety concern is the highly exothermic reaction that occurs upon quenching.[1][2] this compound reacts vigorously with nucleophiles, particularly water and other protic reagents, releasing a significant amount of heat and hydrogen chloride (HCl) gas.[3][4] Failure to control this exotherm can lead to a dangerous increase in temperature and pressure within the reaction vessel. Therefore, it is crucial to perform the quench slowly and with adequate cooling, typically in an ice bath.[1][2]

Q2: What are the common quenching agents for this compound reactions, and what byproducts do they form?

The choice of quenching agent depends on the stability of the desired product and the subsequent purification strategy.[1][3] The most common quenching agents and their corresponding byproducts are summarized below.

Quenching AgentChemical FormulaResulting Byproduct from this compoundSecondary Byproduct
WaterH₂OCyclopropanecarboxylic acidHydrogen Chloride (HCl)
Saturated Sodium BicarbonateNaHCO₃ (aq)Sodium cyclopropanecarboxylateCarbon Dioxide (CO₂), Sodium Chloride (NaCl), Water (H₂O)
Alcohol (e.g., Methanol)CH₃OHMethyl cyclopropanecarboxylateHydrogen Chloride (HCl)
Amine (e.g., Diethylamine)(CH₃CH₂)₂NHN,N-DiethylcyclopropanecarboxamideDiethylammonium chloride

Q3: My reaction mixture turned cloudy/formed a precipitate during the aqueous quench. What is happening and what should I do?

Cloudiness or precipitate formation during an aqueous quench can be due to several factors. If quenching with a basic solution like sodium bicarbonate, the precipitate could be the sodium salt of your product if it has acidic protons, or the sodium salt of cyclopropanecarboxylic acid. If your desired product is insoluble in the aqueous/organic mixture, it may precipitate out. To address this, you can try adding more organic solvent to dissolve the product. If a solid persists, it may need to be filtered. The nature of the precipitate should be determined to ensure it is not your desired product being lost.

Q4: I have a pungent, acidic smell from my reaction vessel even after quenching. What does this indicate?

A persistent pungent, acidic odor, characteristic of acyl chlorides and hydrogen chloride, suggests an incomplete quench.[4] This means there is still unreacted this compound or the HCl byproduct has not been fully neutralized. To resolve this, continue the slow addition of the quenching agent until the odor dissipates and gas evolution ceases. If using a basic quench, ensure the aqueous layer is basic (pH > 8) after the quench is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Violent, uncontrolled exotherm during quenching - Quenching agent added too quickly.- Insufficient cooling of the reaction mixture.- Immediately slow down or stop the addition of the quenching agent.- Ensure the reaction vessel is securely in an ice bath.- For future reactions, add the reaction mixture slowly to the pre-cooled quenching solution with vigorous stirring.[2]
Low yield of desired product after workup - Hydrolysis of the product if it is sensitive to acidic or basic conditions.- Incomplete extraction of the product from the aqueous layer.- Loss of product due to precipitation during workup.- Choose a quenching agent that is compatible with your product's stability (e.g., use an alcohol quench for base-sensitive products).- Perform multiple extractions with a suitable organic solvent.- Analyze any precipitate to ensure it is not the desired product.
Formation of an emulsion during extraction - Presence of fine solids or salts at the interface.- High concentration of reagents or byproducts.- Add a small amount of saturated aqueous sodium chloride (brine) to help break the emulsion.[2]- Allow the mixture to stand for a period.- If the emulsion persists, filter the mixture through a pad of celite.
Unexpected side products observed - Reaction of the product with the quenching agent.- Ring-opening of the cyclopropane (B1198618) ring under harsh conditions (e.g., high heat, strong acid/base), although this is generally not a major concern under standard workup conditions.- Select a quenching agent that is unreactive towards your product.- Maintain controlled, low-temperature conditions during the quench and workup.- Analyze the side products to understand the reaction pathway and optimize the workup conditions accordingly.

Experimental Protocols

Safety Precaution: All workup procedures involving this compound must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Protocol 1: Quenching with Saturated Sodium Bicarbonate

This is a common and effective method for neutralizing excess this compound and the HCl byproduct.

Materials:

  • Reaction mixture containing this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Erlenmeyer flask large enough to accommodate both the reaction mixture and quenching solution.

  • Ice bath.

Procedure:

  • Preparation: Cool the reaction flask in an ice bath (0 °C). In a separate large Erlenmeyer flask, place the saturated NaHCO₃ solution and cool it in an ice bath.

  • Slow Addition: With vigorous stirring, slowly add the reaction mixture dropwise to the cold NaHCO₃ solution. Caution: This reaction is exothermic and releases CO₂ gas. A slow addition rate is critical to control foaming and the exotherm.[5]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete hydrolysis of the acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic solvent and perform an extraction.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Wash: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Methanol (B129727)

This method is suitable when the desired product is sensitive to aqueous basic conditions. The excess acyl chloride is converted to the corresponding methyl ester.

Materials:

  • Reaction mixture containing this compound.

  • Anhydrous methanol.

  • A weak base (e.g., triethylamine (B128534) or pyridine, optional) to scavenge HCl.

  • Organic solvent for extraction.

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Preparation: Cool the reaction flask in an ice bath (0 °C).

  • Addition: Slowly add anhydrous methanol (at least 3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture. If using a base scavenger, it can be added to the methanol before addition.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes after the addition is complete.

  • Workup: Add water and the organic extraction solvent to the reaction mixture.

  • Extraction and Wash: Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The byproduct, methyl cyclopropanecarboxylate, will need to be removed during purification (e.g., by chromatography).

Visualizations

Quenching_Workflow_NaHCO3 start Start: Reaction Mixture (Post-reaction) cool_rxn Cool Reaction Mixture to 0 °C in Ice Bath start->cool_rxn slow_add Slowly Add Reaction Mixture to NaHCO₃ Solution (Vigorous Stirring) cool_rxn->slow_add prep_quench Prepare Cold Saturated NaHCO₃ Solution prep_quench->slow_add stir_rt Stir at Room Temperature (30-60 min) slow_add->stir_rt Control CO₂ evolution & exotherm extract Transfer to Separatory Funnel & Extract with Organic Solvent stir_rt->extract separate Separate Aqueous and Organic Layers extract->separate wash_brine Wash Organic Layer with Brine separate->wash_brine dry_concentrate Dry Organic Layer (e.g., Na₂SO₄) & Concentrate wash_brine->dry_concentrate end Crude Product dry_concentrate->end

Caption: Workflow for quenching with sodium bicarbonate.

Quenching_Decision_Tree start Is the desired product stable to aqueous base? yes_base Use Protocol 1: Quench with Saturated NaHCO₃ start->yes_base Yes no_base Is the desired product stable to mild acid (HCl)? start->no_base No yes_acid Use Protocol 2: Quench with Methanol (or another alcohol) no_base->yes_acid Yes no_acid Consider alternative quenching agents (e.g., amines) or a non-aqueous workup. Consult further literature. no_base->no_acid No

Caption: Decision tree for selecting a quenching method.

References

identifying and removing impurities from cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the synthesis, purification, and analysis of cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities typically include:

  • Unreacted Cyclopropanecarboxylic Acid: Due to incomplete reaction or hydrolysis of the product upon exposure to moisture.[1][2][3]

  • Residual Chlorinating Agents: Excess thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) that was not completely removed after the reaction.[1][2][4]

  • Byproducts from Thionyl Chloride: Commercial thionyl chloride may contain impurities such as sulfur chlorides (e.g., S₂Cl₂, SO₂Cl₂) which can persist in the final product.[1][5] Thionyl chloride also decomposes at temperatures above 140°C to produce chlorine, sulfur dioxide, and disulfur (B1233692) dichloride.[5]

  • Byproducts from Oxalyl Chloride/DMF: If N,N-dimethylformamide (DMF) is used as a catalyst with oxalyl chloride, the potent carcinogen dimethylcarbamoyl chloride can be formed as a minor byproduct.[6]

Q2: What is the recommended method for purifying this compound?

A2: The standard and most effective method for purifying this compound is fractional distillation under reduced pressure .[6][7] This technique is ideal for separating the desired product from less volatile impurities like the starting carboxylic acid and from more volatile impurities such as residual chlorinating agents.[8]

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: The purity of this compound is most commonly and effectively assessed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and provides both quantitative data on purity and mass spectra for impurity identification.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The presence of a broad peak around 10-12 ppm in the ¹H NMR spectrum, for instance, would indicate the presence of the carboxylic acid impurity.

Q4: Should I use thionyl chloride or oxalyl chloride for the synthesis?

A4: The choice between thionyl chloride and oxalyl chloride depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity.

Chlorinating AgentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** - Less expensive and commonly available.[4] - Gaseous byproducts (SO₂ and HCl) are easily removed.[4]- Often requires heating, which can be problematic for thermally sensitive compounds.[4] - Excess reagent can be difficult to remove from high-boiling products.[4]
Oxalyl Chloride ((COCl)₂) **- Reactions are typically faster and occur under milder conditions (room temperature or below).[4] - All byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[4]- More expensive than thionyl chloride.[4] - Use of a DMF catalyst can lead to the formation of the carcinogenic byproduct dimethylcarbamoyl chloride.[6]

Troubleshooting Guides

Issue 1: The final product is yellow or dark in color.
  • Possible Cause: The reaction mixture may have been heated for too long or at too high a temperature, leading to decomposition. Some starting materials, like picolinic acid, are prone to turning black during this reaction.[10] The use of an amide catalyst can also lead to a brown or black coloration of the reaction mixture.[11]

  • Recommended Action:

    • Use Milder Conditions: If possible, use oxalyl chloride at room temperature or below to avoid thermal degradation.[4]

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid's O-H stretch) and proceed with workup as soon as the reaction is complete.[12]

    • Purification: Discoloration can often be removed by careful fractional distillation. The colored impurities are typically less volatile and will remain in the distillation flask.

Issue 2: Residual chlorinating agent is detected in the final product.
  • Possible Cause: Incomplete removal during the workup. Thionyl chloride, in particular, can be difficult to remove completely due to its relatively high boiling point (76 °C).[8]

  • Recommended Action:

    • Azeotropic Removal: Add a dry, inert solvent such as toluene (B28343) and perform a distillation. Toluene forms an azeotrope with thionyl chloride, facilitating its removal at a lower temperature. This process can be repeated to "chase" out the remaining thionyl chloride.[2]

    • Inert Gas Sparging: Bubble a stream of dry nitrogen or argon through the crude product. This can help to carry away the more volatile thionyl chloride.[8]

    • Vacuum Distillation: Ensure the vacuum is sufficiently low and the distillation is performed carefully to separate the lower-boiling chlorinating agent from the higher-boiling product.[3]

Issue 3: The presence of unreacted cyclopropanecarboxylic acid is confirmed by analysis.
  • Possible Cause:

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Hydrolysis: The this compound may have been exposed to moisture during workup or storage, causing it to hydrolyze back to the carboxylic acid.

  • Recommended Action:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents throughout the reaction and workup to prevent hydrolysis.

    • Drive the Reaction to Completion: Use a slight excess (1.1 to 1.2 equivalents) of the chlorinating agent.[7] If using thionyl chloride, gentle heating (50-100 °C) can help ensure the reaction is complete.[7]

    • Repurification: If the starting material is present in the final product, it can be removed by fractional distillation, as cyclopropanecarboxylic acid has a significantly higher boiling point than the corresponding acyl chloride.[8]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dilute a small aliquot of the this compound sample in an anhydrous solvent (e.g., dichloromethane).

  • GC Method:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C and ramp up to 280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for this compound.

    • Analyze the mass spectra of other peaks to identify impurities by comparing them to library spectra and considering the fragmentation patterns of likely impurities.

      • Cyclopropanecarboxylic acid: Look for characteristic fragments from the loss of -OH (M-17) and -COOH (M-45).[13]

      • Thionyl chloride: The molecular ion may be observed, along with fragments corresponding to SOCl⁺ and SO⁺.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Include a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask with a heating mantle.

  • Fraction Collection:

    • First Fraction: Collect any low-boiling impurities, such as residual chlorinating agents, at a lower temperature.

    • Main Fraction: As the vapor temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

    • Final Fraction: A sharp rise in temperature indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point.

  • Shutdown: Turn off the heat, allow the system to cool completely, and then slowly and carefully vent the apparatus to atmospheric pressure.

Visualizations

experimental_workflow start Crude Cyclopropanecarbonyl Chloride setup Assemble Dry Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge evacuate Evacuate System to Reduced Pressure charge->evacuate heat Gently Heat evacuate->heat collect_first Collect First Fraction (Volatile Impurities) heat->collect_first collect_main Collect Main Fraction (Pure Product) collect_first->collect_main stop Stop Distillation on Temperature Rise collect_main->stop shutdown Cool and Vent Apparatus stop->shutdown end Purified Cyclopropanecarbonyl Chloride shutdown->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Identified in Final Product impurity_type What is the nature of the impurity? start->impurity_type color Product is Discolored impurity_type->color Discoloration residual_reagent Residual Chlorinating Agent Detected impurity_type->residual_reagent Chemical Impurity starting_material Unreacted Carboxylic Acid Detected impurity_type->starting_material Chemical Impurity action_color Action: - Use milder conditions - Minimize reaction time - Purify by distillation color->action_color action_reagent Action: - Azeotropic removal - Inert gas sparging - Careful vacuum distillation residual_reagent->action_reagent action_sm Action: - Ensure anhydrous conditions - Drive reaction to completion - Repurify by distillation starting_material->action_sm

Caption: Troubleshooting logic for common product impurities.

References

Technical Support Center: Optimizing Reactions with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for optimizing reactions involving cyclopropanecarbonyl chloride. Key areas covered include catalyst selection for Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction using this compound has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylations with this compound can often be attributed to several critical factors:

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.[1][2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding efficiently.[1][2]

  • Substrate Reactivity with Catalyst: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of both the catalyst and the substrate.[2]

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

G start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst Active and Anhydrous? start->check_catalyst check_stoichiometry Is Catalyst Stoichiometry Sufficient? check_catalyst->check_stoichiometry Yes solution_catalyst Use Fresh, Anhydrous Catalyst. Store in a Desiccator. check_catalyst->solution_catalyst No check_substrate Is the Aromatic Ring Deactivated? check_stoichiometry->check_substrate Yes solution_stoichiometry Use at Least 1 Equivalent of Catalyst. check_stoichiometry->solution_stoichiometry No check_conditions Are Reaction Conditions Optimal? check_substrate->check_conditions No solution_substrate Protect Activating Groups or Choose Alternative Synthesis. check_substrate->solution_substrate Yes solution_conditions Optimize Temperature and Reaction Time. check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_catalyst->check_stoichiometry solution_stoichiometry->check_substrate solution_substrate->end_node solution_conditions->end_node

Caption: A decision-making flowchart for troubleshooting low yields.

Issue 2: Ring Opening of the Cyclopropane (B1198618) Moiety

Q2: I am observing products resulting from the opening of the cyclopropane ring. How can this be prevented?

A2: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly with strong Lewis acids or high temperatures. To mitigate this:

  • Milder Lewis Acids: Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) instead of aluminum chloride (AlCl₃).[2]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize ring-opening side reactions.

  • Alternative Catalytic Systems: For some transformations, transitioning to a palladium-catalyzed cross-coupling reaction can be a milder alternative to Friedel-Crafts acylation for forming C-C bonds with the cyclopropylcarbonyl moiety, thus preserving the ring integrity.

Issue 3: Poor Selectivity in Palladium-Catalyzed Cross-Coupling

Q3: My palladium-catalyzed cross-coupling reaction with this compound is giving a mixture of products or low yield of the desired ketone. What can I do?

A3: The selectivity and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

  • Ligand Selection: The nature of the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the ketone product and can prevent decarbonylation (loss of CO) which leads to biaryl byproducts.[3]

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can influence the selectivity between the desired aroylation and undesired decarbonylative arylation.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor decarbonylation. Optimizing the temperature is crucial for maximizing the yield of the ketone product.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of various catalysts in reactions relevant to this compound.

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

(Data extrapolated from studies on similar acyl chlorides)

Lewis Acid CatalystTypical Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃)100 - 200HighShortHighly reactive, but very sensitive to moisture. Often requires more than stoichiometric amounts.[1]
Ferric Chloride (FeCl₃)100 - 150Moderate to HighModerateA less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[1]
Zinc Chloride (ZnCl₂)100 - 200ModerateModerate to LongA milder Lewis acid, often requiring higher temperatures or longer reaction times, but can offer better selectivity.[1]
Titanium Tetrachloride (TiCl₄)100 - 150HighShort to ModerateA strong Lewis acid that can be very effective but is highly sensitive to moisture and requires careful handling.[1]

Table 2: Influence of Palladium Catalyst and Ligand on Cross-Coupling Selectivity

(Based on a study of aroylation vs. arylation of stannyl (B1234572) glycals with aroyl chlorides)[3]

Palladium CatalystLigandProduct SelectivityYield of Aroyl ProductYield of Aryl Product
Pd(OAc)₂NoneHigh for AroylationHighLow
Pd(PPh₃)₄TriphenylphosphineHigh for ArylationTrace71%
PdCl₂(PPh₃)₂TriphenylphosphineModerate for ArylationLowModerate

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions. This compound is a lachrymator and corrosive.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a trap with aqueous NaOH). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent to the dropping funnel.

  • Acyl Chloride Addition: Slowly add this compound (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Boronic acids can be irritants.

  • Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the phosphine ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF). Add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Mechanism of DMF-Catalyzed Acyl Chloride Formation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Acyl Chloride Synthesis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier Gases CO + CO₂ Vilsmeier->Gases Intermediate Reactive Intermediate Vilsmeier->Intermediate CarboxylicAcid Cyclopropanecarboxylic Acid CarboxylicAcid->Intermediate AcylChloride This compound Intermediate->AcylChloride DMF_regen DMF (regenerated) Intermediate->DMF_regen

Caption: Catalytic cycle of acyl chloride formation with oxalyl chloride and DMF.

High-Throughput Catalyst Screening Workflow

G cluster_0 Library Design cluster_1 Automated Reaction Setup cluster_2 High-Throughput Analysis cluster_3 Data Analysis and Optimization CatalystLibrary Catalyst Library (e.g., Pd precursors) ReactionPlate Multi-well Reaction Plate (Automated Dispensing) CatalystLibrary->ReactionPlate LigandLibrary Ligand Library (e.g., Phosphines) LigandLibrary->ReactionPlate SubstrateLibrary Substrate Library (e.g., Arylboronic acids) SubstrateLibrary->ReactionPlate Analysis Rapid Analysis (e.g., LC-MS, GC-MS) ReactionPlate->Analysis Data Data Processing and Hit Identification Analysis->Data Optimization Lead Catalyst Optimization Data->Optimization

Caption: A conceptual workflow for high-throughput screening of catalysts.

References

impact of solvent choice on cyclopropanecarbonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanecarbonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and reactivity of this compound?

This compound is a colorless to light yellow liquid with a pungent odor. It is a highly reactive acyl chloride due to the strained cyclopropane (B1198618) ring adjacent to the carbonyl group.[1] It is soluble in a variety of organic solvents but reacts violently with water and other protic solvents like alcohols to produce the corresponding carboxylic acid or ester.[1][2] It is sensitive to moisture and should be handled under anhydrous conditions.[2]

Q2: Which solvents are recommended for reactions with this compound?

The choice of solvent is critical and depends on the specific reaction being performed (e.g., Friedel-Crafts acylation, esterification, amidation). Generally, aprotic and non-nucleophilic solvents are preferred to avoid unwanted side reactions.

Q3: Are there any known incompatibilities between this compound and common solvents?

Yes. This compound is incompatible with:

  • Protic solvents (e.g., water, alcohols, primary and secondary amines): It will react to form carboxylic acids, esters, or amides, respectively.

  • Reactive aprotic solvents: Solvents like dimethylformamide (DMF) can act as a catalyst in the formation of acyl chlorides from carboxylic acids, but can also participate in side reactions.[3] While often used in small amounts as a catalyst for acid chloride formation, using it as a solvent for a reaction with the pre-formed this compound could lead to unintended pathways.

Troubleshooting Guides

Friedel-Crafts Acylation

Issue 1: Low or no yield of the acylated product.

  • Question: My Friedel-Crafts acylation with this compound is giving a low yield. What are the likely causes related to the solvent?

  • Answer:

    • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[4] Any water in your solvent will deactivate the catalyst. Ensure your solvent is rigorously dried before use.

    • Solvent Reactivity: The solvent should be inert to the reaction conditions. Halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) are common choices.[4] Aromatic solvents like benzene (B151609) or nitrobenzene (B124822) can sometimes be used, but they can also compete as substrates in the acylation reaction.

    • Poor Solubility: Ensure that your aromatic substrate is soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.

Issue 2: Formation of unexpected byproducts.

  • Question: I am observing unexpected byproducts in my Friedel-Crafts acylation. Could the solvent be the cause?

  • Answer:

    • Solvent as a Reactant: As mentioned, if an aromatic solvent is used, it may undergo acylation itself.

Esterification

Issue 1: The esterification reaction is slow or does not go to completion.

  • Question: My esterification reaction between this compound and an alcohol is inefficient. How can solvent choice improve this?

  • Answer:

    • HCl Scavenging: The reaction produces HCl, which can protonate the alcohol, reducing its nucleophilicity. Using a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in an inert solvent (e.g., THF, dichloromethane) is crucial to neutralize the HCl.

    • Water Removal: Although the reaction is with an acyl chloride and not a carboxylic acid, any trace moisture will consume the acyl chloride. For esterifications starting from the carboxylic acid, solvents that form an azeotrope with water (e.g., benzene, toluene) can be used to drive the equilibrium towards the product.[5]

Amidation

Issue 1: Difficulty in controlling the reaction or isolating the desired amide.

  • Question: I am having trouble with the amidation of this compound. What role does the solvent play?

  • Answer:

    • Solvent-Controlled Selectivity: The choice of solvent can be critical in directing the outcome of amidation reactions. For instance, it has been shown that in some systems, the choice between solvents like 1,2-dichloroethane (DCE) and dioxane can selectively produce either a primary amide or an imide.[6]

    • Work-up and Purification: The solvent can impact the ease of product isolation. A study using the bio-based solvent Cyrene™ for the amidation of this compound with pyrrolidine (B122466) reported a moderate yield, with the product requiring purification by column chromatography.[7]

Quantitative Data Summary

Reaction TypeSolventCatalyst/ReagentSubstrateProductYield (%)Reference
AmidationCyrene™TriethylaminePyrrolidineN-(cyclopropylcarbonyl)pyrrolidineModerate[7]
Solvolysis90-40% Acetone-Water-This compoundCyclopropanecarboxylic acid/esterKinetic data reported[8]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Activated Arene

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) to a flame-dried round-bottom flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane) to the flask.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.0 eq.) to the stirred suspension.

  • Substrate Addition: Dissolve the activated aromatic substrate (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Esterification

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 1.2 eq.), and an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add this compound (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dried glassware under inert atmosphere reagents Add anhydrous solvent, Lewis acid (for F-C), and substrate/nucleophile prep->reagents acyl_chloride Add this compound dropwise at 0 °C reagents->acyl_chloride stir Stir at appropriate temperature acyl_chloride->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

General experimental workflow for reactions with this compound.

troubleshooting_logic cluster_moisture Moisture Check cluster_solvent Solvent Choice cluster_conditions Reaction Conditions start Low Reaction Yield? q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent inert and providing good solubility? a1_yes->q2 sol1 Dry solvents and reagents thoroughly. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are temperature and reaction time optimized? a2_yes->q3 sol2 Choose a different, inert solvent. a2_no->sol2 a3_no No q3->a3_no No sol3 Systematically vary temperature and time. a3_no->sol3

Troubleshooting logic for low-yield reactions.

References

shelf life and degradation of cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, degradation, and handling of cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound and what are the optimal storage conditions?

Q2: My this compound has a yellowish tint. Is it still usable?

A2: Pure this compound is a colorless to slightly yellow liquid.[2][4] A pale yellow color does not necessarily indicate significant degradation. However, a pronounced yellow or brown color, or the presence of a strong pungent odor, may suggest decomposition. The primary degradation pathway is hydrolysis to cyclopropanecarboxylic acid and hydrogen chloride gas upon contact with moisture.[2][5][6] It is recommended to assess the purity of the material before use if you suspect degradation.

Q3: How can I detect degradation in my this compound sample?

A3: A simple qualitative check is to look for the presence of an O-H stretching band in the infrared (IR) spectrum, which would indicate the formation of cyclopropanecarboxylic acid due to hydrolysis.[7] For a more quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization can be employed to determine the purity.[2][3]

Q4: What are the primary degradation products of this compound?

A4: The main degradation product resulting from exposure to moisture is cyclopropanecarboxylic acid, with the concurrent formation of hydrogen chloride gas.[2][5][6] Under thermal stress, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5][8]

Q5: My acylation reaction using this compound is giving a low yield. What are the common causes and how can I troubleshoot this?

A5: Low yields in acylation reactions with this compound can stem from several factors. The most common issue is the degradation of the acyl chloride by moisture, rendering it inactive. Ensure that all reagents, solvents, and glassware are scrupulously dry and that the reaction is conducted under an inert atmosphere. Other potential causes include suboptimal reaction temperature, poor quality of other reagents, or deactivation of the aromatic ring if performing a Friedel-Crafts acylation with substrates bearing electron-withdrawing groups. Increasing the amount of catalyst (in the case of Friedel-Crafts reactions) or adjusting the reaction time and temperature may also improve yields.

Troubleshooting Guides

Issue: Low Yield in Acylation Reaction

This guide provides a systematic approach to troubleshooting low yields when using this compound as an acylating agent.

Symptoms:

  • Lower than expected yield of the acylated product.

  • Presence of starting material (the nucleophile) in the final reaction mixture.

  • Formation of cyclopropanecarboxylic acid as a byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Purity: Before starting the reaction, check the purity of the this compound, for instance, by checking for the absence of an OH band in the IR spectrum. 2. Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. 3. Purify Degraded Reagent: If the reagent is suspected to be partially hydrolyzed, it can be purified by heating with thionyl chloride (SOCl₂) or oxalyl chloride followed by distillation to remove the resulting cyclopropanecarboxylic acid.[7]
Presence of Moisture 1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use. 2. Anhydrous Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free from water. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
Suboptimal Reaction Conditions 1. Temperature: Some acylation reactions may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to side reactions. Experiment with a range of temperatures. 2. Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC) to determine the optimal reaction time. 3. Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the this compound may be beneficial.
Catalyst Inactivity (for Friedel-Crafts Acylation) 1. Use Fresh Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Use a fresh, anhydrous catalyst. 2. Sufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst.

Data Presentation

Table 1: Storage and Stability of this compound

Parameter Recommendation Reasoning
Temperature 2-8°C (Refrigerated)[2][3]To minimize decomposition and maintain stability.
Atmosphere Inert Gas (Nitrogen or Argon)[2]To prevent hydrolysis from atmospheric moisture.
Container Tightly Sealed, Moisture-Proof[2]To protect from moisture and prevent leakage of corrosive vapors.
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents[1][2]Reacts violently, leading to degradation and the release of hazardous byproducts like HCl gas.[2]
Appearance of Pure Compound Clear, colorless to slightly yellow liquid[2][4]-
Signs of Degradation Pronounced yellow/brown color, pungent odor, presence of solids (cyclopropanecarboxylic acid)Indicates hydrolysis or other decomposition reactions.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS after Derivatization with Methanol (B129727)

This protocol describes a method to determine the purity of this compound by converting it to its more stable methyl ester derivative, which can be readily analyzed by GC-MS.

Materials:

Procedure:

  • Sample Preparation: In a clean, dry vial under an inert atmosphere, dissolve a known amount of the this compound sample (e.g., ~10 mg) in anhydrous DCM (e.g., 1 mL).

  • Derivatization: To the solution, add a molar excess of anhydrous methanol (e.g., 5-10 equivalents). Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the this compound to methyl cyclopropanecarboxylate (B1236923).

  • Work-up: Add a small amount of anhydrous sodium sulfate to the vial to remove any excess moisture and unreacted methanol.

  • GC-MS Analysis: Dilute the derivatized sample to an appropriate concentration for GC-MS analysis (e.g., ~10 µg/mL in DCM). Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: The purity of the original this compound can be determined by comparing the peak area of the methyl cyclopropanecarboxylate to the peak areas of any impurities, such as cyclopropanecarboxylic acid (which may also be derivatized to the methyl ester).

Mandatory Visualizations

Hydrolysis_Degradation_Pathway CPCCl Cyclopropanecarbonyl Chloride CPCA Cyclopropanecarboxylic Acid CPCCl->CPCA Hydrolysis HCl Hydrogen Chloride Gas CPCCl->HCl Byproduct H2O Water (Moisture)

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Low Acylation Yield check_reagent Check Cyclopropanecarbonyl Chloride Purity (e.g., IR) start->check_reagent degraded Reagent Degraded check_reagent->degraded Yes not_degraded Reagent OK check_reagent->not_degraded No purify Purify by Distillation with Thionyl Chloride or Use Fresh Stock degraded->purify end Improved Yield purify->end check_conditions Review Reaction Conditions (Anhydrous, Temp, Time) not_degraded->check_conditions optimize Optimize Conditions: Dry Solvents/Glassware, Adjust Temp/Time check_conditions->optimize Suboptimal conditions_ok Conditions OK check_conditions->conditions_ok Optimal optimize->end conditions_ok->end

Caption: Troubleshooting workflow for low acylation reaction yield.

GCMS_Workflow start Start: Purity Assessment sample_prep Prepare Sample in Anhydrous Solvent start->sample_prep derivatize Derivatize with Anhydrous Methanol sample_prep->derivatize workup Dry with Anhydrous Sodium Sulfate derivatize->workup dilute Dilute to Final Concentration workup->dilute inject Inject into GC-MS dilute->inject analyze Analyze Chromatogram and Mass Spectra inject->analyze end Determine Purity analyze->end

Caption: Experimental workflow for GC-MS purity analysis.

References

Validation & Comparative

A Comparative Guide to Acylation Methods: Cyclopropanecarbonyl Chloride vs. In Situ Activation with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. The cyclopropylcarbonyl moiety is a valuable structural motif found in numerous pharmaceuticals. This guide provides a detailed comparison of two common strategies for introducing this group via acylation: the direct use of cyclopropanecarbonyl chloride and the indirect, in situ activation of cyclopropanecarboxylic acid using thionyl chloride (SOCl₂) .

Overview of Acylation Strategies

The fundamental choice lies between using a pre-formed, reactive acyl chloride or generating it within the reaction mixture.

  • Method A: Direct Acylation. This approach utilizes commercially available or previously synthesized this compound. It is a straightforward, one-step process where the acyl chloride is directly added to the amine or alcohol.

  • Method B: Indirect Acylation via In Situ Activation. This method starts with the more stable and often less expensive cyclopropanecarboxylic acid. Thionyl chloride is added to the reaction mixture to convert the carboxylic acid into the reactive acyl chloride in situ, which then proceeds to acylate the nucleophile. This is commonly performed as a "one-pot" synthesis.

The two distinct workflows are illustrated below.

Acylation_Workflows cluster_A Method A: Direct Acylation cluster_B Method B: Indirect Acylation (In Situ) A_Start Cyclopropanecarbonyl Chloride A_React Acylation Reaction (Base, Solvent) A_Start->A_React A_Amine Amine / Alcohol (R-NuH) A_Amine->A_React A_Product Acylated Product (Amide / Ester) A_React->A_Product B_Start Cyclopropanecarboxylic Acid B_React One-Pot Reaction (Base, Solvent) B_Start->B_React B_SOCl2 Thionyl Chloride (SOCl₂) B_SOCl2->B_React B_Amine Amine / Alcohol (R-NuH) B_Amine->B_React B_Product Acylated Product (Amide / Ester) B_React->B_Product

Caption: Comparative workflows for direct vs. indirect acylation.

Performance and Data Comparison

The choice of method depends on factors such as substrate stability, scale, cost, and desired purity. The following tables summarize quantitative data derived from literature sources.

Table 1: Reagent and Acyl Chloride Formation
ParameterThis compound (Direct Use)Cyclopropanecarboxylic Acid + SOCl₂ (In Situ)
Starting Material This compoundCyclopropanecarboxylic acid
Stability Moisture-sensitive, corrosive liquid.[1]Stable, crystalline solid.
Activation Step Not applicable (pre-activated).Required: conversion to acyl chloride.
Yield of Acyl Chloride Not applicable.90-96%[2][3]
Purity of Acyl Chloride Typically >98% from supplier.>98% after distillation.[2][3]
Key Byproducts None from acylation step itself.SO₂ (gas), HCl (gas).[4]
Table 2: Amide Formation Yields
Nucleophile (Amine)Method A: Direct Acylation YieldMethod B: Indirect (One-Pot) Yield
Ammonia100%[5]Not Reported
DiethylamineNot Reported94%
Pyrrolidine"Moderate Yield"[6]95%
MorpholineNot Reported96%
AnilineNot Reported92%
BenzylamineNot Reported95%

Yields for Method B are from a one-pot protocol using the specified amine, cyclopropanecarboxylic acid, SOCl₂, and triethylamine (B128534) in dichloromethane.

Reaction Mechanisms

The critical mechanistic difference between the two methods is the initial activation of the carboxylic acid in the indirect approach. Thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion releases sulfur dioxide and a protonated species, which is then deprotonated to form the highly reactive acyl chloride.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocols

Below are representative experimental protocols for the N-acylation of a generic primary amine (R-NH₂) using both methods.

Protocol 1: Direct Acylation with this compound

Materials:

  • Primary Amine (R-NH₂) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture. A white precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Indirect (One-Pot) Acylation using Cyclopropanecarboxylic Acid and Thionyl Chloride

Materials:

  • Cyclopropanecarboxylic Acid (1.0 eq)

  • Primary Amine (R-NH₂) (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl solution

  • 1N NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂), add cyclopropanecarboxylic acid (1.0 eq), the primary amine (1.0 eq), and triethylamine (3.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the reaction mixture. Note: The reaction can be exothermic.

  • Stir the mixture for 5-30 minutes at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Take up the resulting residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl and then 1N NaOH.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography as required.

Note: This protocol is adapted from a general procedure for one-pot amide synthesis.[3]

Conclusion and Recommendations

The choice between direct acylation with this compound and in situ generation with thionyl chloride is context-dependent.

Choose Direct Acylation with this compound when:

  • Working with substrates that are sensitive to the harsher conditions or byproducts of thionyl chloride (SO₂, excess HCl).

  • Speed and simplicity are paramount, and the cost of the acyl chloride is not prohibitive.

  • Small-scale synthesis is required where handling a pre-made reagent is more convenient.

Choose Indirect Acylation with Thionyl Chloride when:

  • Cost is a major consideration, as carboxylic acids are generally cheaper and more stable for long-term storage.

  • Performing a large-scale synthesis where the one-pot procedure improves process efficiency.

  • The substrate is robust enough to tolerate the reaction conditions and byproducts.

  • The corresponding acyl chloride is not commercially available or is difficult to synthesize and isolate separately.

For many standard applications, the one-pot procedure starting from the carboxylic acid offers high yields and excellent atom economy, making it a powerful and versatile method in the synthetic chemist's toolbox.[7][8] However, the direct use of the acyl chloride provides a milder and more controlled route for delicate or acid-sensitive substrates.

References

A Comparative Guide to Oxalyl Chloride and Cyclopropanecarbonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the efficient formation of amide and ester bonds is paramount. Acyl chlorides are highly reactive intermediates that facilitate these transformations. This guide provides a detailed comparison of two key reagents: oxalyl chloride, often used for the in situ activation of carboxylic acids, and cyclopropanecarbonyl chloride, a stable, pre-formed acylating agent. We will delve into their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Two Approaches to Cyclopropyl (B3062369) Amide Synthesis

The synthesis of a cyclopropyl amide, a common motif in pharmaceuticals and agrochemicals, can be approached in two primary ways. The first involves the one-pot reaction of cyclopropanecarboxylic acid with an amine, mediated by oxalyl chloride. The second utilizes the pre-synthesized and isolated this compound as the acylating agent.

FeatureOxalyl Chloride (in situ activation)This compound (pre-formed reagent)
Starting Material Carboxylic Acid + AmineAcyl Chloride + Amine
Reagent Handling Oxalyl chloride is a toxic and moisture-sensitive liquid.This compound is a flammable, toxic, and corrosive liquid that is also moisture-sensitive.[1][2][3]
Reaction Steps One-pot procedure.Typically a two-step process (synthesis of acyl chloride, then acylation).
Byproducts Gaseous byproducts (CO, CO₂, HCl) are easily removed.[4]HCl is generated during the acylation step and needs to be neutralized.
Versatility Applicable to a wide range of carboxylic acids.Specific to the introduction of the cyclopropylcarbonyl moiety.

Performance in Amide Synthesis: A Data-Driven Comparison

Direct comparative studies under identical conditions are scarce in the literature. However, we can infer performance from individual, representative examples.

Method 1: One-Pot Amide Synthesis using Oxalyl Chloride

A study by Edwards and Rubin (2016) demonstrates the efficacy of using oxalyl chloride for the one-pot synthesis of amides from 1-arylcycloprop-2-ene-1-carboxylic acids. While not cyclopropanecarboxylic acid itself, the reactivity is expected to be analogous. The reaction with various amines, including cyclic secondary amines, proceeded in excellent yields.[5]

Carboxylic AcidAmineProductYield
1-Phenylcycloprop-2-ene-1-carboxylic acidDiethylamineN,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide89%[5]
1-Phenylcycloprop-2-ene-1-carboxylic acidPyrrolidine (B122466)(1-Phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanoneExcellent[5]
1-Phenylcycloprop-2-ene-1-carboxylic acidPiperidine(1-Phenylcycloprop-2-en-1-yl)(piperidin-1-yl)methanoneExcellent[5]
1-Phenylcycloprop-2-ene-1-carboxylic acidMorpholine(1-Phenylcycloprop-2-en-1-yl)(morpholin-4-yl)methanoneExcellent[5]

Method 2: Amide Synthesis using this compound

Experimental Protocols

Protocol 1: One-Pot Synthesis of an Amide using Oxalyl Chloride

This protocol is adapted from the work of Edwards and Rubin (2016) for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides.[5]

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • In a separate flask, dissolve the amine (1.1-1.2 equiv) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2-1.5 equiv) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or crystallization.

Protocol 2: Synthesis of an Amide using this compound

This is a general protocol for the acylation of an amine with an acyl chloride.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equiv) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.05-1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃ to neutralize the HCl byproduct.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or crystallization.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_oxalyl Oxalyl Chloride (One-Pot Method) cluster_cyclo This compound Method cpa Cyclopropanecarboxylic Acid intermediate In situ Acyl Chloride cpa->intermediate + Oxalyl Chloride amine1 Amine amide1 Cyclopropyl Amide amine1->amide1 oxalyl Oxalyl Chloride (cat. DMF) intermediate->amide1 + Amine cpc Cyclopropanecarbonyl Chloride amide2 Cyclopropyl Amide cpc->amide2 + Amine amine2 Amine amine2->amide2

Caption: Comparative workflows for cyclopropyl amide synthesis.

Logical Decision Flow for Reagent Selection

Decision_Flow decision decision result result start Start: Need to synthesize a cyclopropyl amide is_acid_available Is the corresponding carboxylic acid readily available? start->is_acid_available one_pot_preferred Is a one-pot procedure preferred? is_acid_available->one_pot_preferred Yes is_acyl_chloride_available Is cyclopropanecarbonyl chloride commercially available or easily synthesized? is_acid_available->is_acyl_chloride_available No use_oxalyl Use Oxalyl Chloride (in situ activation) one_pot_preferred->use_oxalyl Yes one_pot_preferred->is_acyl_chloride_available No use_cyclo Use Cyclopropanecarbonyl Chloride is_acyl_chloride_available->use_cyclo Yes reconsider Re-evaluate synthetic route or source reagents is_acyl_chloride_available->reconsider No

Caption: Decision-making for reagent selection in synthesis.

Conclusion

Both oxalyl chloride and this compound are effective reagents for the synthesis of cyclopropyl amides. The choice between the two often depends on the specific requirements of the synthesis, including the availability of starting materials, desired reaction scale, and the sensitivity of the substrate.

The oxalyl chloride-mediated one-pot method offers the advantage of procedural simplicity and is ideal when starting from the carboxylic acid. The gaseous nature of its byproducts simplifies purification.

This compound is a reliable choice when a stable, isolable acylating agent is preferred. Its high reactivity ensures efficient conversion to the desired amide.

Ultimately, the selection of the optimal reagent should be based on a careful evaluation of the factors outlined in this guide, alongside the specific goals of the research program.

References

A Comparative Guide to Spectroscopic Methods for Confirming Cyclopropyl Group Installation

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry and materials science, prized for its unique conformational and electronic properties. Its incorporation into a molecule can significantly impact potency, selectivity, metabolic stability, and physical properties.[1] Given its importance, the unambiguous confirmation of its successful installation is a critical step in chemical synthesis. This guide provides an objective comparison of common spectroscopic methods used for this purpose, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the primary tools for confirming the presence of a cyclopropyl group. Each technique provides distinct and complementary information.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (through coupling constants)Excellent for identifying the highly shielded and characteristic upfield signals of cyclopropyl protons. Provides detailed information on the substitution pattern of the ring.[2]Signal overlap can occur, especially with other aliphatic protons in complex molecules.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbon atomClearly distinguishes the upfield-shifted cyclopropyl carbons from other sp³ carbons, providing direct evidence of the three-membered ring.[3]Less sensitive than ¹H NMR. Requires longer acquisition times or more concentrated samples.
Infrared (IR) Spectroscopy Functional groups, bond vibrationsProvides a quick and simple diagnostic check for the characteristic C-H stretching vibration of the cyclopropane (B1198618) ring, which appears at a higher frequency than typical alkane C-H stretches.[2][4]Does not provide detailed connectivity information. The fingerprint region can be complex and difficult to interpret.[5]
Mass Spectrometry (MS) Molecular weight, fragmentation patternsConfirms the correct molecular weight via the molecular ion peak.[2] Characteristic fragmentation patterns can indicate the presence of the ring, although they can be complex.[6]Isomers can produce similar fragmentation patterns. Does not provide stereochemical information.[2]

Quantitative Data Comparison

The following tables summarize the characteristic quantitative data used to identify a cyclopropyl group with each spectroscopic method.

Table 1: ¹H NMR Spectroscopy - Characteristic Chemical Shifts

ProtonsTypical Chemical Shift (δ) in ppmKey Features & Comments
Cyclopropyl CH/CH₂0.2 - 1.0Highly shielded (upfield) signals due to the ring current effect of the cyclopropane ring.[7][8] The specific shift is sensitive to substituents.[9]
Methine proton (CH)~0.5 - 1.0[2]Often a multiplet due to coupling with adjacent protons.
Methylene (B1212753) protons (CH₂)~0.2 - 0.8Can appear as complex multiplets. Protons on the same carbon can be diastereotopic and show distinct signals and geminal coupling.

Table 2: ¹³C NMR Spectroscopy - Characteristic Chemical Shifts

Carbon AtomTypical Chemical Shift (δ) in ppmKey Features & Comments
Cyclopropyl C-5 - 30Significantly shielded (upfield) compared to other aliphatic carbons (typically 10-60 ppm).[10][11] Unsubstituted cyclopropane appears at -2.9 ppm.
Substituted Carbons10 - 30The chemical shift moves downfield with substitution.
Unsubstituted Carbons-5 - 10The high degree of shielding is a hallmark of the cyclopropyl ring.

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Features & Comments
C-H Stretch3040 - 3080MediumThis absorption is at a significantly higher frequency than the C-H stretch in acyclic alkanes (2850-2960 cm⁻¹) due to the increased s-character of the C-H bonds.[4][5]
Ring Deformation ("Breathing")1000 - 1020Medium-WeakA characteristic skeletal vibration of the three-membered ring.[2][5]
CH₂ Scissoring1440 - 1480MediumDeformation vibration of the methylene groups within the ring.[5]

Table 4: Mass Spectrometry (MS) - Common Fragmentation Patterns

Fragmentation ProcessDescriptionKey Features & Comments
Molecular Ion (M⁺) The intact molecule with one electron removed.Unsubstituted cycloalkanes often show a relatively intense molecular ion peak compared to their acyclic isomers because cleavage requires breaking two C-C bonds.[6]
Side-chain Cleavage Loss of a substituent attached to the ring.For alkyl-substituted cyclopropanes, a common fragmentation is the loss of the alkyl chain, leaving the cyclopropyl cation or a related fragment.[6]
Ring Opening Cleavage of C-C bonds within the ring.Can lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).[6] The resulting fragmentation pattern can be complex.
Loss of Cyclopropyl Group Cleavage of the bond connecting the cyclopropyl group to the rest of the molecule.This can be observed in certain structures, confirming the group's presence as a substituent.[12]
Specific Derivatization Chemical modification to induce characteristic fragmentation.Techniques like forming magnesium-phenanthroline complexes with cyclopropyl-containing fatty acids can produce unique doublet fragmentation patterns upon CID, allowing precise localization of the ring.[13]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid sample (or 10-20 µL of a liquid) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and chemical compatibility.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it. TMS provides a reference peak at 0.00 ppm.[7]

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[3]

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and splitting patterns to assign the signals to the molecular structure, paying close attention to the upfield region (0.2-1.0 ppm) for cyclopropyl protons.

    • Analyze the chemical shifts in the ¹³C NMR spectrum, looking for characteristic upfield signals (-5 to 30 ppm) corresponding to the cyclopropyl carbons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[14][15]

    • Carefully place a second salt plate on top to create a thin, uniform liquid film, avoiding air bubbles.[16]

  • Sample Preparation (Solution Method for Solids):

    • Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent with minimal IR absorbance in the regions of interest (e.g., chloroform (B151607) or methylene chloride).[17]

    • Place a drop of this concentrated solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the solid compound.[16]

  • Instrument Setup and Data Acquisition:

    • Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty instrument (or pure solvent if applicable) to subtract from the sample spectrum.[2]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands. Specifically, look for the C-H stretching vibration between 3040-3080 cm⁻¹ and the ring deformation band around 1000-1020 cm⁻¹ to confirm the presence of the cyclopropyl group.[2]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane). The sample must be volatile and thermally stable for GC analysis.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

    • As components elute from the GC column, they enter the mass spectrometer's ion source.

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[2]

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.[2]

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to your compound.

    • Analyze the mass spectrum associated with that peak.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern, looking for characteristic losses or fragments that are consistent with a cyclopropyl-containing structure.

Workflow and Method Relationships

The choice and sequence of spectroscopic methods often follow a logical progression, with each technique providing complementary information to build a conclusive structural assignment.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesis of Cyclopropyl Compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Quick Screening TLC_MS TLC-MS / LC-MS (Quick Check) Purification->TLC_MS Quick Screening NMR_1H ¹H NMR IR->NMR_1H TLC_MS->NMR_1H NMR_13C ¹³C NMR NMR_1H->NMR_13C Confirm C-skeleton HRMS High-Resolution MS (HRMS) NMR_1H->HRMS Confirm Formula NMR_2D 2D NMR (COSY, HSQC) NMR_1H->NMR_2D Establish Connectivity NMR_13C->NMR_2D Resolve Ambiguity Confirmation Structure Confirmed HRMS->Confirmation NMR_2D->Confirmation

Caption: A typical experimental workflow for the spectroscopic confirmation of a cyclopropyl group.

G NMR NMR Spectroscopy • ¹H: Upfield Protons (0.2-1.0 ppm) • ¹³C: Upfield Carbons (-5 to 30 ppm) • Provides definitive connectivity Conclusion {Unambiguous Confirmation| Combination of techniques provides conclusive evidence of cyclopropyl group installation and connectivity. } NMR:main->Conclusion:head Primary Evidence IR IR Spectroscopy • C-H Stretch (~3080 cm⁻¹) • Ring 'Breathing' (~1020 cm⁻¹) • Quick functional group check IR:main->Conclusion:head Supporting Evidence MS Mass Spectrometry • Confirms Molecular Weight (M⁺) • Provides elemental formula (HRMS) • Shows fragmentation patterns MS:main->Conclusion:head Supporting Evidence

Caption: Logical relationship between spectroscopic methods for cyclopropyl confirmation.

References

yield comparison for different methods of cyclopropanecarbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient preparation of reactive intermediates like cyclopropanecarbonyl chloride is a critical step. This acyl chloride is a valuable building block for introducing the cyclopropyl (B3062369) moiety into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of two common methods for the synthesis of this compound from cyclopropanecarboxylic acid, supported by experimental data to inform the selection of the most suitable protocol.

Yield Comparison of Synthesis Methods

The conversion of cyclopropanecarboxylic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on factors such as desired purity, reaction conditions, and scale. Below is a summary of the reported yields for these two methods.

Synthesis MethodReagentReported YieldPurity
Method 1Thionyl Chloride (SOCl₂)90-96%[1]>98%[1]
Method 2Oxalyl Chloride ((COCl)₂)>95%*Very high[2]

*Note: The yield for the oxalyl chloride method is based on the synthesis of a similar acyl chloride (cyclopent-3-ene-1-carbonyl chloride) and is considered typical for this type of transformation[2].

Experimental Protocols

Detailed methodologies for the two key synthesis routes are provided below. These protocols are based on established laboratory procedures.

Method 1: Synthesis using Thionyl Chloride

This method is a classical and widely used approach for the preparation of acyl chlorides. It offers high yields and purity, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies their removal.

Experimental Protocol:

To a 500 ml flask equipped with a condenser and an addition funnel, place cyclopropanecarboxylic acid (131.6 g, 95% assay). To this, add thionyl chloride (218.9 g) dropwise through the addition funnel while stirring. After the completion of the addition over a period of 1.5 hours, the reaction mixture is heated at 80°C for 30 minutes, by which time the liberation of gas should stop. The mixture is then fractionated under reduced pressure to give this compound as a colorless oil. This procedure has been reported to yield 164.2 g (96% yield) of this compound with a purity of 98% as determined by gas chromatography[1].

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another highly efficient method. This reaction typically proceeds under milder conditions than the thionyl chloride method and is known for producing very high purity products as the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are all gaseous.

Experimental Protocol:

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution. Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (approx. 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation under reduced pressure if required[2].

Logical Workflow of Synthesis Comparison

The following diagram illustrates the decision-making process and experimental workflow for comparing the two synthesis methods for this compound.

SynthesisComparison cluster_start Starting Material cluster_methods Synthesis Methods cluster_process Reaction & Purification cluster_analysis Product Analysis start Cyclopropanecarboxylic Acid thionyl Method 1: Thionyl Chloride start->thionyl Chlorination oxalyl Method 2: Oxalyl Chloride / DMF start->oxalyl Chlorination reaction1 Reaction at 80°C thionyl->reaction1 reaction2 Reaction at 0°C to RT oxalyl->reaction2 purification1 Fractional Distillation reaction1->purification1 purification2 Removal of Volatiles / Distillation reaction2->purification2 product This compound purification1->product purification2->product analysis Yield & Purity Determination product->analysis

Caption: Comparative workflow for the synthesis of this compound.

References

A Comparative Kinetic Analysis of Cyclopropanecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride is a valuable reagent in organic synthesis, prized for its role in introducing the cyclopropylcarbonyl moiety into molecules, a common structural motif in pharmaceuticals and agrochemicals. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, controlling selectivity, and ensuring process safety. This guide provides a comparative analysis of the reactivity of this compound with common alternative acylating agents, supported by experimental data from the literature. Due to a lack of specific kinetic data for this compound in published literature, this guide will draw comparisons with well-studied acyl chlorides like acetyl chloride and benzoyl chloride to infer its reactivity.

Comparative Kinetic Data

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both the electronic and steric effects of the acyl group. While direct kinetic data for this compound is scarce, we can compare the solvolysis rates of other representative acyl chlorides to understand its likely reactivity.

Acyl ChlorideReactionSolventRate Constant (k)Temperature (°C)
Benzoyl Chloride Alcoholysis (n-propanol)n-propanol0.0321 min⁻¹25
Benzoyl Chloride Hydrolysis6.22% water in acetone (B3395972)0.0042 min⁻¹25
Benzoyl Chloride Alcoholysis (absolute ethanol)Absolute Ethanol0.047 min⁻¹25
Acetyl Chloride SolvolysisMethanol-0
Acetyl Chloride Solvolysis40% ethanol/water-0

Note: The table summarizes data from various sources. Direct comparison of absolute rate constants should be done with caution due to differing reaction conditions. The relative reactivity trends are more informative.

The hydrolysis of acyl chlorides is a fundamental reaction that showcases their reactivity. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] Generally, the order of reactivity for acyl chlorides is influenced by the electron-donating or electron-withdrawing nature of the substituent attached to the carbonyl group.[2] Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. The cyclopropyl (B3062369) group is known to have some electron-donating character through its unique Walsh orbitals, which might suggest a slightly lower reactivity compared to a simple alkyl acyl chloride like acetyl chloride. However, the steric hindrance of the cyclopropyl group is less than that of a phenyl group in benzoyl chloride.

Experimental Protocols

The kinetics of acyl chloride reactions can be monitored using various techniques. Below are detailed methodologies for common approaches.

Conductometric Analysis for Hydrolysis Kinetics

This method is highly suitable for the rapid kinetics of acyl chloride hydrolysis as it measures the increase in conductivity due to the formation of hydrochloric acid.[1]

Materials:

  • This compound (or other acyl chloride)

  • Dry acetone (or other suitable organic solvent)

  • Deionized water

  • Jacketed reaction vessel with a conductivity probe

  • Thermostatic water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of the acyl chloride in dry acetone (e.g., 0.1 M). Handle the acyl chloride in a fume hood due to its corrosive nature and reactivity with atmospheric moisture.[1]

  • Solvent Mixture: Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v) in a volumetric flask.

  • System Equilibration: Place a known volume of the acetone-water mixture into the jacketed reaction vessel and allow it to equilibrate to the desired temperature using the thermostatic water bath.

  • Data Acquisition: Immerse the conductivity probe into the solvent and begin recording the conductivity.

  • Reaction Initiation: Inject a small, known volume of the acyl chloride stock solution into the rapidly stirred solvent mixture. This marks time zero.

  • Monitoring: Record the conductivity as a function of time until the value becomes constant (indicating the completion of the reaction).

  • Data Analysis: The reaction follows pseudo-first-order kinetics when water is in large excess. The rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity.[1]

Spectrophotometric Method for Aminolysis or Alcoholysis

This method is applicable when a reactant or product has a distinct UV-Vis absorbance, or when a chromophoric indicator is used.

Materials:

  • Acyl chloride

  • Nucleophile (e.g., a chromophoric amine or alcohol)

  • Appropriate solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Solution Preparation: Prepare stock solutions of the acyl chloride and the nucleophile in the chosen solvent.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.

  • Reaction Setup: Place a known concentration of the nucleophile solution in a cuvette and place it in the spectrophotometer, allowing it to reach thermal equilibrium.

  • Reaction Initiation: Add a small volume of the acyl chloride solution to the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis: Assuming the nucleophile is in large excess, the pseudo-first-order rate constant can be obtained by fitting the absorbance data to a first-order exponential decay or growth equation.

Chromatographic Methods (HPLC or GC-MS)

Chromatographic techniques are powerful for monitoring the disappearance of reactants and the appearance of products over time, especially in complex reaction mixtures.

Materials:

  • Acyl chloride

  • Nucleophile

  • Solvent

  • Internal standard

  • Quenching agent (e.g., a non-interfering alcohol or amine)

  • HPLC or GC-MS system

Procedure:

  • Reaction Setup: In a thermostated reactor, combine the acyl chloride, nucleophile, and internal standard in the solvent.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent to stop the reaction.[3]

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentrations of the reactant and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism for nucleophilic acyl substitution and a typical experimental workflow for kinetic analysis.

Nucleophilic_Acyl_Substitution Reactants Acyl Chloride (R-COCl) + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product (R-CO-Nu) + HCl Intermediate->Products Elimination of Cl-

Caption: General mechanism for nucleophilic acyl substitution of an acyl chloride.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions B Equilibrate System to Temperature A->B C Initiate Reaction B->C D Monitor Change Over Time (e.g., Conductivity, Absorbance) C->D E Plot Kinetic Data D->E F Determine Rate Constant (k) E->F

Caption: A generalized workflow for a kinetic analysis experiment.

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Cyclopropanecarbonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of cyclopropanecarbonyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. The strained cyclopropane (B1198618) ring itself has a significant electronic influence on the carbonyl group. Substituents on the cyclopropane ring can further modulate this reactivity through inductive and resonance effects.

  • Unsubstituted Cyclopropanecarbonyl Chloride: Exhibits high reactivity due to the inherent ring strain of the cyclopropane moiety, which increases the electrophilicity of the carbonyl carbon compared to unstrained acyclic acyl chlorides.[1]

  • Substituted Cyclopropanecarbonyl Chlorides: The reactivity can be either enhanced or diminished depending on the electronic nature of the substituent.

    • Electron-Withdrawing Groups (EWGs): Generally increase the rate of nucleophilic attack by further polarizing the carbonyl group and stabilizing the developing negative charge in the transition state.

    • Electron-Donating Groups (EDGs): Typically decrease the rate of nucleophilic attack by reducing the electrophilicity of the carbonyl carbon.

Comparative Reactivity Analysis

The effect of substituents on the reactivity of cyclopropanecarbonyl chlorides can be qualitatively and semi-quantitatively understood through the principles of the Hammett equation, which relates reaction rates to the electronic properties of substituents. While a specific Hammett plot for the solvolysis or nucleophilic substitution of substituted cyclopropanecarbonyl chlorides is not available in the reviewed literature, the expected trends can be inferred.

Table 1: Predicted Relative Reactivity of Substituted Cyclopropanecarbonyl Chlorides in Nucleophilic Acyl Substitution

Substituent (at C2)Electronic EffectPredicted Relative Rate (k_rel) vs. UnsubstitutedRationale
-H (Unsubstituted)Neutral1.00Baseline reactivity.
-NO₂Strong EWG> 1.00The strong inductive and resonance electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
-CNStrong EWG> 1.00Similar to the nitro group, the cyano group is a powerful electron-withdrawing group that enhances the reactivity of the acyl chloride.
-ClEWG (Inductive)> 1.00The inductive electron-withdrawing effect of the chlorine atom increases the partial positive charge on the carbonyl carbon.
-CH₃EDG (Inductive)< 1.00The electron-donating inductive effect of the methyl group slightly reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
-OCH₃EDG (Resonance)< 1.00The methoxy (B1213986) group is electron-donating through resonance, which outweighs its inductive electron-withdrawing effect, thereby decreasing the electrophilicity of the carbonyl carbon and slowing the reaction.
-Ph (Phenyl)Weak EWG/EDG≈ 1.00The phenyl group can act as a weak electron-withdrawing group through induction or a weak electron-donating group through resonance. The net effect on the acyl chloride reactivity is expected to be small.

Note: The relative rate values are predictive and based on established principles of physical organic chemistry. Actual experimental values may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for comparing the reactivity of different cyclopropanecarbonyl chlorides. These methods are based on standard procedures for studying the kinetics of nucleophilic acyl substitution reactions.

Protocol 1: Competitive Reaction with a Nucleophile

This experiment provides a direct comparison of the relative reactivity of two different cyclopropanecarbonyl chlorides.

Materials:

  • Unsubstituted this compound

  • Substituted this compound (e.g., 2-chlorothis compound)

  • Aniline (B41778) (or other suitable nucleophile)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine (B128534)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, dissolve equimolar amounts of unsubstituted this compound and the substituted this compound in anhydrous diethyl ether.

  • To this solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of aniline and triethylamine (1.1 equivalents relative to aniline) at 0 °C.

  • Stir the reaction mixture at 0 °C for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the two corresponding anilide products.

  • The ratio of the products will be proportional to the relative rates of reaction of the two acyl chlorides.

Protocol 2: Solvolysis Rate Measurement by Conductometry

This method measures the rate of reaction with a solvent (solvolysis), which is a common way to quantify the reactivity of acyl chlorides.

Materials:

  • This compound (unsubstituted or substituted)

  • Aqueous acetone (B3395972) (e.g., 80:20 acetone:water)

  • Conductivity meter and probe

Procedure:

  • Equilibrate a jacketed reaction vessel containing a known volume of the aqueous acetone solvent to a constant temperature (e.g., 25 °C).

  • Prepare a concentrated stock solution of the this compound in anhydrous acetone.

  • Calibrate the conductivity meter with standard solutions.

  • Initiate the reaction by injecting a small, known amount of the acyl chloride stock solution into the rapidly stirred solvent.

  • Record the change in conductivity of the solution over time. The solvolysis reaction produces HCl, which increases the conductivity of the solution.

  • The first-order rate constant (k) for the solvolysis reaction can be determined by plotting the natural logarithm of the change in conductivity versus time.

  • Repeat the experiment for each substituted this compound to compare their solvolysis rates.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of nucleophilic acyl substitution and the logical workflow for comparing the reactivity of substituted and unsubstituted cyclopropanecarbonyl chlorides.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-COCl Intermediate R-C(O⁻)(Cl)-NuH⁺ AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination of Cl⁻ Byproduct HCl

General mechanism of nucleophilic acyl substitution.

Reactivity_Comparison_Workflow Start Start: Compare Reactivity IdentifySubstituent Identify Substituent on Cyclopropane Ring Start->IdentifySubstituent DetermineEffect Determine Electronic Effect (EWG vs. EDG) IdentifySubstituent->DetermineEffect PredictElectrophilicity Predict Effect on Carbonyl Electrophilicity DetermineEffect->PredictElectrophilicity PredictRate Predict Relative Reaction Rate PredictElectrophilicity->PredictRate Conclusion Conclusion: Relative Reactivity PredictRate->Conclusion

Logical workflow for comparing reactivity.

Conclusion

The reactivity of cyclopropanecarbonyl chlorides in nucleophilic acyl substitution is a sensitive function of the electronic properties of substituents on the cyclopropane ring. While a comprehensive experimental dataset is currently lacking in the literature, established principles of physical organic chemistry provide a robust framework for predicting relative reactivities. Electron-withdrawing groups are expected to accelerate these reactions by increasing the electrophilicity of the carbonyl carbon, whereas electron-donating groups are predicted to have the opposite effect. The experimental protocols outlined in this guide offer a starting point for researchers to quantitatively investigate these relationships and further refine our understanding of this important class of reactive intermediates.

References

A Comparative Guide to Amide Bond Formation: Cyclopropanecarbonyl Chloride vs. Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of a stable amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the development of new therapeutics and functional materials. The choice of coupling reagent is a critical factor influencing reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of the performance of cyclopropanecarbonyl chloride, a classic acyl chloride, against contemporary coupling reagents. The information presented herein is a synthesis of literature data to aid in the selection of the most appropriate method for your specific research and development needs.

Performance Comparison: this compound vs. Alternative Coupling Reagents

While direct, head-to-head comparative studies under identical conditions are limited in published literature, a robust comparison can be drawn from established reactivity patterns and reported data for various amide bond formation protocols. The following table summarizes key performance indicators for this compound and popular alternative coupling reagents.

Reagent/MethodClassTypical YieldReaction TimeKey AdvantagesKey Disadvantages
This compound Acyl Chloride70-100%[1][2][3]Minutes to hours[1][3]High reactivity, cost-effective, simple reaction setup.Moisture sensitive, can be highly reactive leading to side reactions, generates HCl byproduct.
EDC/HOBt Carbodiimide70-95%1-24 hoursGood for sensitive substrates, water-soluble byproducts for easy removal.Can lead to racemization, longer reaction times.
HATU Uronium Salt>90%15-60 minutesHigh yields, fast reactions, low racemization, effective for hindered substrates.Higher cost, requires a non-nucleophilic base.
PyBOP Phosphonium Salt80-95%1-12 hoursGood yields, effective for solid-phase synthesis.Produces carcinogenic HMPA as a byproduct, higher cost.

Note: Yields and reaction times are highly substrate-dependent and can vary based on the specific amine, solvent, base, and temperature used. The data presented is a compilation from various literature sources and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for amide bond formation using this compound and a common alternative, EDC/HOBt, are provided below.

Protocol 1: Amide Bond Formation using this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add the base (TEA or DIPEA, 1.1-1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Amide Bond Formation using EDC/HOBt

This protocol outlines a general procedure for the coupling of a carboxylic acid with an amine using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • EDC Addition: Add EDC (1.2 eq) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Validation of Amide Bond Formation

The successful formation of the amide bond should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new signal for the N-H proton of the amide (typically a broad singlet or a triplet, depending on the substitution) in the region of δ 5.5-8.5 ppm is a key indicator. The disappearance of the amine N-H protons and the carboxylic acid proton (if starting from the acid) should also be observed. The characteristic signals for the cyclopropyl (B3062369) protons will be present, typically in the upfield region (δ 0.5-1.5 ppm).

    • ¹³C NMR: The formation of the amide is confirmed by the appearance of a signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the amide (Amide I band) is expected between 1630 and 1680 cm⁻¹.

    • The N-H stretch of a secondary amide appears as a sharp band around 3300 cm⁻¹.

    • The N-H bend (Amide II band) is observed around 1550 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the calculated mass of the expected amide product provides strong evidence of its formation.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for amide synthesis and the logical relationship in selecting a coupling reagent.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation Amine Amine Reaction_Vessel Dissolve Amine & Base in Anhydrous Solvent Amine->Reaction_Vessel Acyl_Chloride Cyclopropanecarbonyl Chloride Addition Add Acyl Chloride Solution Acyl_Chloride->Addition Cooling Cool to 0 °C Reaction_Vessel->Cooling Cooling->Addition Stirring Stir at RT (Monitor by TLC) Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purification (Chromatography/Recrystallization) Dry_Concentrate->Purify Product Pure Amide Product Purify->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for amide synthesis using this compound.

reagent_selection Start Select Amide Synthesis Method Substrate_Complexity Substrate Complexity & Sensitivity? Start->Substrate_Complexity Cost_Scalability Cost & Scalability Concerns? Substrate_Complexity->Cost_Scalability Simple & Robust Modern_Coupling Use Modern Coupling Reagent (e.g., HATU, EDC/HOBt) Substrate_Complexity->Modern_Coupling Complex or Sensitive Racemization_Risk Risk of Racemization? Cost_Scalability->Racemization_Risk Low Acyl_Chloride Use Cyclopropanecarbonyl Chloride Cost_Scalability->Acyl_Chloride High Racemization_Risk->Acyl_Chloride Low Racemization_Risk->Modern_Coupling High

Caption: Decision tree for selecting an amide coupling reagent.

References

A Comparative Guide to Assessing the Purity of Synthesized Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that dictates the success, reproducibility, and safety of synthetic chemistry. Cyclopropanecarbonyl chloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound, offering detailed experimental protocols and a comparison with common alternative acylating agents.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically determined by a combination of chromatographic and spectroscopic techniques, alongside wet chemical methods. The choice of an appropriate acylating agent often depends on the required purity for a specific application and the potential impact of impurities on subsequent reaction steps.

ParameterThis compoundCyclobutanecarbonyl ChlorideIsobutyryl ChloridePivaloyl Chloride
Typical Purity (Standard Grade) ≥ 98%≥ 98%≥ 98%≥ 98%
Typical Purity (High Purity Grade) > 99%> 99%> 99%> 99.5%
Common Impurities Cyclopropanecarboxylic acid, residual thionyl chloride or oxalyl chloride, HClCyclobutanecarboxylic acid, residual chlorinating agents, HClIsobutyric acid, phosgene, HClPivalic acid, residual chlorinating agents, HCl
Primary Analytical Methods GC-MS, ¹H NMR, TitrationGC-MS, ¹H NMRGC-MS, ¹H NMRGC-MS, ¹H NMR

Experimental Workflow for Purity Assessment

The comprehensive purity assessment of synthesized this compound involves a multi-step process to identify and quantify the main component and any potential impurities.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting start Synthesized this compound prep_gcms Dilute in Dichloromethane start->prep_gcms prep_nmr Dissolve in CDCl3 with Internal Standard start->prep_nmr prep_titration Weigh sample and dissolve in appropriate solvent start->prep_titration gcms GC-MS Analysis prep_gcms->gcms nmr ¹H NMR Spectroscopy prep_nmr->nmr titration Titration of Hydrolyzable Chloride prep_titration->titration analyze_gcms Identify & Quantify Impurities gcms->analyze_gcms analyze_nmr Confirm Structure & Calculate Purity nmr->analyze_nmr analyze_titration Determine Acid Content titration->analyze_titration report Generate Certificate of Analysis analyze_gcms->report analyze_nmr->report analyze_titration->report

Caption: Workflow for the purity assessment of this compound.

Detailed Experimental Protocols

To ensure accurate and reproducible results, the following detailed protocols for the key analytical methods are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the this compound sample in anhydrous dichloromethane.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Solvent Delay: 3 minutes.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

  • Impurities such as cyclopropanecarboxylic acid will typically have a different retention time and can be identified by their mass spectra.

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assay

Quantitative ¹H NMR provides an accurate determination of the absolute purity of the sample using a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.

  • Accurately weigh approximately 20-30 mg of the this compound sample and add it to the same NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is generally sufficient for accurate quantification).

  • Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methine proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Titration of Hydrolyzable Chloride

This method quantifies the amount of acid chloride and any free hydrochloric acid present in the sample, which can be an indicator of hydrolysis.

Reagents:

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of anhydrous ethanol.

  • Stopper the flask and swirl gently to mix. Allow the reaction to proceed for 10 minutes.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed.

  • Perform a blank titration with 50 mL of anhydrous ethanol.

Calculation:

  • Hydrolyzable Chloride (% as HCl) = [(V_sample - V_blank) * M_NaOH * 36.46] / (m_sample * 10)

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the NaOH solution

    • m_sample = Mass of the sample (g)

    • 36.46 = Molecular weight of HCl

Conclusion

The purity of synthesized this compound is paramount for its successful application in research and development. A combination of GC-MS for impurity profiling, quantitative ¹H NMR for an accurate purity assay, and titration for determining hydrolyzable chloride content provides a comprehensive and robust assessment of its quality. By employing these detailed analytical protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. When selecting an acylating agent, a thorough evaluation of the purity requirements and the potential impact of impurities on the desired reaction should be conducted, with the data presented in this guide serving as a valuable resource for making informed decisions.

A Comparative Guide to LC-MS Analysis for Monitoring Cyclopropanecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain safety. Cyclopropanecarbonyl chloride, a highly reactive acylating agent, is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its reactivity, however, presents analytical challenges. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed methodologies.

The Challenge of Monitoring Highly Reactive Acyl Chlorides

This compound's high electrophilicity makes it susceptible to rapid reaction with nucleophiles such as water, alcohols, and amines. This inherent reactivity complicates direct analysis and necessitates careful consideration of the analytical methodology. The ideal monitoring technique should be rapid, sensitive, and selective to provide real-time or near-real-time information on the consumption of reactants and the formation of products and byproducts.

Comparison of Analytical Techniques

LC-MS has emerged as a powerful tool for reaction monitoring due to its high sensitivity, selectivity, and versatility. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer unique advantages. The choice of the optimal technique depends on the specific reaction conditions, the information required, and the available instrumentation.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of LC-MS compared to other analytical techniques for monitoring reactions of this compound. The data presented is a composite from various studies on acyl chloride reactions and serves as a general guideline.

ParameterLC-MSGC-MSIn-situ FTIRQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.Real-time monitoring of changes in vibrational frequencies of functional groups.Non-invasive monitoring of the magnetic properties of atomic nuclei.
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL).[1]Very Good (low ng/mL), often requires derivatization.Moderate, dependent on the molar absorptivity of the functional group.Good, but generally less sensitive than MS-based methods.
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio.High, based on retention time and mass fragmentation patterns.Moderate, spectral overlap can be an issue in complex mixtures.High, provides detailed structural information.
Analysis Time 5-20 minutes per sample (offline).10-30 minutes per sample (offline), may require derivatization.Real-time (seconds to minutes).Minutes to hours for detailed kinetic studies.
Quantitative Accuracy High, with appropriate internal standards.High, with appropriate internal standards.Good, requires careful calibration.Excellent, inherently quantitative.
Sample Preparation Quenching and dilution often required.Derivatization is frequently necessary to improve volatility and stability.None for in-situ analysis.Minimal, dissolution in a deuterated solvent.
Strengths Broad applicability to a wide range of compounds, high sensitivity and selectivity.Excellent for volatile and thermally stable compounds, robust and widely available.Non-invasive, real-time kinetic and mechanistic data.Provides detailed structural information, highly quantitative, non-invasive.
Limitations Offline analysis, potential for ion suppression.Limited to volatile and thermally stable compounds, derivatization adds complexity.Lower sensitivity for minor components, spectral overlap can be challenging.Lower sensitivity, requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable reaction monitoring. Below are representative protocols for LC-MS and a comparative technique, GC-MS.

LC-MS Protocol for Monitoring the Reaction of this compound with an Amine

This protocol outlines the steps for monitoring the formation of an amide product from the reaction of this compound with a primary amine.

1. Sample Preparation (Quenching):

  • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a solution of a nucleophilic scavenger in a suitable solvent (e.g., 950 µL of 1% diethylamine (B46881) in acetonitrile). This step is critical to rapidly consume any unreacted this compound, preventing further reaction and ensuring the "snapshot" in time is accurate.

  • Vortex the quenched sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the transitions for the starting amine and the amide product.

3. Quantification:

  • Prepare a calibration curve using an authentic standard of the amide product.

  • Use an internal standard to correct for variations in sample preparation and instrument response.

GC-MS Protocol (with Derivatization)

Direct analysis of the highly reactive and polar this compound by GC-MS is challenging. A common approach is to derivatize the analyte to a more volatile and stable compound.

1. Sample Preparation (Derivatization):

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing a derivatizing agent (e.g., 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

  • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization of any remaining starting materials and products containing active hydrogens.

  • Cool the sample to room temperature and dilute with a suitable solvent (e.g., hexane) before injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Detection Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing the Workflow and Reaction Pathway

Diagrams are essential for clearly communicating complex experimental workflows and chemical transformations.

reaction_monitoring_workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis Cyclopropanecarbonyl\nChloride Cyclopropanecarbonyl Chloride Reaction_Vessel Reaction Mixture Cyclopropanecarbonyl\nChloride->Reaction_Vessel Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Reaction_Vessel Aliquot Aliquot Reaction_Vessel->Aliquot t = 0, 5, 15... min Quenched_Sample Quenched_Sample Aliquot->Quenched_Sample Quenching_Solution Quenching_Solution Quenching_Solution->Quenched_Sample HPLC_Vial HPLC_Vial Quenched_Sample->HPLC_Vial Filtration LC_Separation LC Separation (C18 Column) HPLC_Vial->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS reaction monitoring workflow.

reaction_pathway Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanecarbonyl_Chloride->Tetrahedral_Intermediate + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide_Product N-substituted Cyclopropanecarboxamide Tetrahedral_Intermediate->Amide_Product - Cl- HCl HCl Tetrahedral_Intermediate->HCl - H+

Nucleophilic acyl substitution pathway.

Conclusion

The monitoring of reactions involving the highly reactive this compound requires careful selection of the analytical technique. LC-MS offers a superior combination of sensitivity, selectivity, and broad applicability for this purpose. While in-situ methods like FTIR and NMR provide valuable real-time kinetic data, LC-MS excels in providing accurate quantitative results for complex reaction mixtures, making it an indispensable tool in pharmaceutical and chemical development. The choice of the most appropriate method will ultimately depend on the specific goals of the analysis, whether it be for kinetic and mechanistic studies, routine reaction monitoring, or trace impurity analysis.

References

A Cost-Benefit Analysis of Acylating Agents in Cyclopropanation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The synthesis of cyclopropane (B1198618) rings is a cornerstone of modern medicinal chemistry, with this highly strained carbocycle being a key structural motif in numerous pharmaceuticals and biologically active compounds. Various synthetic strategies are employed to construct this valuable moiety, and many multi-step syntheses involve an acylation reaction. The choice of acylating agent in these pathways can significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. This guide provides a comprehensive cost-benefit analysis of common acylating agents used in synthetic routes leading to cyclopropanation, with a focus on providing actionable data for researchers in drug development and organic synthesis.

Executive Summary

This guide compares four common acylating agents—Acetic Anhydride (B1165640), Acetyl Chloride, Benzoyl Chloride, and N-Acetylimidazole—in the context of a key synthetic step: the N-acylation of an allylic amine, which is a precursor for a subsequent intramolecular cyclopropanation. The analysis covers reaction efficiency, cost, safety, and environmental impact, providing a framework for informed decision-making in the laboratory.

While acyl chlorides often offer higher reactivity and faster reaction times, they come with higher costs, greater safety concerns due to their corrosiveness and the generation of hydrochloric acid, and a poorer environmental profile. Acetic anhydride presents a more balanced option, with moderate reactivity, lower cost, and the formation of a less hazardous byproduct (acetic acid). N-Acetylimidazole, though milder and offering high selectivity, is significantly more expensive, making it more suitable for small-scale applications where substrate sensitivity is paramount.

Comparative Analysis of Acylating Agents

The following tables summarize the key performance indicators for each acylating agent in a model N-acylation reaction of allylamine (B125299) to form N-allylacetamide, a precursor for intramolecular cyclopropanation.

Table 1: Performance and Reaction Parameters
Acylating AgentTypical Yield (%)Reaction Time (h)Typical ConditionsByproductKey AdvantagesKey Disadvantages
Acetic Anhydride 85-952-4Room temp. to gentle heating; often requires a base or is run neatAcetic AcidLow cost, moderate reactivity, safer handling, less corrosive byproduct.[1]Slower reaction than acyl chlorides, may require heating.
Acetyl Chloride 90-980.5-20 °C to room temp.; requires a non-nucleophilic base (e.g., triethylamine)Hydrochloric AcidHigh reactivity, fast reactions, high yields.[2]Higher cost, moisture sensitive, corrosive, hazardous HCl byproduct.[3][4]
Benzoyl Chloride 90-981-30 °C to room temp.; requires a non-nucleophilic baseHydrochloric AcidHigh reactivity, introduces a benzoyl group.Higher cost, moisture sensitive, corrosive, hazardous HCl byproduct.
N-Acetylimidazole 80-904-8Room temp.ImidazoleMild reaction conditions, high selectivity.High cost, slower reaction, byproduct needs to be removed.
Table 2: Cost-Benefit and Safety Analysis
Acylating AgentApprox. Bulk Cost (USD/kg)Relative Cost per MoleSafety ConcernsEnvironmental Impact (Green Chemistry)
Acetic Anhydride ~$5-10[5][6]1.0Corrosive, lachrymator.Good Atom Economy, less hazardous byproduct.
Acetyl Chloride ~$120-150[7][8]~20-30Highly corrosive, volatile, reacts violently with water, toxic HCl fumes.[4]Lower Atom Economy, hazardous byproduct.
Benzoyl Chloride ~$50-60[9][10]~10-15Corrosive, lachrymator, combustible.Lower Atom Economy, hazardous byproduct.
N-Acetylimidazole ~$800-900[11][12]~150-180Irritant.Byproduct is recyclable in principle, but initial cost is high.

Note: Bulk costs are estimates and can vary significantly based on supplier, purity, and volume.

Experimental Protocols

Detailed methodologies for the N-acylation of allylamine with each of the compared acylating agents are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: N-acylation of Allylamine with Acetic Anhydride

Materials:

  • Allylamine

  • Acetic Anhydride

  • Triethylamine (B128534) (optional, as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve allylamine (1.0 eq) in DCM.

  • If using a base, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-allylacetamide.

Protocol 2: N-acylation of Allylamine with Acetyl Chloride

Materials:

  • Allylamine

  • Acetyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the vigorously stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Transfer to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Green Chemistry Metrics: A Comparative Look

To provide a more quantitative assessment of the environmental impact of these acylating agents, we can consider two key green chemistry metrics: Atom Economy and the E-Factor (Environmental Factor).

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is more environmentally friendly.

Table 3: Green Chemistry Metrics for N-acylation of Allylamine
Acylating AgentReactionAtom Economy (%)E-Factor (approx.)
Acetic Anhydride C₃H₅NH₂ + (CH₃CO)₂O → C₅H₉NO + CH₃COOH62.3%~0.6
Acetyl Chloride C₃H₅NH₂ + CH₃COCl + Et₃N → C₅H₉NO + Et₃N·HCl41.5%~1.4
Benzoyl Chloride C₃H₅NH₂ + C₆H₅COCl + Et₃N → C₁₀H₁₁NO + Et₃N·HCl54.0%~0.85
N-Acetylimidazole C₃H₅NH₂ + C₅H₆N₂O → C₅H₉NO + C₃H₄N₂58.6%~0.7

Calculations assume stoichiometric amounts of reactants and 100% yield for simplicity. The E-Factor calculation includes byproducts but not solvents or workup materials, which would significantly increase the value in a real-world scenario.

As the data indicates, acetic anhydride offers a superior atom economy and a lower E-factor compared to the acyl chlorides in this specific transformation, highlighting its greener profile.

Visualizing the Workflow and Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the decision-making process for selecting an acylating agent and the general reaction pathway for the synthesis of a cyclopropane via N-acylation and subsequent intramolecular cyclopropanation.

Acylating_Agent_Selection start Start: Need for Acylation in Cyclopropanation Synthesis reactivity High Reactivity & Speed Critical? start->reactivity cost Cost a Major Constraint? reactivity->cost No acyl_chloride Consider Acyl Chlorides (e.g., Acetyl Chloride) reactivity->acyl_chloride Yes mildness Substrate Sensitivity/ Mild Conditions Required? cost->mildness No anhydride Consider Acetic Anhydride cost->anhydride Yes mildness->anhydride No n_acetylimidazole Consider N-Acetylimidazole mildness->n_acetylimidazole Yes Reaction_Pathway cluster_acylation Step 1: N-Acylation cluster_cyclopropanation Step 2: Intramolecular Cyclopropanation allylamine Allylic Amine acylated_amine N-Acylated Amine allylamine->acylated_amine Acylation acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->acylated_amine cyclopropane Cyclopropane Product acylated_amine->cyclopropane e.g., Simmons-Smith or other cyclopropanation method

References

A Comparative Guide to Cyclopropanecarbonyl Chloride in Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging automated synthesis platforms, the choice of reagents is critical to achieving high throughput, yield, and purity. Cyclopropanecarbonyl chloride is a valuable building block, frequently employed to introduce the cyclopropylcarbonyl moiety into molecules of pharmaceutical and agrochemical interest. This guide provides an objective comparison of its performance with alternative acylation reagents in an automated synthesis context, supported by general performance data and detailed experimental protocols.

Performance Comparison of Acylating Agents

The selection of an acylating agent in an automated workflow depends on several factors, including reactivity, stability, solubility, and the nature of the downstream purification process. While direct, side-by-side comparative data for this compound in automated systems is not extensively published, we can infer its performance relative to common alternatives based on established chemical principles.

Data Presentation: Comparison of Acylating Agents

ReagentStructureTypical Automated ApplicationAdvantages in AutomationPotential Challenges in Automation
This compound C₃H₅COClDirect acylation of amines, alcohols, and arenes.High reactivity leading to fast reaction times. Volatile byproducts (HCl) are easily removed.Moisture sensitive, requiring stringent anhydrous conditions. Can be corrosive to robotic components.
Acetyl Chloride CH₃COClIntroduction of an acetyl group.Very high reactivity, small size allows for rapid diffusion.High volatility can lead to handling issues in open systems. Highly corrosive.
Benzoyl Chloride C₆H₅COClIntroduction of a benzoyl group.Less reactive and more stable than aliphatic acyl chlorides, allowing for more controlled reactions.Lower reactivity may require heating, which can be complex to integrate into some automated platforms.
Cyclopropanecarboxylic Acid + Coupling Agent (e.g., HATU, T3P) C₃H₅COOHAmide and ester bond formation.Broader functional group tolerance. Milder reaction conditions. Solid-phase compatibility.Requires an additional coupling agent and base, increasing reagent complexity and cost. Stoichiometry needs careful control.
Oxalyl Chloride (COCl)₂In-situ activation of carboxylic acids.Gaseous byproducts (CO, CO₂, HCl) are easily removed.Highly toxic and moisture-sensitive, requiring specialized handling.
Thionyl Chloride SOCl₂In-situ activation of carboxylic acids.Gaseous byproducts (SO₂, HCl). Cost-effective.Can be too harsh for sensitive substrates. Byproducts can be corrosive.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of automated synthesis campaigns. Below are generalized protocols for acylation reactions using a robotic liquid handler.

Protocol 1: Automated N-Acylation of a Primary Amine with this compound

Objective: To perform the N-acylation of a primary amine with this compound using an automated liquid handler.

Materials:

  • This compound solution (1 M in anhydrous Dichloromethane (DCM))

  • Primary amine solution (0.5 M in anhydrous DCM)

  • Triethylamine (TEA) solution (1.5 M in anhydrous DCM)

  • Anhydrous DCM (for washing)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • 96-well reaction block

Automated Workflow:

  • Reagent Plating:

    • Dispense 100 µL of the primary amine solution (0.05 mmol, 1.0 eq) into each well of the 96-well reaction block.

    • Dispense 100 µL of the TEA solution (0.15 mmol, 3.0 eq) into each well.

  • Initiation of Reaction:

    • Dispense 60 µL of the this compound solution (0.06 mmol, 1.2 eq) into each well.

  • Incubation:

    • Agitate the reaction block at room temperature for 1 hour.

  • Quenching:

    • Dispense 200 µL of the quenching solution into each well.

  • Work-up (Liquid-Liquid Extraction):

    • Add 200 µL of DCM to each well.

    • Agitate to mix the layers.

    • Allow the layers to separate.

    • Aspirate and discard the upper aqueous layer.

    • Wash the organic layer with 200 µL of water.

    • Aspirate and discard the aqueous layer.

  • Product Isolation:

    • Transfer the organic layer to a collection plate.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

Protocol 2: Automated Acylation via In-Situ Carboxylic Acid Activation

Objective: To perform the acylation of a primary amine with cyclopropanecarboxylic acid using an in-situ activation method on an automated platform.

Materials:

  • Cyclopropanecarboxylic acid solution (0.5 M in anhydrous DCM)

  • Primary amine solution (0.5 M in anhydrous DCM)

  • HATU solution (0.55 M in anhydrous DCM)

  • N,N-Diisopropylethylamine (DIPEA) solution (1.0 M in anhydrous DCM)

  • Anhydrous DCM (for washing)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • 96-well reaction block

Automated Workflow:

  • Reagent Plating:

    • Dispense 100 µL of the cyclopropanecarboxylic acid solution (0.05 mmol, 1.0 eq) into each well.

    • Dispense 110 µL of the HATU solution (0.055 mmol, 1.1 eq) into each well.

    • Dispense 100 µL of the DIPEA solution (0.1 mmol, 2.0 eq) into each well.

  • Pre-activation:

    • Agitate the reaction block at room temperature for 15 minutes.

  • Addition of Nucleophile:

    • Dispense 100 µL of the primary amine solution (0.05 mmol, 1.0 eq) into each well.

  • Incubation:

    • Agitate the reaction block at room temperature for 2 hours.

  • Quenching and Work-up:

    • Follow steps 4-6 from Protocol 1.

Mandatory Visualizations

Logical Workflow for Reagent Selection in Automated Acylation

Reagent_Selection Start Start: Need to perform acylation Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Start->Substrate_Sensitivity High_Reactivity_Needed Is high reactivity and speed critical? Substrate_Sensitivity->High_Reactivity_Needed No Use_Coupling_Agent Use Cyclopropanecarboxylic Acid + Coupling Agent (e.g., HATU) Substrate_Sensitivity->Use_Coupling_Agent Yes Use_Acyl_Chloride Use this compound High_Reactivity_Needed->Use_Acyl_Chloride Yes In_Situ_Activation Consider in-situ activation (e.g., with Oxalyl Chloride) High_Reactivity_Needed->In_Situ_Activation No Automated_Acylation_Workflow cluster_prep Preparation cluster_execution Automated Execution cluster_analysis Analysis Reagent_Prep Prepare stock solutions of reagents Plate_Setup Place reagent and reaction plates on deck Reagent_Prep->Plate_Setup Dispense_Substrate Dispense Substrate & Base Plate_Setup->Dispense_Substrate Dispense_Acyl_Chloride Dispense this compound Dispense_Substrate->Dispense_Acyl_Chloride Incubate Incubate with agitation Dispense_Acyl_Chloride->Incubate Quench Quench reaction Incubate->Quench Workup Automated Liquid-Liquid Extraction Quench->Workup Evaporate Evaporate solvent Workup->Evaporate Analyze Analyze product (LC-MS, NMR) Evaporate->Analyze

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropanecarbonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like cyclopropanecarbonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, integrating essential safety protocols, quantitative data, and a clear operational workflow.

This compound is a flammable, toxic, and corrosive compound that reacts violently with water.[1][2] Its disposal requires meticulous planning and execution to mitigate risks of injury and environmental contamination. The primary disposal strategy involves converting the reactive acyl chloride into less hazardous substances through controlled neutralization before collection by a licensed waste disposal service.

Quantitative Data Summary

Understanding the physicochemical properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₅ClO[3][4]
Molecular Weight 104.53 g/mol [3][5][6]
Appearance Clear, colorless to slightly yellow liquid[4][7][8]
Boiling Point 119 °C (246 °F)[3][5]
Density 1.152 g/mL at 25 °C[3][5]
Flash Point 23 °C (73 °F)[5]
Storage Temperature 2-8°C[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to the following safety measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton A or B, PTFE), safety goggles, a face shield, and a lab coat.[9][10] Work should be conducted in a well-ventilated chemical fume hood.[1]

  • Avoid Incompatibilities : Keep this compound away from water, moisture, strong bases, strong oxidizing agents, and alcohols, as it can react violently.[1][7][11]

  • Spill Management : In case of a spill, absorb the material with an inert absorbent like vermiculite, sand, or earth.[9] Do not use combustible materials. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[9] Prevent the spill from entering drains.[10]

  • Fire Safety : As a flammable liquid, keep it away from heat, sparks, and open flames.[2][12] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[1][5]

Experimental Protocol: Neutralization of this compound

This protocol details a method for neutralizing small quantities of this compound in a laboratory setting. This procedure should only be performed by trained personnel in a controlled environment.

Objective: To hydrolyze and neutralize this compound to form the less hazardous cyclopropanecarboxylic acid and its corresponding salt.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Ice bath

  • Large beaker (at least 10 times the volume of the waste)

  • Dropping funnel or pipette

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (5-10%)

  • pH indicator paper or a pH meter

  • Container for aqueous waste

Procedure:

  • Preparation :

    • Don all required PPE and work within a certified chemical fume hood.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide in the large beaker.

    • Place the beaker in an ice bath on a stir plate and begin gentle stirring. The volume of the basic solution should be in significant excess of the this compound to be neutralized.

  • Controlled Addition :

    • Slowly and carefully add the this compound waste to the cold, stirred basic solution dropwise using a dropping funnel or pipette.

    • Be prepared for a vigorous reaction that releases hydrogen chloride gas, which will be neutralized by the basic solution. The rate of addition should be slow enough to control the reaction and prevent excessive foaming or temperature increase.

  • Reaction Monitoring :

    • Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction goes to completion.

    • Allow the solution to warm to room temperature.

  • Neutralization Confirmation :

    • Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6 and 8.

    • If the solution is still acidic, add more basic solution until the desired pH is reached.

  • Final Disposal :

    • The neutralized aqueous solution, now containing sodium cyclopropanecarboxylate (B1236923) and sodium chloride, can be collected in a properly labeled aqueous waste container for disposal by a licensed hazardous waste management company.[2][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

G start Start: Unused or Waste This compound assess Assess Quantity and Feasibility of Neutralization start->assess small_quantity Small Lab-Scale Quantity? assess->small_quantity neutralize Perform Controlled Neutralization in Fume Hood small_quantity->neutralize Yes large_quantity Large Quantity or Unfeasible to Neutralize small_quantity->large_quantity No verify_neutralization Verify pH is Neutral (6-8) neutralize->verify_neutralization ppe Wear Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat ppe->neutralize collect_aqueous Collect Neutralized Aqueous Waste in Labeled Container verify_neutralization->collect_aqueous waste_disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service collect_aqueous->waste_disposal_service direct_disposal Package in Original or Compatible Labeled Container large_quantity->direct_disposal direct_disposal->waste_disposal_service end End: Proper Disposal waste_disposal_service->end

This compound Disposal Workflow

References

Safeguarding Your Research: Essential Protocols for Handling Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Navigating the complexities of chemical handling is paramount to ensuring laboratory safety and the integrity of research. This document provides essential, immediate safety and logistical information for the handling of Cyclopropanecarbonyl chloride (CAS No: 4023-34-1), a flammable, toxic, and corrosive compound. Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals.

This compound is a hazardous chemical that requires stringent safety measures. It is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3] This guide will provide the necessary information for its safe handling, storage, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and a full face shieldGoggles should conform to EN166 or equivalent standards.[4][5] A face shield is necessary for supplementary protection.[4] Contact lenses should not be worn.[4]
Hands Chemical-resistant glovesPVC or other suitable protective gloves should be worn.[4][5]
Body Protective clothing, PVC apron, and potentially a PVC protective suitOveralls and a PVC apron are standard.[4] For scenarios with a risk of severe exposure, a full PVC protective suit may be necessary.[4] Clothing should be flame-retardant.
Feet Safety footwear or safety gumbootsRubber boots are a suitable option.[4] Trousers should be worn outside of boots to prevent spills from entering.[4]
Respiratory A NIOSH/MSHA approved respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[1] A self-contained breathing apparatus (SCBA) is required for firefighting.[1][6]

Safe Handling and Storage: Operational Blueprint

Proper handling and storage are critical to prevent accidents. Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

Key Handling Protocols:

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Use non-sparking tools and explosion-proof equipment.[1][5]

  • Ground and bond containers when transferring material to prevent static discharge.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[4][5]

  • Keep containers tightly closed and sealed.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1][5]

  • The storage area should be a designated flammables area, and refrigeration may be required.[5][6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, immediate and correct action is crucial.

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5] Wash clothing before reuse.[5]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][6]

Spill Response Workflow:

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_major_spill Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontrolled PPE Don Appropriate PPE Minor->PPE ContactEHS Contact Environmental Health & Safety (EHS) Major->ContactEHS Contain Contain Spill with Inert Material (e.g., vermiculite, sand) PPE->Contain Collect Collect Residue into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate EvacuateLab Evacuate Laboratory ContactEHS->EvacuateLab

Workflow for handling a this compound spill.

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[5]

Disposal Protocol:

  • Neutralization: For small residual amounts, a controlled neutralization can be performed under a fume hood. Slowly add the this compound to a cold, stirred solution of sodium bicarbonate or sodium carbonate in water.[7] An ice bath should be used to manage the reaction temperature.[7]

  • Waste Collection: The neutralized solution and any contaminated materials (e.g., absorbent pads, gloves) should be collected in a clearly labeled hazardous waste container.[7]

  • Professional Disposal: The sealed hazardous waste container must be disposed of through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[8] Empty containers may still contain explosive vapors and should be treated as hazardous waste.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbonyl chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.